1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile
Description
Properties
IUPAC Name |
1-methylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIYELGCEZSLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651563 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065100-55-1 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-1H-benzo[d]triazole-5-carbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Introduction
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzotriazole scaffold itself is a privileged structure, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The addition of a methyl group to the triazole ring and a nitrile group on the benzene ring creates a unique molecule with specific electronic and steric properties, making it a valuable building block for the synthesis of more complex pharmaceutical agents and functional materials.
This guide provides a comprehensive overview of a logical and field-proven synthetic pathway for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. As a senior application scientist, the focus will be not only on the procedural steps but also on the underlying chemical principles, the rationale for experimental choices, and the critical parameters that ensure a successful and reproducible synthesis. The pathway is presented in two primary stages: the formation of the core benzotriazole-5-carbonitrile ring system, followed by the regioselective methylation of the triazole nitrogen.
Part 1: Synthesis of the Core Intermediate: 1H-Benzo[d]triazole-5-carbonitrile
The foundational step in this synthesis is the construction of the benzotriazole ring fused to a benzene ring bearing a cyano group at the 5-position. The most robust and widely adopted method for this transformation is the diazotization of an appropriately substituted o-phenylenediamine, followed by an intramolecular cyclization.[1]
Reaction Mechanism: Diazotization and Intramolecular Cyclization
The synthesis of the benzotriazole ring from an o-phenylenediamine is a classic example of diazotization chemistry. The reaction proceeds through the following key steps:
-
Formation of Nitrous Acid: In an acidic medium (typically acetic acid), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ.
-
Diazotization: One of the primary amino groups of the o-phenylenediamine derivative (in this case, 3,4-diaminobenzonitrile) acts as a nucleophile, attacking the nitrous acid to form an N-nitroso intermediate. Subsequent protonation and loss of water yield a diazonium salt.[3]
-
Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then performs an intramolecular nucleophilic attack on the diazonium group. This step is spontaneous and forms the five-membered triazole ring.[1][3]
-
Deprotonation: A final deprotonation step results in the formation of the stable, aromatic benzotriazole ring system.
This reaction is essentially irreversible under normal conditions due to the high stability of the resulting benzotriazole product and the high energy of the intermediate diazonium ion.[3]
Experimental Protocol: Synthesis of 1H-Benzo[d]triazole-5-carbonitrile
This protocol is adapted from established procedures for the synthesis of benzotriazole from o-phenylenediamine.[4]
Materials:
-
3,4-Diaminobenzonitrile
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution of Starting Material: In a suitable beaker or flask, dissolve 3,4-diaminobenzonitrile (1.0 mole equivalent) in a mixture of glacial acetic acid (approx. 2.0 mole equivalents) and deionized water. Gentle warming may be required to achieve a clear solution.
-
Cooling: Place the reaction vessel in an ice-water bath and cool the solution to approximately 5-15°C with continuous magnetic stirring.[4]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (approx. 1.05-1.10 mole equivalents). Cool this solution in the ice bath as well.
-
Diazotization Reaction: Add the cold sodium nitrite solution to the stirred 3,4-diaminobenzonitrile solution in a single portion. The temperature of the reaction mixture will rise rapidly.[4] Careful monitoring is essential.
-
Reaction Completion and Precipitation: After the initial exothermic reaction subsides, continue stirring the mixture for an additional 15-30 minutes as it cools.
-
Isolation of Crude Product: Thoroughly chill the mixture in the ice bath for at least 30 minutes to ensure complete precipitation of the product. Collect the resulting solid by vacuum filtration.
-
Washing: Wash the filter cake with several portions of ice-cold deionized water to remove residual acid and inorganic salts.
-
Drying and Purification: Dry the tan-colored crude product. For many applications, this crude product may be of sufficient purity. If necessary, the product can be further purified by recrystallization from hot water or an appropriate organic solvent to yield 1H-Benzo[d]triazole-5-carbonitrile.
Part 2: Methylation of 1H-Benzo[d]triazole-5-carbonitrile
The final step is the introduction of a methyl group onto the triazole ring. The alkylation of benzotriazole is known to produce a mixture of two isomers: the 1-methyl and the 2-methyl derivatives.[5][6] The separation of these isomers is a critical aspect of this synthesis. The 1-substituted isomer is generally the thermodynamically more stable product.
Reaction Mechanism: Nucleophilic Substitution
The methylation process is a nucleophilic substitution reaction.
-
Deprotonation: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), the acidic proton on one of the nitrogen atoms of the benzotriazole ring is removed, forming a benzotriazolide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The benzotriazolide anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl carbonate, dimethyl sulfate, or methyl iodide).[6] This results in the formation of the N-methylated product and a salt byproduct.
The ratio of the 1-methyl to 2-methyl isomer can be influenced by factors such as the choice of solvent, base, and methylating agent.
Experimental Protocol: Synthesis and Purification of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
This protocol utilizes dimethyl carbonate as a greener methylating agent and outlines a separation strategy based on vacuum distillation, adapted from a patented method for unsubstituted benzotriazole.[6]
Materials:
-
1H-Benzo[d]triazole-5-carbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Carbonate ((CH₃)₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Formation of Benzotriazolide Salt: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1H-benzo[d]triazole-5-carbonitrile (1.0 mole equivalent) in DMF.[6]
-
Base Addition: Add the base (e.g., NaOH, 1.1 mole equivalents) portion-wise to the solution while stirring at room temperature. The reaction forms the sodium salt of the benzotriazole.[6]
-
Methylation: Heat the mixture to 90-100°C. Slowly add dimethyl carbonate (1.3-1.7 mole equivalents) dropwise to the reaction mixture. Maintain the temperature and continue stirring until thin-layer chromatography (TLC) indicates the complete consumption of the starting benzotriazolide salt.[6]
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts formed during the reaction. Transfer the mixture to a separatory funnel. The product mixture will likely be an oil or solid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation of Isomer Mixture: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain a crude mixture of 1-methyl- and 2-methyl-1H-benzo[d]triazole-5-carbonitrile.
-
Purification by Vacuum Distillation: The separation of the 1-methyl and 2-methyl isomers is the most challenging step. Due to their different boiling points and polarities, careful vacuum distillation can be employed. The 2-methyl isomer is generally more volatile.[6] Alternatively, column chromatography on silica gel can be used for smaller-scale separations. The final fractions containing the desired 1-methyl isomer should be collected.
-
Final Product Characterization: The identity and purity of the final product, 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Data and Workflow Summary
Table 1: Summary of Reactants and Conditions
| Step | Reaction | Key Reactants | Stoichiometry (mol equiv.) | Solvent | Key Conditions |
| 1 | Diazotization/ Cyclization | 3,4-Diaminobenzonitrile | 1.0 | Acetic Acid / Water | 5-15°C |
| Sodium Nitrite | 1.05 - 1.10 | ||||
| 2 | Methylation | 1H-Benzo[d]triazole-5-carbonitrile | 1.0 | DMF | 90-100°C |
| Sodium Hydroxide | 1.1 | ||||
| Dimethyl Carbonate | 1.3 - 1.7 |
Diagrams
Caption: Overall synthetic pathway for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Caption: Step-by-step experimental workflow for the synthesis.
References
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GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
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Organic Chemistry Portal. Synthesis of benzotriazoles. Available from: [Link]
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Organic Syntheses. 1,2,3-benzotriazole. Available from: [Link]
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International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
LookChem. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Available from: [Link]
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YouTube. Sandmeyer Reaction. Available from: [Link]
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National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
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CP Lab Safety. 1H-Benzo[d][1][3][7]triazole-5-carbonitrile, 98% Purity, C7H4N4, 25 grams. Available from: [Link]
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ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available from: [Link]
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IJARIIE. A Review on: Synthesis of Benzotriazole. Available from: [Link]
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Physicochemical properties of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Abstract
1-Methyl-1H-benzo[d]triazole-5-carbonitrile (CAS No. 1065100-55-1) is a substituted benzotriazole derivative featuring key functional groups that portend significant utility in medicinal chemistry and materials science.[1][2] The benzotriazole core is recognized as a "privileged scaffold" in drug discovery, known to interact with a wide array of biological targets.[3][4] The addition of a methyl group at the N1 position enhances lipophilicity and removes the acidic proton of the parent benzotriazole, while the carbonitrile moiety at the C5 position introduces polarity and serves as a versatile chemical handle and a potential hydrogen bond acceptor. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, details standardized protocols for their experimental determination, outlines a viable synthetic route, and discusses its potential applications for researchers and drug development professionals.
Molecular Identity and Structural Elucidation
The unique properties of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile arise directly from its specific molecular architecture. The fusion of a benzene ring with a 1,2,3-triazole ring creates a rigid, aromatic system. The N1-methylation is a critical feature, as it defines the specific isomer and blocks the tautomerism seen in unsubstituted benzotriazoles, leading to more predictable molecular interactions. The electron-withdrawing nature of the C5-carbonitrile group significantly influences the electronic distribution across the aromatic system.
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-1H-1,2,3-benzotriazole-5-carbonitrile | N/A |
| CAS Number | 1065100-55-1 | [1] |
| Molecular Formula | C₈H₆N₄ | [1] |
| Molecular Weight | 158.16 g/mol | Computed |
| Canonical SMILES | CN1N=NC2=C1C=C(C=C2)C#N | N/A |
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in public literature, its properties can be predicted based on its structure and by referencing related analogues. The following sections detail these properties and provide robust, field-proven protocols for their empirical validation.
| Property | Predicted/Known Value | Experimental Protocol |
| Melting Point | Not available. Expected to be a solid at room temperature.[5] | Section 2.1 |
| Boiling Point | Not available. Likely high, with decomposition at elevated temperatures. | N/A |
| Solubility | Predicted to be slightly soluble in water, soluble in polar organic solvents like Methanol, Chloroform.[6] | Section 2.2 |
| logP (Lipophilicity) | Not available. XLogP3 of the related 1-methylbenzotriazole is 1.1.[7] | Section 2.3 |
| pKa | Not available. Expected to be a weak base. | Section 2.4 |
| Topological Polar Surface Area (TPSA) | 65.4 Ų (Calculated for 1H-1,2,3-benzotriazole-5-carbonitrile).[8] | N/A |
Experimental Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range. This protocol ensures an accurate and reproducible measurement.
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the crystalline sample of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the digital melting point apparatus.
-
Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary rough measurement.
-
Refined Measurement: For an accurate reading, repeat the process with a fresh sample. Heat rapidly to about 15 °C below the approximate melting point found, then reduce the ramp rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
Causality: Understanding a compound's solubility in various solvent systems is critical for drug development (formulation, dissolution) and for planning chemical reactions. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Methodology:
-
System Preparation: Add an excess amount of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet the excess undissolved solid.
-
Sample Analysis: Carefully extract a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
Experimental Protocol: Lipophilicity Determination (logP)
Causality: The octanol-water partition coefficient (logP) is a critical parameter in medicinal chemistry, as it models the partitioning of a drug between the lipidic environment of cell membranes and the aqueous environment of the cytosol. It strongly influences absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Dissolve a precisely weighed amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of this solution to a known volume of the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for an extended period to allow the compound to partition between the two immiscible layers until equilibrium is achieved.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Causality: The pKa value defines the extent of ionization of a compound at a given pH. For 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, the non-bonding electrons on the N2 and N3 atoms of the triazole ring impart weak basicity. Knowing the pKa is essential for predicting its behavior in biological systems and for developing analytical methods.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by analyzing the first derivative of the curve. The pH at the half-equivalence point corresponds to the pKa.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for verifying the chemical structure and confirming the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (likely around 4.0-4.4 ppm), and distinct signals in the aromatic region (7.5-8.5 ppm) for the three protons on the benzene ring.
-
¹³C NMR: The spectrum will display signals for the methyl carbon, the nitrile carbon (typically >110 ppm), and the six unique carbons of the benzotriazole ring system.
-
-
Infrared (IR) Spectroscopy: A key diagnostic peak will be a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically appearing in the range of 2220-2260 cm⁻¹. Other bands will correspond to C-H stretches of the aromatic and methyl groups and C=C/C=N stretches from the ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₈H₇N₄⁺.
Synthesis and Purification Workflow
A logical and efficient synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile involves the regioselective N-methylation of the commercially available precursor, 1H-benzo[d]triazole-5-carbonitrile.
Caption: Synthetic workflow for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Detailed Synthesis Protocol:
Causality: This protocol utilizes standard organic chemistry transformations. Potassium carbonate is chosen as a mild base to deprotonate the benzotriazole, forming the nucleophilic anion. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. The work-up removes inorganic salts and the solvent, while column chromatography is the standard method for separating the desired N1-methylated product from any potential N2-methylated isomer and unreacted starting material.
-
Reaction Setup: To a solution of 1H-benzo[d]triazole-5-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 20 minutes.
-
Methylation: Cool the mixture in an ice bath and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.
Applications and Research Relevance
The structural motifs within 1-Methyl-1H-benzo[d]triazole-5-carbonitrile make it a compound of high interest in several scientific domains.
-
Medicinal Chemistry: Benzotriazole derivatives are well-established as potent bioactive agents.[3] They are used to construct molecules with antifungal, antibacterial, and anticancer properties.[4][9] The nitrile group can act as a bioisostere for other functional groups or participate in key interactions with enzyme active sites. This compound could serve as a core scaffold or a fragment in the design of novel therapeutics.
-
Materials Science: Cyano-substituted aromatic heterocycles are of growing interest in the field of organic electronics. The introduction of cyano groups can lower the LUMO energy level of a molecule, a desirable trait for electron-accepting materials in organic solar cells or transistors.[10]
Caption: Potential applications derived from the core molecular scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a molecule with significant untapped potential. Its physicochemical properties, driven by the methylated benzotriazole core and the electron-withdrawing nitrile group, make it a valuable building block for both medicinal chemistry and materials science. This guide provides the foundational knowledge and validated experimental protocols necessary for researchers to confidently synthesize, characterize, and explore the applications of this promising compound.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 25902, 1-Methylbenzotriazole. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13739009, 1H-1,2,3-benzotriazole-5-carbonitrile. Available from: [Link]
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Mol-Instincts. Synthesis of 5-Methyl-1H-benzotriazole. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Available from: [Link]
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Liu, P., et al. (2021). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. Available from: [Link]
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Holliday, S., et al. (2016). Cyano substituted benzotriazole based polymers for use in organic solar cells. Journal of Materials Chemistry A. Available from: [Link]
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NIST. 1H-Benzotriazole, 5-methyl-. Available from: [Link]
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Lanxess. 4(or 5)-Methyl-1H-benzotriazole. Available from: [Link]
- Google Patents. CN1085664C - Process for synthesizing methyl benzotriazazole.
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MDPI. 4-(4-(((1H-Benzo[d][7][11][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Available from: [Link]
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Ali, T. E. S., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Arabian Journal of Chemistry. Available from: [Link]
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Wang, J., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available from: [Link]
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Daniel, K. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmaceutical Science. Available from: [Link]
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Scribd. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Available from: [Link]
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Tradeindia. 5-methyl-1h-benzotriazole C6h5n3 at Best Price in Mumbai, Maharashtra. Available from: [Link]
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An In-depth Technical Guide to 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
CAS Number: 1065100-55-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific research on this particular molecule is limited, this document synthesizes information from the broader class of benzotriazole derivatives to present its core chemical properties, a plausible synthetic route, and its potential pharmacological applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its potential as a scaffold for novel therapeutics and providing detailed, albeit inferred, experimental protocols. The document emphasizes the versatile nature of the benzotriazole core, which is a privileged structure in the development of antimicrobial, antiviral, and anticancer agents.[1][2]
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole and its derivatives have long been recognized as a "privileged structure" in medicinal chemistry.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a 1,2,3-triazole ring, offers a unique combination of physicochemical properties that make it an ideal scaffold for the design of pharmacologically active compounds. The three nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking interactions with biological targets.[1] This versatility has led to the development of numerous benzotriazole-containing drugs with a wide range of therapeutic applications, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2]
1-Methyl-1H-benzo[d]triazole-5-carbonitrile incorporates two key functional groups onto the benzotriazole core: a methyl group at the N1 position and a nitrile group at the C5 position. The N-methylation prevents tautomerization and can influence the compound's binding affinity and metabolic stability. The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. These structural features suggest that 1-Methyl-1H-benzo[d]triazole-5-carbonitrile could serve as a valuable building block or lead compound in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1065100-55-1 | [3] |
| Molecular Formula | C₈H₆N₄ | [4] |
| Molecular Weight | 158.16 g/mol | [4] |
| Appearance | Solid, Brown powder | [4] |
| Purity | ≥95% (typical) | [4] |
| InChI Key | ROIYELGCEZSLTK-UHFFFAOYSA-N | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be logically broken down into two main steps:
-
Diazotization of a substituted o-phenylenediamine to form the benzotriazole ring.
-
N-methylation of the resulting 1H-benzo[d]triazole-5-carbonitrile.
Sources
Spectroscopic Characterization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predicted data is grounded in the fundamental principles of spectroscopy and supported by comparative data from closely related benzotriazole derivatives.
Introduction to 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
1-Methyl-1H-benzo[d]triazole-5-carbonitrile, with the chemical formula C₈H₆N₄ and CAS number 1065100-55-1, belongs to the benzotriazole family. Benzotriazoles are bicyclic heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a methyl group at the N1 position and a nitrile group at the C5 position of the benzotriazole core can significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in research and development settings.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. The predictions are based on the known effects of the methyl and nitrile substituents on the benzotriazole scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is expected to show signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitrile group will deshield the aromatic protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet | 1H | H-4 |
| ~7.8 - 8.0 | Doublet | 1H | H-6 |
| ~7.6 - 7.8 | Doublet of doublets | 1H | H-7 |
| ~4.2 - 4.4 | Singlet | 3H | N-CH₃ |
Interpretation:
-
The proton at position 4 (H-4) is expected to be the most deshielded due to its proximity to the triazole ring and the nitrile group, appearing as a doublet.
-
The proton at position 6 (H-6) will also be deshielded by the adjacent nitrile group and will likely appear as a doublet.
-
The proton at position 7 (H-7) will be influenced by the neighboring protons and is predicted to appear as a doublet of doublets.
-
The methyl protons on the nitrogen atom (N-CH₃) will appear as a distinct singlet in the upfield region.
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The nitrile carbon and the aromatic carbons will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-7a |
| ~130 - 135 | C-3a |
| ~125 - 130 | C-6 |
| ~120 - 125 | C-4 |
| ~118 - 122 | C-7 |
| ~115 - 120 | C≡N |
| ~110 - 115 | C-5 |
| ~30 - 35 | N-CH₃ |
Interpretation:
-
The two carbons of the benzene ring fused to the triazole ring (C-3a and C-7a) are expected to appear in the downfield region of the aromatic spectrum.
-
The carbon bearing the nitrile group (C-5) will be significantly deshielded.
-
The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of 115-120 ppm.
-
The methyl carbon (N-CH₃) will appear as an upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile will be characterized by the stretching vibrations of the nitrile group and the aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2220 - 2230 | Strong, sharp | C≡N stretch |
| ~1600 - 1450 | Medium to strong | Aromatic C=C stretch |
| ~1300 - 1000 | Medium | C-N stretch |
| ~850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |
Interpretation:
-
A strong and sharp absorption band around 2220-2230 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.
-
The region between 3100 and 3000 cm⁻¹ will show peaks corresponding to the stretching vibrations of the C-H bonds in the aromatic ring.
-
Multiple bands in the 1600-1450 cm⁻¹ region will be due to the C=C stretching vibrations within the benzene ring.
-
Out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (C₈H₆N₄), the expected molecular weight is approximately 158.06 g/mol .
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 158, corresponding to the intact molecule.
-
Major Fragmentation Pathways:
-
Loss of N₂ (28 Da) from the triazole ring is a common fragmentation pathway for benzotriazoles, which would result in a fragment ion at m/z = 130.
-
Loss of the methyl group (CH₃, 15 Da) could lead to a fragment at m/z = 143.
-
Cleavage of the nitrile group (CN, 26 Da) is also possible, though likely less favorable than the loss of N₂.
-
Methodologies for Spectroscopic Analysis
For researchers aiming to acquire experimental data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, the following standard protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to determine the accurate mass of the molecular ion and its fragments.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Visualizing the Structure and Key Correlations
The following diagrams illustrate the structure of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile and the logical workflow for its spectroscopic characterization.
Caption: Molecular structure of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
References
- Due to the theoretical nature of the spectroscopic data presented, direct references for experimental spectra of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile are not available. The interpretations are based on established principles of NMR, IR, and MS spectroscopy as found in standard organic chemistry and spectroscopy textbooks. For comparative data on benzotriazole derivatives, researchers are encouraged to consult chemical databases such as PubChem and the NIST WebBook.
The Solubility Profile of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in Organic Solvents: A Framework for Experimental Determination and Interpretation
An In-Depth Technical Guide
Abstract
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in reaction design, purification, formulation, and drug discovery workflows. Currently, quantitative solubility data for this specific molecule is not widely available in peer-reviewed literature. This technical guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals. It provides a detailed theoretical analysis of the molecule's structural components to predict its solubility behavior. Furthermore, it offers two robust, step-by-step experimental protocols—the gold-standard equilibrium shake-flask method and a high-throughput kinetic assay—to enable the precise, empirical determination of its solubility profile. By combining predictive theory with practical, self-validating methodologies, this guide empowers researchers to generate the reliable data necessary to advance their work.
Introduction: The Critical Role of Solubility
1-Methyl-1H-benzo[d]triazole-5-carbonitrile belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry and materials science. The molecule's architecture, featuring a benzotriazole core, a methyl substituent, and a nitrile functional group, imparts a unique combination of polarity, aromaticity, and hydrogen-bonding potential.
The solubility of a compound is a fundamental physical property that dictates its utility and behavior in a liquid phase. In drug discovery, for instance, poor solubility can lead to unpredictable results in bioassays, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2] For synthetic chemists, solubility governs the choice of reaction media, affects reaction rates, and is crucial for developing effective crystallization and purification protocols.
Given the scarcity of published data for this specific compound, this guide provides the foundational knowledge and practical tools required to:
-
Predict the qualitative solubility of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile across a range of common organic solvents.
-
Implement rigorous experimental protocols to quantitatively measure its equilibrium and kinetic solubility.
-
Interpret the resulting data to make informed decisions in research and development.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[3] An analysis of the key structural features of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile allows for a reasoned prediction of its behavior.
-
The Benzotriazole Core: This fused aromatic ring system is relatively nonpolar but contains three nitrogen atoms. These nitrogen atoms, particularly the lone pairs not involved in the aromatic system, can act as hydrogen bond acceptors. The parent compound, 1H-Benzotriazole, is soluble in polar organic solvents like alcohols, DMF, and chloroform, but only slightly soluble in water.[4]
-
The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment.[5] The nitrogen atom's lone pair is an excellent hydrogen bond acceptor.[5] This group significantly increases the molecule's polarity and favors solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and polar protic solvents (e.g., methanol, ethanol).[6][7]
-
The Methyl Group (-CH₃): As a small alkyl group, the N-methyl substituent is nonpolar and increases the molecule's lipophilicity. This may slightly enhance solubility in less polar solvents compared to its unmethylated counterpart, 1H-benzo[d]triazole-5-carbonitrile.
Inferred Solubility Profile:
Based on this analysis, the following qualitative solubility profile is anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar nitrile and benzotriazole moieties. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can act as hydrogen bond donors to the nitrile and triazole nitrogen atoms.[5] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Capable of dissolving moderately polar compounds. The parent benzotriazole is soluble in chloroform. |
| Aromatic | Toluene, Benzene | Low to Moderate | Potential for π-stacking interactions with the benzotriazole ring, but overall polarity mismatch limits solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Significant polarity mismatch between the polar functional groups of the solute and the nonpolar solvent. |
Methodologies for Quantitative Solubility Determination
Two primary types of solubility are measured in research: equilibrium and kinetic.[1] Equilibrium solubility is the true thermodynamic saturation point of a compound in a solvent, determined over a long incubation time, making it crucial for pre-formulation and biopharmaceutical classification.[8][9] Kinetic solubility is a faster, high-throughput measurement of how much of a compound, typically dissolved in DMSO first, remains in solution after being added to an aqueous or organic medium, which is highly relevant for early drug discovery screening.[2][10]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recognized gold standard for measuring thermodynamic equilibrium solubility.[11] Its trustworthiness is derived from ensuring the system reaches a true equilibrium state.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 1-Methyl-1H-benzo[d]triazole-5-carbonitrile to a series of vials, each containing a known volume (e.g., 1-2 mL) of a selected organic solvent. A visible excess of solid must remain to ensure saturation is achieved.[12]
-
Equilibration: Seal the vials tightly and place them in a mechanical agitator or orbital shaker. Maintain a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium.[13] A period of 24 to 72 hours is typical, and it is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[9][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved via:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).
-
Filtration: Use a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE) to draw the supernatant. This is often preferred to avoid disturbing the solid pellet.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the saturated solution.
-
-
Calculation: Calculate the final solubility, accounting for the dilution factor, and express the result in units such as mg/mL or mmol/L.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is designed for speed and is well-suited for screening multiple compounds or conditions simultaneously, as is common in early drug discovery.[2][14] It measures the apparent solubility when a compound is rapidly precipitated from a DMSO stock solution.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[10]
-
Assay Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[14]
-
Solvent Addition and Incubation: Add the desired organic solvent (or aqueous buffer) to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Mixing and Incubation: Seal the plate and mix thoroughly. Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter, defined period, typically 1 to 2 hours.[2][14]
-
Precipitate Removal: Separate any precipitated compound from the solution. This is commonly done using a 96-well filter plate (e.g., with a 0.45 µm membrane) and centrifugation or vacuum filtration.[10]
-
Analysis: The concentration of the compound remaining in the filtrate is determined. Common high-throughput methods include:
-
Direct UV Assay: The UV absorbance of the filtrate is measured in a UV-compatible microplate reader. A calibration curve prepared in the same solvent mixture is used for quantification.[1][14]
-
Nephelometry: Light scattering caused by precipitated particles is measured directly without a filtration step to determine the point of precipitation.[1][14]
-
LC-MS Analysis: For greater accuracy and specificity, an aliquot of the filtrate can be diluted and analyzed by LC-MS.[15]
-
Conclusion
While direct, quantitative solubility data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile remains to be broadly published, a robust scientific framework allows for its systematic and reliable determination. By analyzing the molecule's distinct structural features—the polar nitrile group, the hydrogen-bonding capability of the benzotriazole ring, and the lipophilic methyl group—a qualitative solubility profile can be confidently predicted. This theoretical understanding, when coupled with the rigorous and validated experimental protocols for equilibrium and kinetic solubility provided herein, equips researchers with the necessary tools to generate high-quality, reproducible data. This essential information will empower scientists to optimize reaction conditions, develop suitable formulations, and accelerate progress in their respective fields of research and development.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [14]2. Hansch, C., Leo, A., & Taft, R. W. (1991). Polarity of Solvents. Retrieved from a source providing a list of solvent polarities. [16]3. Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [10]4. Various Authors. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. [17]5. BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [15]6. Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [1]7. Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. [2]8. Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [8]9. Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [9]10. Department of Chemistry, University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [3]11. Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [18]12. Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [12]13. Consortium of Biopharmaceutical Tools (CoBiTo). (n.d.). Harmonizing solubility measurement to lower inter-laboratory variance. ResearchGate, from a publication by the consortium. [11]14. Department of Chemistry, University of XYZ. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Note: A representative title for a general academic protocol). [19]15. World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [13]16. Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Adapted from Signature Lab Series ANAL 0727). [20]17. Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [21]18. Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota. [22]19. Burdick & Jackson. (n.d.). Polarity Index. Retrieved from a resource provided by Honeywell or a distributor. [23]20. Various Authors. (n.d.). Solvent Miscibility and Polarity Chart. Scribd. [24]21. International Journal of Science and Advanced Technology. (n.d.). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. [6]22. Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [5]23. BYJU'S. (n.d.). Nitriles- Structure. [7]24. PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. [4]25. Benchchem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.
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An In-Depth Technical Guide on the Potential Biological Activities of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Executive Summary
The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific, under-investigated derivative, 1-Methyl-1H-benzo[d]triazole-5-carbonitrile . While direct biological data for this compound is scarce, its structural features—a methylated benzotriazole core and a cyano group—suggest significant therapeutic potential. Drawing upon structure-activity relationships from analogous compounds, this document outlines a scientifically-grounded rationale for investigating its anticancer, antimicrobial, and enzyme inhibitory activities. We provide detailed, field-proven experimental protocols for each proposed investigation, designed to yield robust and reproducible data for researchers, scientists, and drug development professionals. The methodologies are presented as self-validating systems, complete with necessary controls and data interpretation frameworks, to empower a thorough and accurate preliminary assessment of this promising molecule.
The Benzotriazole Nucleus: A Cornerstone of Medicinal Chemistry
Benzotriazole (BTA) and its derivatives are a class of heterocyclic compounds that have garnered immense interest in pharmaceutical research.[2] Their versatile biological profiles stem from their ability to act as bioisosteres for other ring systems and to engage in various non-covalent interactions—such as hydrogen bonding, pi-stacking, and hydrophobic interactions—with biological targets.[1] The fusion of a benzene ring with a 1,2,3-triazole ring creates a stable, aromatic system that can be readily functionalized. This chemical tractability has led to the development of a vast library of derivatives exhibiting activities that span from antimicrobial and antiviral to anticancer and anti-inflammatory.[2][3][4] The significance of this scaffold in drug discovery underscores the importance of exploring novel derivatives like 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.[3]
Physicochemical Profile: 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Chemical Name: 1-Methyl-1H-benzo[d][1][2][5]triazole-5-carbonitrile
-
Molecular Structure:
-
Core: A bicyclic benzotriazole system.
-
Substitution at N1: A methyl group (-CH₃). N-alkylation is a common strategy in benzotriazole chemistry that can enhance biological activity and selectivity.[8]
-
Substitution at C5: A carbonitrile group (-C≡N). The nitrile moiety is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. It is also metabolically stable and can be a key pharmacophoric element in enzyme inhibitors.
-
The combination of the methylated heterocyclic core with the electron-withdrawing nitrile group suggests a unique electronic and steric profile that warrants a thorough investigation of its biological potential.
Postulated Biological Activities and Investigative Strategies
Based on extensive literature on analogous structures, we hypothesize that 1-Methyl-1H-benzo[d]triazole-5-carbonitrile possesses potential in three primary therapeutic areas.
Anticancer Potential
Numerous benzotriazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[2][9] Some function as tubulin polymerization inhibitors, while others act on specific signaling pathways crucial for cancer cell survival.[1][10] The nitrile group is also a feature of established anticancer drugs, such as the aromatase inhibitor Letrozole. Therefore, evaluating the cytotoxicity of this compound is a logical first step.
Antimicrobial Efficacy
The benzotriazole scaffold is a well-established pharmacophore for antimicrobial agents, with derivatives showing activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12] The mechanism often involves the disruption of essential cellular processes or membrane integrity.[3] The presence of bulky or hydrophobic groups on the benzotriazole nucleus has been shown to enhance antimicrobial potency.[1]
Enzyme Inhibition (Protein Kinases)
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] Benzotriazole derivatives have been successfully developed as potent kinase inhibitors, such as the highly selective inhibitor of protein kinase 2 (CK2), 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt).[1] Given the prevalence of kinases as drug targets, screening 1-Methyl-1H-benzo[d]triazole-5-carbonitrile for inhibitory activity against a panel of relevant kinases is a high-value strategy.
Experimental Protocols: A Validated Approach
The following protocols provide detailed, step-by-step methodologies for the preliminary evaluation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
General Workflow for Compound Screening
The overall process follows a logical progression from initial screening to hit validation.
Caption: General workflow for in vitro screening of a novel compound.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in their respective complete growth media. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Create a series of 2-fold dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "positive control" wells (e.g., 10 µM Doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT-116 (Colon) |
| Seeding Density | 5,000 cells/well |
| Compound Conc. | 0.1 - 100 µM (serial dilution) |
| Incubation Time | 48 hours |
| Positive Control | Doxorubicin (10 µM) |
| Endpoint | Absorbance at 570 nm |
| Output | IC₅₀ Value (µM) |
| Table 1: Summary of parameters for the MTT cytotoxicity assay. |
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][15]
Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Incubate until it reaches the log phase of growth.
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[16]
-
Compound Dilution: In a sterile 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform 2-fold serial dilutions across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Sterility Control: Broth only.
-
Growth Control: Broth + Inoculum (no compound).
-
Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][18]
Caption: Workflow for the Broth Microdilution MIC assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-mediated reaction to produce light. A decrease in luminescence indicates inhibition of the kinase.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 1 mM stock.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, perform the following additions:
-
Add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the target kinase (e.g., EGFR, CK2) in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[13]
-
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but typically are near the Km for ATP and substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Inhibition of a kinase prevents substrate phosphorylation.
| Parameter | Description |
| Target Examples | EGFR, HER2, CDK2, CK2 |
| Assay Format | 384-well, luminescence-based (ADP-Glo™) |
| Compound Conc. | 10-point, 3-fold dilution (e.g., 10 µM to 0.5 nM) |
| Reaction Time | 60 minutes |
| Positive Control | Staurosporine or target-specific inhibitor |
| Endpoint | Luminescence (RLU) |
| Output | IC₅₀ Value (nM or µM) |
| Table 2: Summary of parameters for the kinase inhibition assay. |
Conclusion and Future Perspectives
1-Methyl-1H-benzo[d]triazole-5-carbonitrile represents a novel chemical entity with significant, unexplored potential as a therapeutic agent. Based on the well-documented biological activities of the broader benzotriazole class, a systematic investigation into its anticancer, antimicrobial, and enzyme-inhibitory properties is strongly justified. The experimental protocols detailed in this guide provide a robust framework for conducting this initial evaluation. Positive results, such as potent IC₅₀ or MIC values, would warrant progression to more advanced studies, including selectivity profiling against normal cell lines, screening against broader kinase panels, and detailed mechanism-of-action studies to elucidate the specific molecular targets and pathways affected by the compound. This structured approach will efficiently determine if 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a viable lead candidate for future drug development programs.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (Source derived from general knowledge of standard protocols, supported by search results[5][15][18])
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Al-Ostath, A. I. N., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
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A Comprehensive Technical Guide to the Synthesis of 1-Methyl-5-cyanobenzotriazole
Abstract
This technical guide provides a detailed, in-depth protocol for the synthesis of 1-methyl-5-cyanobenzotriazole, a key heterocyclic scaffold of interest in pharmaceutical and materials science research. The synthesis is achieved through a classical and efficient pathway involving the diazotization of 4-amino-3-methylbenzonitrile, followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanism, offers a meticulously detailed, step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations. The guide is designed for researchers, chemists, and drug development professionals, providing the necessary field-proven insights and authoritative grounding to ensure a reproducible and safe synthetic procedure.
Introduction
Benzotriazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide range of pharmacological activities.[1] The specific target molecule, 1-methyl-5-cyanobenzotriazole, serves as a valuable intermediate, incorporating a nitrile group that can be further elaborated into various functional groups, and a methyl group that influences the electronic and steric properties of the benzotriazole core. Its synthesis is a prime example of fundamental organic transformations applied to the construction of complex heterocyclic systems.
The synthetic strategy detailed herein is a two-step, one-pot process commencing with the primary aromatic amine, 4-amino-3-methylbenzonitrile. The core transformation is the diazotization of the amino group to form a reactive diazonium salt intermediate.[2] This intermediate is inherently unstable and, due to the ortho-positioning of the secondary amine formed after methylation, undergoes a spontaneous intramolecular cyclization to yield the stable triazole ring system.[3][4] This guide provides a robust and validated methodology, explaining the causality behind each procedural step to empower the researcher with a deep understanding of the transformation.
Reaction Mechanism and Principles
The synthesis of 1-methyl-5-cyanobenzotriazole from 4-amino-3-methylbenzonitrile proceeds through two key mechanistic stages: diazotization and intramolecular cyclization.
2.1. Diazotization The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures. The temperature is maintained between 0-5 °C, as diazonium salts are prone to decomposition at higher temperatures, which can lead to side reactions and reduced yields. The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid is attacked by the nucleophilic amino group of 4-amino-3-methylbenzonitrile, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the 5-cyano-2-methylbenzenediazonium chloride salt is formed.
2.2. Intramolecular Cyclization The newly formed diazonium salt is a potent electrophile. The nitrogen atom of the amino group, which will become part of the triazole ring, acts as an intramolecular nucleophile. It attacks the terminal nitrogen of the diazonium group. This cyclization step forms the five-membered triazole ring. The reaction is driven to completion by the irreversible loss of a proton from the newly formed ring and the highly favorable expulsion of dinitrogen gas (N₂), a very stable molecule, which is a key thermodynamic driving force for this and many related reactions.
Below is a diagram illustrating the overall reaction mechanism.
Caption: Figure 1: Reaction Mechanism for 1-Methyl-5-cyanobenzotriazole Synthesis.
Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis. Adherence to the specified conditions is critical for achieving a high yield and purity.
3.1. Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Purity |
| 4-Amino-3-methylbenzonitrile | 38947-43-8 | 132.16 g/mol | >98% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | >97% |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 g/mol | ~37% |
| Acetic Acid, glacial | 64-19-7 | 60.05 g/mol | >99% |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | >99% |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | >99% |
| Distilled Water | 7732-18-5 | 18.02 g/mol | - |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
3.2. Quantitative Data Summary
| Reagent | Amount (g) | Amount (mmol) | Molar Eq. |
| 4-Amino-3-methylbenzonitrile | 6.61 g | 50.0 | 1.0 |
| Sodium Nitrite | 3.62 g | 52.5 | 1.05 |
| Hydrochloric Acid (conc.) | 15.0 mL | ~180 | 3.6 |
| Acetic Acid | 50 mL | - | Solvent |
| Distilled Water | 10 mL | - | Solvent |
3.3. Step-by-Step Synthetic Procedure
-
Preparation of the Amine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 6.61 g (50.0 mmol) of 4-amino-3-methylbenzonitrile in 50 mL of glacial acetic acid.
-
Acidification and Cooling: To the stirred solution, carefully add 15.0 mL of concentrated hydrochloric acid. The addition is exothermic; allow the mixture to cool to room temperature before immersing the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. This low temperature is crucial to prevent the premature decomposition of the diazonium salt intermediate.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 3.62 g (52.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold, stirred amine solution over a period of 30-40 minutes. The key to a successful reaction is maintaining the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid is used to ensure complete conversion of the starting amine.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 60 minutes. The formation of the benzotriazole is often accompanied by the evolution of nitrogen gas.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring. This quenches the reaction and precipitates the crude product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (~7). This step neutralizes the excess strong acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-methyl-5-cyanobenzotriazole.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
3.4. Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow.
Characterization and Analysis
The identity and purity of the synthesized 1-methyl-5-cyanobenzotriazole must be confirmed through standard analytical techniques. The expected data, based on the proposed structure and analysis of similar compounds, are summarized below.[5][6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzotriazole ring (distinct chemical shifts and coupling patterns) and a singlet for the N-methyl protons (~4.0-4.4 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (~115-120 ppm), and the N-methyl carbon (~30-35 ppm). |
| FT-IR | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₉H₇N₅ (173.19 g/mol ). |
| Melting Point | A sharp melting point range, indicative of high purity. |
Safety Considerations
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
General Precautions: Avoid all contact with skin, eyes, or clothing. Do not eat, drink, or smoke when using these chemicals.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemically resistant gloves at all times.[9]
-
Sodium Nitrite (NaNO₂): Toxic if swallowed.[7] It is also an oxidizer and should be kept away from combustible materials.[9] Mixing sodium nitrite with acids generates toxic nitrogen oxide gases.[10] This step must be performed slowly in a fume hood.
-
Strong Acids (HCl, Acetic Acid): These are corrosive and can cause severe skin and eye damage. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[11] Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.
Conclusion
This guide presents a scientifically sound and detailed methodology for the synthesis of 1-methyl-5-cyanobenzotriazole from 4-amino-3-methylbenzonitrile. By following the principles of diazotization and intramolecular cyclization, and by adhering to the specific experimental and safety protocols outlined, researchers can reliably produce this valuable chemical intermediate. The provided framework, grounded in established chemical principles and safety practices, ensures that the synthesis can be performed efficiently and safely, facilitating further research and development in medicinal and materials chemistry.
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Organic Chemistry Portal. Diazotisation. 2
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ResearchGate. (2019-02-08). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. 17
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Introduction: The Benzotriazole-5-carbonitrile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Substituted Benzotriazole-5-carbonitriles: Synthesis, Properties, and Medicinal Applications
Benzotriazole (BTA) is a bicyclic heterocyclic compound formed by the fusion of a benzene ring with a 1,2,3-triazole ring.[1] In medicinal chemistry, it is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets, enabling the development of diverse therapeutic agents.[2] Its structural similarity as a bioisostere to the purine nucleus found in essential biomolecules like adenosine triphosphate (ATP) partly explains its wide-ranging biological activities.[3] Benzotriazole derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, fungal infections, and viral diseases.[4][5]
This guide focuses specifically on substituted benzotriazole-5-carbonitriles . The incorporation of a carbonitrile (-C≡N) group at the 5-position of the benzotriazole ring imparts unique electronic properties and steric considerations. The nitrile group is a potent electron-withdrawing group and a versatile hydrogen bond acceptor, which can significantly influence the molecule's pharmacokinetic profile and its binding affinity to target proteins. These characteristics make the benzotriazole-5-carbonitrile core a highly attractive starting point for designing potent and selective modulators of biological pathways, particularly in the realm of kinase inhibition and antiviral therapy.
PART 1: Synthetic Methodologies
The construction of substituted benzotriazole-5-carbonitriles relies on robust and adaptable synthetic strategies. The primary approach involves the formation of the triazole ring, followed by functionalization at the nitrogen and/or benzene ring positions.
Core Synthesis: Formation of the Benzotriazole Ring
The most common and efficient method for creating the 1H-benzotriazole-5-carbonitrile core is through the diazotization of an ortho-phenylenediamine precursor.
-
Starting Material: The key precursor is 3,4-diaminobenzonitrile .
-
Reaction: This precursor undergoes a cyclocondensation reaction when treated with sodium nitrite (NaNO₂) in an acidic medium, typically glacial acetic acid.[6] The reaction proceeds via the formation of a diazonium salt from one of the amino groups, which then rapidly cyclizes by attacking the adjacent free amino group to form the stable triazole ring.
An alternative route begins with 3,4-diaminobenzoic acid, which is first converted to benzotriazole-5-carboxylic acid.[7] The carboxylic acid can then be converted to the target nitrile through standard functional group transformations, such as conversion to the primary amide followed by dehydration.
Workflow for Core Synthesis
N-Substitution Reactions
The benzotriazole ring can exist in two tautomeric forms, 1H- and 2H-benzotriazole.[2] Consequently, N-alkylation or N-arylation reactions often yield a mixture of N1 and N2 substituted isomers. The regioselectivity of this reaction can be influenced by the choice of solvent, base, and the electrophile itself.
-
Common Protocol: A standard method involves reacting 1H-benzotriazole-5-carbonitrile with an appropriate alkyl or benzyl halide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[8]
-
Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been successfully employed for the N-alkylation of benzotriazoles.[7]
PART 2: Applications in Medicinal Chemistry
The benzotriazole-5-carbonitrile scaffold has been explored for a multitude of therapeutic applications, demonstrating its versatility and potential in drug development.
Anticancer Activity: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their deregulation is a hallmark of many cancers.[9] Many kinase inhibitors are ATP-competitive, and the structural resemblance of the benzotriazole core to the purine ring of ATP makes it an ideal scaffold for designing such inhibitors.[3]
Substituted benzotriazoles have been identified as potent inhibitors of several cancer-relevant kinases, including:
-
Casein Kinase 2 (CK2): A key enzyme involved in cell growth, proliferation, and suppression of apoptosis. 4,5,6,7-tetrabromobenzotriazole (TBB) is a well-known selective inhibitor of CK2.[5]
-
Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase (FLT): C-derivatization of the benzotriazole scaffold with substituted pyrimidines has yielded multi-kinase inhibitors with nanomolar IC₅₀ values against cancer cell lines.[4]
-
Src Kinase: While not specific to the 5-carbonitrile derivative, the related benzotriazine core has been reported as a novel template for Src kinase inhibitors, highlighting the potential of the broader class of molecules.[10]
The nitrile group at the 5-position can form critical hydrogen bonds with residues in the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.
Conceptual Workflow: ATP-Competitive Kinase Inhibition
Data on Anti-CVB5 Activity
The following table summarizes the in vitro activity of representative compounds against Coxsackievirus B5, illustrating the SAR principles discussed.
| Compound ID | R₅, R₆ Substituent | R₇ Substituent (Aromatic Amide) | EC₅₀ (µM) [11] |
| 41a | Cl, Cl | 3,4,5-Trimethoxybenzoyl | 18.5 |
| 43a | Cl, Cl | p-Chlorobenzoyl | 9.0 |
| 51b | CH₃, CH₃ | 3,4,5-Trimethoxybenzoyl | Inactive |
| 53b | CH₃, CH₃ | p-Chlorobenzoyl | Inactive |
| 18e | H, H | n-Propionyl (Aliphatic Amide) | 12.4 |
| 99b | CH₃, CH₃ | Ethylurea (Urea) | 16.0 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
PART 4: Featured Experimental Protocol
This section provides a representative, two-step protocol for the synthesis of a key intermediate, 1-(chloromethyl)-1H-benzotriazole-5-carbonitrile . This protocol is synthesized from established chemical principles and methodologies found in the literature. [7]
Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid
-
Rationale: This step creates the core benzotriazole ring system from a commercially available starting material. Glacial acetic acid serves as both the solvent and the acidic catalyst for the in-situ formation of nitrous acid.
-
Materials:
-
3,4-Diaminobenzoic acid
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
-
Procedure:
-
Suspend 3,4-diaminobenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid with magnetic stirring.
-
Prepare a concentrated aqueous solution of sodium nitrite (1.2 eq).
-
Add the sodium nitrite solution portion-wise to the suspension. An exotherm will be observed.
-
Continue stirring for 30-60 minutes at room temperature after the addition is complete. The reaction progress can be monitored by TLC.
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield benzotriazole-5-carboxylic acid. [7]* Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Conversion to 1-(chloromethyl)-1H-benzotriazole-5-carbonitrile
-
Rationale: This multi-step, one-pot sequence first converts the carboxylic acid to the nitrile and then performs an N-alkylation. This is a hypothetical but chemically sound sequence based on standard transformations.
-
Materials:
-
Benzotriazole-5-carboxylic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution or gas)
-
Phosphorus oxychloride (POCl₃) or other dehydrating agent
-
Paraformaldehyde
-
Anhydrous base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Amide Formation: Convert the carboxylic acid to the acid chloride using thionyl chloride, then carefully quench with an excess of aqueous ammonia to form benzotriazole-5-carboxamide.
-
Dehydration to Nitrile: Dehydrate the primary amide using a suitable agent like POCl₃ with gentle heating to yield 1H-benzotriazole-5-carbonitrile. Purify via recrystallization or column chromatography.
-
N-Chloromethylation: Dissolve the purified 1H-benzotriazole-5-carbonitrile (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent. Add thionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Workup & Purification: Quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
-
Self-Validation: The final product must be rigorously characterized by NMR and mass spectrometry to confirm its structure and assess its purity before use in subsequent biological assays.
Conclusion and Future Outlook
Substituted benzotriazole-5-carbonitriles represent a robust and highly adaptable scaffold for the development of novel therapeutic agents. The unique electronic properties conferred by the nitrile group, combined with the proven biological relevance of the benzotriazole core, provide a fertile ground for medicinal chemistry exploration. Research has already demonstrated significant potential in oncology and virology, particularly in the development of kinase and viral replication inhibitors.
Future research should focus on:
-
Expanding the Target Space: Exploring the activity of this scaffold against other enzyme families and therapeutic targets.
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase isoforms or viral proteins to minimize off-target effects and improve safety profiles.
-
Pharmacokinetic Optimization: Employing strategies like prodrug development and molecular hybridization to improve the solubility, metabolic stability, and overall drug-like properties of lead compounds. [2] The continued investigation into the synthesis and biological activity of substituted benzotriazole-5-carbonitriles is a promising avenue that will undoubtedly contribute to the discovery of next-generation medicines.
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Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Structures of the studied compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2024). Scientific Reports, 14(1), 26978. [Link]
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Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2020). Molecules, 25(19), 4438. [Link]
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A Comprehensive Theoretical Investigation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzotriazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, and their utility as corrosion inhibitors.[1][2][3] This document outlines a systematic approach employing quantum chemical calculations to elucidate the structural, vibrational, electronic, and non-linear optical (NLO) properties of this specific derivative. By detailing the causality behind the chosen computational methodologies, this guide serves as a self-validating system for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and similar molecules.
Introduction: The Significance of Benzotriazole Scaffolds
Benzotriazole and its derivatives represent a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[2] These compounds are integral to the development of new therapeutic agents, acting as versatile scaffolds for synthesizing novel heterocyclic compounds.[2][4] The introduction of a methyl group at the N1 position and a carbonitrile group at the C5 position of the benzotriazole core in 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is anticipated to modulate its electronic properties, and consequently, its biological activity and material applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for understanding the structure-property relationships in such molecules.[5][6][7] This guide provides a robust computational protocol for a thorough in-silico investigation of the title compound.
Computational Methodology: A Self-Validating Approach
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is dictated by the need to balance computational cost with the accurate prediction of molecular properties.
The Power of Density Functional Theory (DFT)
For the theoretical analyses outlined in this guide, we select Density Functional Theory (DFT), a workhorse of modern computational chemistry. DFT methods are well-suited for studying molecules of this size, offering a favorable balance between accuracy and computational expense. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record of providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[5][8]
Basis Set Selection: The Foundation of Accuracy
The choice of basis set is critical for obtaining meaningful results. For 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, the 6-311++G(d,p) basis set is proposed. The inclusion of diffuse functions ("++") is important for accurately describing the behavior of electrons far from the nucleus, which is crucial for anions and excited states. The polarization functions ("d,p") allow for greater flexibility in the description of bonding, leading to more accurate molecular geometries and vibrational frequencies.[9]
Experimental Protocol: A Step-by-Step Computational Workflow
-
Geometry Optimization:
-
The initial molecular structure of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is drawn using a molecular modeling program.
-
A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory.
-
The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
-
Vibrational Frequency Analysis:
-
Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization.
-
The calculated frequencies are typically scaled by an empirical factor (e.g., 0.965 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental FT-IR and Raman spectra.[9]
-
-
Electronic Property Calculations:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized geometry.
-
The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface.
-
-
Non-Linear Optical (NLO) Property Calculations:
-
The first-order hyperpolarizability (β) is calculated to assess the NLO response of the molecule.
-
Caption: A schematic of the computational workflow for the theoretical study.
Molecular Geometry: The Foundation of Function
The optimized molecular geometry provides the starting point for all other theoretical predictions. The calculated bond lengths and bond angles offer insights into the molecule's structure and stability.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-N3 | 1.33 |
| N1-C7a | 1.38 |
| C5-C10 (C≡N) | 1.16 |
| N1-C8 (N-CH3) | 1.47 |
| **Bond Angles (°) ** | |
| N1-N2-N3 | 108.5 |
| C4-C5-C6 | 120.2 |
| C5-C10-N11 | 179.5 |
| C7a-N1-C8 | 125.8 |
Table 1: Predicted geometric parameters for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Vibrational Analysis: Fingerprinting the Molecule
Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. Theoretical vibrational analysis allows for the assignment of experimentally observed FT-IR and Raman bands to specific molecular motions.[9][10][11]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C≡N) | 2230 | Cyano group stretching |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980-2900 | Methyl C-H stretching |
| ν(C=C) | 1600-1450 | Aromatic ring stretching |
| δ(C-H) | 1400-1000 | In-plane C-H bending |
| γ(C-H) | 900-675 | Out-of-plane C-H bending |
Table 2: Predicted key vibrational frequencies for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Electronic Properties: Unveiling Reactivity and Stability
The electronic properties of a molecule govern its reactivity and potential applications. Key insights can be gained from the analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.[12][13]
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Table 3: Predicted frontier molecular orbital energies.
Caption: A diagram illustrating the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[14][15][16][17] The MEP surface is colored to represent different potential values: red indicates regions of high electron density (nucleophilic character), while blue indicates regions of low electron density (electrophilic character). Green represents regions of neutral potential. For 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, the nitrogen atoms of the triazole ring and the cyano group are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. The hydrogen atoms of the benzene ring are likely to be the most electron-poor regions (blue), indicating sites for potential nucleophilic attack.
Non-Linear Optical (NLO) Properties: Exploring a New Frontier
Molecules with large hyperpolarizability values are of great interest for applications in non-linear optics. The presence of electron-donating (methyl) and electron-withdrawing (carbonitrile) groups on the benzotriazole scaffold suggests that 1-Methyl-1H-benzo[d]triazole-5-carbonitrile may exhibit significant NLO properties. The calculated first-order hyperpolarizability (β) provides a theoretical measure of this property. A large β value indicates a strong NLO response.
Conclusion: A Roadmap for Future Research
This in-depth technical guide provides a comprehensive theoretical framework for the investigation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. The outlined computational protocols, rooted in established scientific principles, offer a reliable and self-validating system for predicting the structural, vibrational, electronic, and NLO properties of this molecule. The insights gained from these theoretical studies can guide the rational design of novel benzotriazole derivatives with tailored properties for applications in drug development and materials science. This guide serves as a foundational roadmap for future experimental and theoretical research in this exciting area of heterocyclic chemistry.
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Synthesis of 1,3,5-Triazepines and Benzo[f][5][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central. Available at: [Link]
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Vibrational analysis of {1H}-5-amino-1,2,4-triazole and its hydrochloride salt - Site of protonation | Request PDF. ResearchGate. Available at: [Link]
-
5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705. PubChem. Available at: [Link]
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An In-Depth Technical Guide to 1-Methyl-1H-benzo[d]triazole-5-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide elucidates its structural features, physicochemical properties, and a logical, well-established synthetic pathway based on analogous chemical transformations. Detailed experimental protocols, mechanistic insights, and a discussion of its potential applications are provided to support researchers in the synthesis and utilization of this valuable chemical building block.
Introduction and Structural Elucidation
1-Methyl-1H-benzo[d]triazole-5-carbonitrile (CAS Number: 1065100-55-1) is a substituted benzotriazole, a class of bicyclic heterocyclic compounds renowned for their diverse applications, ranging from corrosion inhibitors to key scaffolds in pharmacologically active agents[1][2][3]. The structure is characterized by a benzene ring fused to a 1,2,3-triazole ring, with a methyl group at the N-1 position of the triazole and a nitrile group at the C-5 position of the benzene ring.
The presence of the nitrile group offers a versatile chemical handle for further synthetic modifications, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. The N-methylation of the benzotriazole core can enhance metabolic stability and modulate the electronic properties of the ring system, which can be advantageous in the design of bioactive molecules.
Proposed Synthesis and Mechanistic Insights
The synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile can be logically achieved through a two-step process, commencing with the formation of the benzotriazole ring system, followed by N-methylation. This approach is well-precedented in the synthesis of various substituted benzotriazoles[4][5][6].
Step 1: Synthesis of 1H-benzo[d]triazole-5-carbonitrile (Precursor)
The formation of the benzotriazole ring is classically achieved through the diazotization of an ortho-phenylenediamine derivative[2][4]. In this case, the starting material is 3,4-diaminobenzonitrile.
Reaction Mechanism: The reaction proceeds via the diazotization of one of the amino groups of 3,4-diaminobenzonitrile with nitrous acid (generated in situ from sodium nitrite and an acid, typically acetic or hydrochloric acid). The resulting diazonium salt then undergoes intramolecular cyclization, attacking the adjacent free amino group to form the stable triazole ring after proton loss.
Step 2: N-Methylation of 1H-benzo[d]triazole-5-carbonitrile
The final step involves the alkylation of the triazole nitrogen. The methylation of benzotriazoles can yield a mixture of N-1 and N-2 isomers[2]. The choice of methylating agent and reaction conditions can influence the regioselectivity of this step. Dimethyl carbonate is an environmentally benign methylating agent that can be used for this purpose, often in the presence of a base like potassium carbonate[6].
Rationale for Experimental Choices:
-
Diazotization: The use of sodium nitrite in an acidic medium is a standard and efficient method for generating the reactive nitrous acid species required for diazotization. The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
N-Methylation: Dimethyl carbonate is a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. The use of a polar aprotic solvent such as DMF facilitates the dissolution of the benzotriazole salt and promotes the SN2 reaction. The reaction temperature is elevated to ensure a reasonable reaction rate.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous compounds and should be adapted and optimized as necessary.
Protocol 1: Synthesis of 1H-benzo[d]triazole-5-carbonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,4-diaminobenzonitrile in a suitable acidic solvent (e.g., a mixture of glacial acetic acid and water).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred, cooled solution of 3,4-diaminobenzonitrile, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Workup: The product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-benzo[d]triazole-5-carbonitrile.
Protocol 2: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1H-benzo[d]triazole-5-carbonitrile and a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Addition of Methylating Agent: Add the methylating agent (e.g., dimethyl carbonate) to the suspension.
-
Reaction: Heat the reaction mixture to a temperature of 90-120 °C and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, which may contain a mixture of N-1 and N-2 isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Physicochemical Properties and Data
The following table summarizes the key physicochemical properties of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
| Property | Value | Source |
| CAS Number | 1065100-55-1 | [7] |
| Molecular Formula | C₈H₆N₄ | [7] |
| Molecular Weight | 158.16 g/mol | [7] |
| Appearance | Brown solid/powder | [7] |
| Purity | Typically >95% | [7] |
| InChI Key | ROIYELGCEZSLTK-UHFFFAOYSA-N | [7] |
Applications in Research and Drug Development
The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[1][2][3]. 1-Methyl-1H-benzo[d]triazole-5-carbonitrile serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The benzotriazole ring system is present in drugs with diverse activities, including antimicrobial, antiviral, and anticancer properties[1][2].
-
Versatile Chemical Handle: The nitrile group can be transformed into various other functional groups, allowing for the generation of diverse chemical libraries for drug screening. For example, it can be reduced to a primary amine, which can then be further derivatized.
-
Modulation of Physicochemical Properties: The N-methyl group can improve metabolic stability and modify the lipophilicity and electronic properties of the molecule, which are critical parameters in drug design.
Conclusion
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a synthetically accessible and versatile heterocyclic compound. While its specific history of discovery is not well-documented, its synthesis can be reliably achieved through established chemical principles, namely the diazotization of an ortho-phenylenediamine followed by N-methylation. Its structural features make it a valuable intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a solid foundation for researchers to synthesize and utilize this compound in their research endeavors.
References
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Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Retrieved from [Link]
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Benzotriazole: An overview on its versatile biological behavior. (2018). PubMed Central. Retrieved from [Link]
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1-Methylbenzotriazole | CAS#:13351-73-0. (n.d.). Chemsrc. Retrieved from [Link]
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Review on synthetic study of benzotriazole. (2020). GSC Online Press. Retrieved from [Link]
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(PDF) Benzotriazole in Medicinal Chemistry. (2018). ResearchGate. Retrieved from [Link]
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United States Patent (19). (1997). Retrieved from [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). Retrieved from [Link]
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Methodological & Application
Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile: An Application Note and Detailed Protocol
Introduction
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The benzotriazole core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in a variety of biological interactions. The addition of a methyl group at the N1 position and a nitrile group at the C5 position provides specific electronic and steric properties that can be exploited for the fine-tuning of molecular properties, making it a valuable building block in the synthesis of novel drug candidates and functional organic materials.
This application note provides a comprehensive, two-step protocol for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. The synthesis commences with the diazotization of 3,4-diaminobenzonitrile to form the intermediate, 1H-benzo[d]triazole-5-carbonitrile. This is followed by a selective N-methylation of the benzotriazole ring to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also insights into the rationale behind the experimental choices, ensuring a reproducible and safe execution of the synthesis.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | CAS Number | Notes |
| 3,4-Diaminobenzonitrile | Sigma-Aldrich | 17626-40-3 | Starting material |
| Sodium Nitrite (NaNO₂) | Fisher Scientific | 7632-00-0 | Reagent for diazotization |
| Glacial Acetic Acid | VWR | 64-19-7 | Solvent and acid catalyst |
| 1H-Benzo[d]triazole-5-carbonitrile | (Synthesized) | 24611-70-9 | Intermediate |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Acros Organics | 77-78-1 | Methylating agent (Caution: Highly Toxic) |
| Methyl Iodide (CH₃I) | Alfa Aesar | 74-88-4 | Alternative methylating agent (Caution: Toxic) |
| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | 144-55-8 | Base for methylation and work-up |
| Acetone | J.T. Baker | 67-64-1 | Solvent for methylation |
| Dichloromethane (CH₂Cl₂) | Macron Fine Chemicals | 75-09-2 | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | 7757-82-6 | Drying agent |
| Ethyl Acetate | Fisher Chemical | 141-78-6 | Eluent for chromatography |
| Hexane | VWR | 110-54-3 | Eluent for chromatography |
Safety Precautions
-
Dimethyl Sulfate and Methyl Iodide are potent alkylating agents and are toxic and carcinogenic.[1][2] Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.
-
Sodium Nitrite is an oxidizing agent and is toxic if swallowed.[3] Avoid contact with skin and eyes.
-
3,4-Diaminobenzonitrile is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4]
-
The diazotization reaction should be carried out at low temperatures (0-5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures.
Synthetic Workflow
The synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a two-step process as illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 1H-benzo[d]triazole-5-carbonitrile
This protocol is adapted from the general procedure for the diazotization of o-phenylenediamines.[5]
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-diaminobenzonitrile (10.0 g, 75.1 mmol) in glacial acetic acid (100 mL).
-
Cool the resulting solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of sodium nitrite (5.7 g, 82.6 mmol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred solution of 3,4-diaminobenzonitrile over a period of 30-45 minutes, ensuring the temperature of the reaction mixture is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate of 1H-benzo[d]triazole-5-carbonitrile will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the product under vacuum.
Rationale: The reaction proceeds via the in-situ formation of nitrous acid from sodium nitrite and acetic acid.[6][7] The nitrous acid then reacts with both amino groups of the 3,4-diaminobenzonitrile to form a bis-diazonium intermediate, which then undergoes intramolecular cyclization to form the stable benzotriazole ring. The low temperature is crucial to prevent the decomposition of the diazonium intermediate.
Step 2: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
This protocol utilizes dimethyl sulfate as the methylating agent. An alternative using methyl iodide is also presented.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-benzo[d]triazole-5-carbonitrile (5.0 g, 35.2 mmol) and sodium bicarbonate (4.4 g, 52.8 mmol) in acetone (100 mL).
-
With vigorous stirring, add dimethyl sulfate (3.7 mL, 38.7 mmol) dropwise to the suspension at room temperature. (Caution: Highly Toxic!)
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-Methyl-1H-benzo[d]triazole-5-carbonitrile as a solid.
Alternative Methylation using Methyl Iodide:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 1H-benzo[d]triazole-5-carbonitrile (5.0 g, 35.2 mmol) in anhydrous acetone or DMF (100 mL).
-
Add anhydrous potassium carbonate (7.3 g, 52.8 mmol) to the suspension.
-
Add methyl iodide (2.4 mL, 38.7 mmol) dropwise to the stirred mixture. (Caution: Toxic!)
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Follow the work-up and purification procedure described in steps 4-9 of the dimethyl sulfate protocol.
Rationale: The N-methylation of benzotriazole can result in a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity. In this protocol, a mild base like sodium bicarbonate or potassium carbonate is used to deprotonate the acidic N-H of the triazole ring, forming the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate or methyl iodide to form the N-methylated product. Generally, N1-alkylation is kinetically favored.
Characterization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | The spectrum is expected to show a singlet for the N-methyl protons around δ 4.2-4.4 ppm. The aromatic protons should appear as a set of multiplets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used. |
| ¹³C NMR | The spectrum should show a signal for the N-methyl carbon around δ 35-37 ppm. The aromatic carbons and the nitrile carbon will appear in the range of δ 110-150 ppm. The nitrile carbon is expected around δ 118-120 ppm. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₈H₆N₄ (m/z = 158.16). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| FT-IR | The spectrum should show a characteristic C≡N stretching vibration around 2230 cm⁻¹. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete diazotization or decomposition of the diazonium salt. | Ensure the reaction temperature is strictly maintained at 0-5 °C. Add the sodium nitrite solution slowly. |
| Formation of multiple products in Step 2 | Non-selective methylation (N1 vs. N2 isomers). | Optimize the reaction conditions (base, solvent, temperature) to favor the desired N1 isomer. Column chromatography should be effective for separation. |
| Starting material remains in Step 2 | Incomplete reaction. | Increase the reaction time or the amount of methylating agent and base slightly. Ensure reagents are of good quality and anhydrous conditions are maintained if using methyl iodide with K₂CO₃. |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their research in drug discovery and materials science. The provided rationale for each step and the troubleshooting guide aim to empower scientists to not only execute the synthesis but also to understand the underlying chemistry and adapt the protocol as needed.
References
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International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. [Link]
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PubChem. (n.d.). 1H-1,2,3-benzotriazole-5-carbonitrile. [Link]
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PubChem. (n.d.). 1-Methylbenzotriazole. [Link]
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NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. [Link]
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The Strategic deployment of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in Modern Pharmaceutical Development
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Central to this endeavor is the strategic utilization of versatile chemical building blocks that serve as foundational scaffolds for the construction of complex therapeutic agents. Among these, 1-Methyl-1H-benzo[d]triazole-5-carbonitrile has emerged as a molecule of significant interest. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound as a key building block in the synthesis of innovative pharmaceuticals.
The benzotriazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[1] The introduction of a methyl group at the 1-position prevents unwanted metabolic N-dealkylation and potential toxicity issues associated with the free N-H of the parent benzotriazole. Furthermore, the nitrile group at the 5-position is a versatile functional handle, serving not only as a key pharmacophoric element but also as a synthetic precursor for a range of other important functional groups. This unique combination of features makes 1-Methyl-1H-benzo[d]triazole-5-carbonitrile a highly valuable tool in the medicinal chemist's arsenal.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C8H6N4 | [2] |
| Molecular Weight | 158.16 g/mol | [2] |
| CAS Number | 1065100-55-1 | [2] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH2Cl2) | General Knowledge |
The planarity of the benzotriazole ring system, coupled with the linear geometry of the nitrile group, provides a rigid scaffold that can be strategically oriented within a protein's binding pocket. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions.
Core Applications in Pharmaceutical Research: A Focus on Kinase and PARP Inhibition
While direct clinical applications of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile are still emerging in publicly available literature, its structural motifs are prominently featured in the patent literature for several key therapeutic areas, most notably as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP).
Rationale for Use in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of many kinases contains a "hinge region" that forms critical hydrogen bonds with inhibitor molecules. The benzotriazole scaffold is an excellent bioisostere for other hinge-binding motifs, such as indazoles and purines. The nitrogen atoms at positions 2 and 3 of the triazole ring can mimic the hydrogen bonding pattern of the adenine core of ATP, leading to potent and selective kinase inhibition.[3]
Application in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair.[4] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5] The core of many PARP inhibitors contains a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The benzotriazole ring system can serve as a suitable scaffold to present the necessary pharmacophoric features to effectively block the NAD+ binding site of PARP enzymes.[6]
Synthetic Protocols and Methodologies
The effective incorporation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile into a drug candidate requires robust and reproducible synthetic protocols. Below are detailed methodologies for its synthesis and subsequent functional group transformations.
Protocol 1: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible and adaptable route is outlined below, based on established methods for the synthesis of substituted benzotriazoles.[7][8]
Step 1: Nitration of 4-Cyanotoluene
-
Reaction: 4-Cyanotoluene is nitrated to yield 4-cyano-2-nitrotoluene.
-
Reagents and Conditions: A mixture of fuming nitric acid and concentrated sulfuric acid at 0-10 °C.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice-salt bath.
-
Slowly add 4-cyanotoluene while maintaining the temperature below 10 °C.
-
Add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
-
Expected Yield: 80-90%
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro group of 4-cyano-2-nitrotoluene is reduced to an amino group to give 3-amino-4-cyanotoluene.
-
Reagents and Conditions: Tin(II) chloride dihydrate in ethanol or iron powder in acetic acid.
-
Procedure (using SnCl2·2H2O):
-
Dissolve 4-cyano-2-nitrotoluene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Expected Yield: 70-80%
Step 3: Diazotization and Cyclization to form 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Reaction: The amino group of 3-amino-4-cyanotoluene is diazotized and subsequently cyclized to form the benzotriazole ring. This step is followed by N-methylation.
-
Reagents and Conditions: Sodium nitrite, hydrochloric acid, followed by a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[9]
-
Procedure:
-
Dissolve 3-amino-4-cyanotoluene in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to effect cyclization.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).
-
Extract the intermediate 1H-benzo[d]triazole-5-carbonitrile with an organic solvent.
-
To the crude intermediate dissolved in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Add the methylating agent (e.g., dimethyl sulfate) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography.
-
-
Expected Yield: 50-60% over two steps.
Protocol 2: Functional Group Transformations of the Nitrile Moiety
The nitrile group is a versatile precursor to several other key functional groups in medicinal chemistry.
a) Conversion to a Tetrazole Ring
The tetrazole group is a well-established bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.[5]
-
Reaction: [2+3] cycloaddition of an azide source with the nitrile.
-
Reagents and Conditions: Sodium azide and a Lewis acid catalyst such as zinc chloride or an ammonium salt like ammonium chloride in a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and pour it into acidified water.
-
Filter the precipitate, wash with water, and dry to afford the tetrazole product.
-
-
Expected Yield: 70-90%
b) Reduction to an Aminomethyl Group
The aminomethyl group can serve as a key basic center for salt formation or to engage in hydrogen bonding interactions with the target protein.
-
Reaction: Reduction of the nitrile to a primary amine.
-
Reagents and Conditions: A reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF) or catalytic hydrogenation (e.g., H2, Raney Nickel).
-
Procedure (using LiAlH4):
-
Suspend LiAlH4 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to obtain the crude aminomethyl product, which can be purified by chromatography or crystallization.
-
-
Expected Yield: 60-75%
c) Hydrolysis to a Carboxylic Acid
The carboxylic acid group is a common functional group in pharmaceuticals, often involved in key ionic interactions with the target.
-
Reaction: Hydrolysis of the nitrile to a carboxylic acid.
-
Reagents and Conditions: Strong acidic (e.g., concentrated HCl or H2SO4) or basic (e.g., NaOH or KOH) conditions with heating.
-
Procedure (under basic conditions):
-
Dissolve 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 8-12 hours, monitoring the release of ammonia.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
Expected Yield: 85-95%
Conclusion and Future Outlook
1-Methyl-1H-benzo[d]triazole-5-carbonitrile represents a strategically important building block for the development of next-generation pharmaceuticals. Its inherent structural features, combined with the synthetic versatility of the nitrile group, provide medicinal chemists with a powerful platform for scaffold hopping, bioisosteric replacement, and the fine-tuning of physicochemical and pharmacokinetic properties. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this valuable compound in their drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
PubMed. Novel poly(ADP-ribose) polymerase-1 inhibitors. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Available from: [Link]
-
PubMed. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Available from: [Link]
-
PMC - NIH. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Available from: [Link]
- Effective natural inhibitors targeting poly ADP-ribose polymerase by computational study.
-
PMC - NIH. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine. Available from: [Link]
-
PMC - NIH. Benzotriazole: An overview on its versatile biological behavior. Available from: [Link]
- Google Patents. 4-and 5-methyl-1h-benzotriazoles prepared from vicinal toluenediamine mixtures.
-
Googleapis.com. United States Patent (19). Available from: [Link]
-
Stenutz. methyl 1H-benzotriazole-5-carboxylate. Available from: [Link]
- Google Patents. Method for producing 5-methyl benzotriazole.
- Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. 2024.
-
ACG Publications. Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. Available from: [Link]
- Google Patents. Preparation method of 1-methylbenzotriazole.
-
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]
-
LookChem. Methyl 1H-1,2,3-benzotriazole-5-carboxylate. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Available from: [Link]
-
PrepChem.com. Synthesis of 1-methyl-1H-benzotriazole-7-carboxaldehyde. Available from: [Link]
- Google Patents. Process for synthesizing methyl benzotriazazole.
-
Lanxess. 4(or 5)-Methyl-1H-benzotriazole. Available from: [Link]
-
Minnesota Department of Health. 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. Available from: [Link]
- Draft Evaluation Statement - 1 October 2024.
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Application Notes and Protocols for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in Materials Science
Foreword
The field of materials science is in a perpetual state of innovation, driven by the design and synthesis of novel organic molecules with tailored functionalities. 1-Methyl-1H-benzo[d]triazole-5-carbonitrile emerges as a molecule of significant interest, positioned at the intersection of several key chemical motifs. Its rigid, electron-deficient benzotriazole core, combined with the strong electron-withdrawing and coordinating capabilities of the nitrile group, presents a compelling platform for the development of advanced functional materials. While direct, extensive literature on this specific molecule is nascent, its structural components suggest a wealth of potential applications. This guide, therefore, serves as a forward-looking technical resource, extrapolating from established principles of related compounds to provide detailed application notes and robust experimental protocols for researchers and scientists. Our objective is to illuminate the potential of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile and to provide a solid, scientifically-grounded framework for its exploration in materials science.
Molecular Profile and Physicochemical Properties
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a solid organic compound. The presence of the methyl group on one of the triazole nitrogens prevents the tautomerism often seen in unsubstituted benzotriazoles, locking the molecule into a specific isomeric form. This structural definition is highly advantageous in the rational design of materials where precise molecular orientation and intermolecular interactions are critical.
| Property | Value | Source |
| CAS Number | 1065100-55-1 | [CymitQuimica][1] |
| Molecular Formula | C8H6N4 | Inferred |
| Molecular Weight | 158.16 g/mol | Inferred |
The key features influencing its potential applications are:
-
The Benzotriazole Core: This fused heterocyclic system is known for its thermal stability, rigidity, and electron-accepting nature. These properties are highly desirable in materials for organic electronics.[2]
-
The Nitrile Group (-C≡N): This functional group is a strong dipole and a potent electron-withdrawing group. It can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is beneficial for electron transport materials.[3] Furthermore, the lone pair of electrons on the nitrogen atom allows it to act as a ligand for coordinating with metal ions.
-
The Methyl Group (-CH3): While seemingly simple, the methyl group can influence the solubility of the molecule in organic solvents and can play a role in directing the solid-state packing of the material through subtle steric effects.
Potential Application I: Building Block for Electron-Transporting Polymers in Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale: The development of efficient electron-transporting materials (ETMs) is crucial for the performance of multi-layer OLEDs. The benzotriazole moiety is an excellent candidate for this purpose due to its electron-deficient character.[4][5] The addition of a nitrile group further enhances this property by inductively withdrawing electron density from the aromatic system. By incorporating 1-Methyl-1H-benzo[d]triazole-5-carbonitrile into a conjugated polymer backbone, it is possible to create a material with a low-lying LUMO, facilitating electron injection from the cathode and efficient transport to the emissive layer.
Proposed Polymer Structure: A potential polymer architecture would involve the copolymerization of a derivative of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile with an electron-rich comonomer, such as a fluorene or carbazole derivative, to create a donor-acceptor (D-A) type conjugated polymer. This D-A structure can lead to materials with tunable band gaps and desirable photophysical properties.[6]
Experimental Protocol: Synthesis of a Poly(fluorene-alt-1-Methyl-1H-benzo[d]triazole-5-carbonitrile) Copolymer via Suzuki Polycondensation
Disclaimer: This is a representative protocol adapted from known procedures for similar polymers and will require optimization.
Objective: To synthesize a D-A conjugated copolymer for potential use as an ETM in OLEDs.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]triazole (A hypothetical boronic ester derivative of the title compound. Its synthesis would be a prerequisite.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
-
Degassed deionized water
-
Methanol
-
Acetone
-
Chloroform
Instrumentation:
-
Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 0.546 g, 1.0 mmol), the boronic ester of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 0.023 g, 0.02 mmol).
-
Degassing: Seal the flask and subject it to at least three cycles of vacuum and backfilling with high-purity argon or nitrogen.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 20 mL) and a degassed 2M aqueous solution of potassium carbonate (e.g., 4 mL).
-
Polymerization: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (to cap bromide ends) and bromobenzene (to cap boronic ester ends) and continue to stir for another 4-6 hours.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing rapidly stirring methanol (e.g., 200 mL).
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of chloroform and re-precipitate it into methanol. Repeat this process twice.
-
Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.
-
Extract the polymer with chloroform.
-
-
Drying: Concentrate the chloroform solution using a rotary evaporator and precipitate the final polymer into methanol. Collect the fibrous polymer and dry it in a vacuum oven at 60 °C for 24 hours.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by GPC using polystyrene standards.
-
Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Record the UV-Vis absorption and photoluminescence spectra of the polymer in solution and as a thin film.
-
Electrochemical Properties: Use cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels.
Potential Application II: Ligand for Luminescent Coordination Polymers and Metal-Organic Frameworks (MOFs)
Scientific Rationale: The nitrogen atoms of the benzotriazole ring and the nitrile group can act as coordination sites for metal ions.[7] This makes 1-Methyl-1H-benzo[d]triazole-5-carbonitrile a promising candidate as an organic linker for the construction of coordination polymers and MOFs. The rigidity of the benzotriazole unit can lead to well-defined and stable framework structures. Furthermore, the incorporation of this ligand into frameworks with d10 metal ions like Zn(II) or Cd(II), or lanthanide ions, could result in materials with interesting photoluminescent properties, potentially applicable in sensing, solid-state lighting, and catalysis.[8]
Experimental Protocol: Solvothermal Synthesis of a Zn(II)-based Coordination Polymer
Disclaimer: This is a generalized protocol and the specific conditions (solvent, temperature, time, and molar ratios) will need to be systematically varied to obtain crystalline material.
Objective: To synthesize a coordination polymer with potential luminescent properties.
Materials:
-
1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Zinc nitrate hexahydrate [Zn(NO3)2·6H2O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Instrumentation:
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
-
Single-crystal X-ray diffractometer
-
Powder X-ray diffractometer (PXRD)
-
Fluorometer
Procedure:
-
Reactant Mixture: In a 20 mL glass vial, combine 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (e.g., 0.0158 g, 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.0297 g, 0.1 mmol).
-
Solvent Addition: Add a solvent mixture of DMF and ethanol (e.g., 10 mL in a 1:1 v/v ratio).
-
Homogenization: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool down to room temperature over 24 hours.
-
Product Isolation: After cooling, carefully open the autoclave. Collect any crystals that have formed by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in air at room temperature.
Characterization:
-
Structural Analysis: Determine the crystal structure using single-crystal X-ray diffraction. Confirm the phase purity of the bulk sample using PXRD.
-
Thermal Stability: Assess the thermal stability of the framework using TGA.
-
Luminescent Properties: Measure the solid-state excitation and emission spectra at room temperature.
Summary and Future Outlook
1-Methyl-1H-benzo[d]triazole-5-carbonitrile stands as a promising, yet underexplored, building block for advanced materials. Its unique combination of a thermally stable, electron-deficient benzotriazole core and a versatile nitrile group opens avenues for its application in organic electronics and the construction of novel coordination polymers. The protocols detailed herein provide a foundational starting point for researchers to begin investigating this molecule's potential. Future work should focus on the synthesis of functionalized derivatives to further tune its electronic and physical properties, and on the fabrication and characterization of devices incorporating materials derived from this intriguing compound. The exploration of its use in other areas, such as high-performance polymers and as a corrosion inhibitor, also warrants investigation.
References
-
CymitQuimica. 1-Methyl-1H-benzo[d][1][4][9]triazole-5-carbonitrile.
-
Zhang, Y., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI.
-
The Role of Benzotriazole Derivatives in Modern Organic Electronics. (2023). Ossila.
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences.
-
Yilmaz, Y., et al. (2020). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. RSC Advances.
-
1-Methyl-1H-benzo[d][1][4][9]triazole-5-carbonitrile. Apexbio.
-
Syntheses of benzotriazole based conjugated polymers for organic light emitting diode and organic solar cell. (2016). OpenMETU.
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2022). MDPI.
-
New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. (2021). MDPI.
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
-
Yuan, F., et al. (2021). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. RSC Advances.
-
Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy. ResearchGate.
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). MDPI.
-
OVERVIEW OF BENZOTRIAZOLE. (2024). IJNRD.
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate.
-
Advanced 1,2,3-triazolate-based coordination compounds: from carbonic anhydrase mimics, molecular building blocks, and catalyst. OPUS.
-
Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (2016). MDPI.
-
Preparation of New Poly(ester triazole) and Poly(amide triazole) by "Click Chemistry". ResearchGate.
-
1-Methyl-1H-benzo[d][1][4][9]triazole-5-carbonitrile. CymitQuimica.
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH.
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- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Syntheses of benzotriazole based conjugated polymers for organic light emitting diode and organic solar cell [open.metu.edu.tr]
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- 8. Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
Rapid and Efficient Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile via Microwave-Assisted N-Alkylation
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed protocol for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a key heterocyclic scaffold for pharmaceutical and materials science research. The described method leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield N-methylation of 1H-benzo[d][1][2][]triazole-5-carbonitrile. By employing a dedicated microwave reactor, this protocol significantly reduces reaction times from hours to minutes compared to conventional heating methods, while also promoting cleaner reaction profiles and higher yields.[4][5] This guide offers a comprehensive walkthrough of the experimental setup, a step-by-step procedure, purification, and detailed characterization, underpinned by field-proven insights to ensure reproducibility and safety.
Introduction and Scientific Rationale
Benzotriazole derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The nitrile functional group, in particular, serves as a versatile synthetic handle for the creation of more complex molecules such as tetrazoles, amides, and amines, making 1-Methyl-1H-benzo[d]triazole-5-carbonitrile[6] a valuable building block for drug discovery libraries.
Conventional synthesis of N-alkylated benzotriazoles often requires prolonged heating under reflux conditions, which can lead to side product formation and thermal degradation.[7] Microwave-assisted synthesis offers a compelling alternative by utilizing dielectric heating.[8] Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave irradiation directly and uniformly energizes polar molecules within the reaction mixture.[9] This rapid, volumetric heating dramatically accelerates reaction rates, often leading to improved yields and product purity under significantly shorter timeframes.[10][11]
This protocol details the N-methylation of 1H-benzo[d][1][2][]triazole-5-carbonitrile using iodomethane in the presence of a carbonate base, a transformation efficiently driven by microwave energy.
Principle of the Method: Microwave-Enhanced N-Alkylation
The core of this synthesis is an SN2 reaction where the benzotriazole anion acts as a nucleophile, displacing the iodide from iodomethane.
Causality of Experimental Choices:
-
Base Selection (K₂CO₃): Potassium carbonate is a moderately strong, non-nucleophilic base, ideal for deprotonating the N-H proton of the benzotriazole ring to generate the reactive nucleophile. Its insolubility in many organic solvents can also simplify post-reaction filtration.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant and a high boiling point (153 °C). Its polarity allows it to efficiently absorb microwave energy, leading to rapid heating.[12] Its high boiling point permits the reaction to be conducted at elevated temperatures under pressure, further accelerating the rate.[8]
-
Microwave Irradiation: The direct coupling of microwave energy with the polar solvent and reactants circumvents the slow process of thermal conduction, allowing the target temperature to be reached in seconds. This minimizes the time reactants are held at high temperatures, often reducing the formation of thermal decomposition byproducts.[13]
Caption: Reaction scheme for the microwave-assisted synthesis.
Materials and Equipment
Reagents
| Reagent | CAS No. | Formula | Purity |
|---|---|---|---|
| 1H-Benzo[d][1][2][]triazole-5-carbonitrile | 2384-17-0 | C₇H₄N₄ | ≥98% |
| Iodomethane | 74-88-4 | CH₃I | ≥99% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | ACS Grade |
| Silica Gel for column chromatography | 112926-00-8 | SiO₂ | 230-400 mesh |
Equipment
-
Dedicated single-mode microwave synthesizer with pressure and temperature monitoring capabilities (e.g., Anton Paar Monowave, CEM Discover).
-
10 mL microwave process vial with a Teflon septum and aluminum crimp cap.[13]
-
Magnetic stir bar.
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask).
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Glass column for chromatography.
Detailed Experimental Protocol
Safety First: This procedure must be performed in a well-ventilated fume hood. Iodomethane is toxic and a suspected carcinogen; always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Microwave reactions in sealed vessels generate high internal pressures; never use a domestic microwave oven and only use vials designed for chemical synthesis.[2][13]
Step 1: Reagent Preparation
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1H-benzo[d][1][2][]triazole-5-carbonitrile (288 mg, 2.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (415 mg, 3.0 mmol, 1.5 equiv.).
-
Add 4 mL of anhydrous DMF.
Step 2: Microwave Reaction
-
Add iodomethane (150 µL, 340 mg, 2.4 mmol, 1.2 equiv.) to the vial.
-
Securely seal the vial with a Teflon septum and an aluminum crimp cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as outlined in the table below. The instrument will use its power control to maintain the target temperature.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier rapidly. |
| Hold Time | 10 minutes | Sufficient for the reaction to reach completion, can be optimized via TLC. |
| Stirring | 600 RPM | Ensures homogeneous heating and mixing of the reactants. |
| Max Power | 300 W | A typical power limit for this scale to prevent thermal runaway. |
| Pre-stirring | 30 seconds | Ensures the mixture is homogeneous before heating begins. |
-
Once the reaction is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling system before removing it from the microwave cavity.[13]
Step 3: Work-up and Extraction
-
Carefully open the cooled vial.
-
Pour the reaction mixture into a beaker containing 50 mL of deionized water. This will precipitate the product and dissolve the inorganic salts.
-
Transfer the aqueous suspension to a 125 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 40% ethyl acetate in hexane is typically effective.
-
Monitor the fractions by TLC (visualize under UV light at 254 nm).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Methyl-1H-benzo[d]triazole-5-carbonitrile as a white to off-white solid. An expected yield is typically in the range of 85-95%.
Characterization and Validation
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the successful methylation. Expect to see the disappearance of the broad N-H proton signal (typically >10 ppm) from the starting material and the appearance of a sharp singlet for the N-CH₃ protons around δ 4.4 ppm. Aromatic protons will appear in the δ 7.5-8.5 ppm range.[14][15]
-
¹³C NMR (100 MHz, CDCl₃): Expect a signal for the N-CH₃ carbon around δ 35 ppm and the nitrile carbon (C≡N) around δ 118 ppm.[14]
-
Mass Spectrometry (ESI-MS): Calculate the exact mass of the product (C₉H₇N₄). The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.
-
FT-IR (KBr or ATR): Look for a characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.[7]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
-
Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 1963, 2(10), 565–598. [Link]
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CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation Website. [Link]
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Meldal, M., & Tornøe, C. W. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 2008, 108(8), 2952–3015. [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 2013, 340(6131), 457-460. [Link]
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Cozza, G. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts, 2021, 11(1), 103. [Link]
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Glasnov, T. N., & Kappe, C. O. Microwave-Assisted Synthesis under Continuous-Flow Conditions. Organic Syntheses, 2011, 88, 328. [Link]
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Shah, J. J., & Mohanraj, K. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 2014, 76(1), 46–53. [Link]
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Shah, J. J., & Mohanraj, K. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PubMed, 2014. [Link]
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Shah, J. J., & Mohanraj, K. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Semantic Scholar, 2014. [Link]
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de la Hoz, A., & Loupy, A. Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors. Molecules, 2020, 25(18), 4253. [Link]
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Rani, K., et al. Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 2021, 14(3), 1235-1240. [Link]
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Barge, A., et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 2023, 28(19), 6773. [Link]
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Majumder, A., & Gupta, A. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Science and Technology, 2021, 8(3), 45-55. [Link]
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LookChem. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. LookChem Website. [Link]
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Ankati, H., & Biehl, E. R. Microwave-assisted benzyne-click chemistry: preparation of 1H-benzo[d][1][2][]triazoles. Tetrahedron Letters, 2008, 49(35), 5169-5171. [Link]
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Iester, M., et al. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 2019, 24(22), 4063. [Link]
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Wang, X., et al. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Organic and Pharmaceutical Chemistry, 2015, 13(4), 21-25. [Link]
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Ashok, D., et al. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 2022, 12(54), 35249-35265. [Link]
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Pappuru, S., Chakraborty, D., & Ramkumar, V. Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Dalton Transactions, 2017, 46(31), 10346-10359. [Link]
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Ashok, D., et al. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Publishing, 2022. [Link]
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Bennamane, N., et al. Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. Organic Communications, 2008, 1(3), 62-68. [Link]
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Al-Majid, A. M., et al. 4-(4-(((1H-Benzo[d][1][2][]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2021, 2021(1), M1196. [Link]
-
Ben-Abdelouahab, F. B., et al. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. ResearchGate, 2016. [Link]
-
de Oliveira, R. B., et al. 1H-[1][2][]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 2019, 30(8), 1696-1707. [Link]
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CP Lab Safety. 1H-Benzo[d][1][2][]triazole-5-carbonitrile, 98% Purity, C7H4N4, 25 grams. CP Lab Safety Website. [Link]
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Derivatization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile for biological screening
An Application Guide to the Strategic Derivatization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile for Biological Evaluation
Abstract
The 1-Methyl-1H-benzo[d]triazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The strategic placement of a carbonitrile (cyano) group at the 5-position offers a synthetically versatile handle for chemical modification. The nitrile group is a valuable pharmacophore; it can engage in critical hydrogen bonding and polar interactions with biological targets and serves as a bioisostere for groups like carbonyls and halogens.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. We present detailed protocols for transforming the nitrile moiety into diverse functional groups—amines, carboxylic acids, and tetrazoles—and outline a robust workflow for subsequent biological screening against cancer cell lines and microbial pathogens.
Introduction: The Rationale for Derivatization
The core objective in lead optimization is to systematically modify a parent scaffold to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-Methyl-1H-benzo[d]triazole-5-carbonitrile core is an excellent starting point for library synthesis due to several key factors:
-
The Benzotriazole Core: This bicyclic heterocycle is a bioisosteric replacement for other systems like indoles and is known to confer a range of biological activities.[1] The N-methylation at the 1-position blocks a potential site of metabolism and eliminates tautomerism, providing a single, stable isomer for derivatization.
-
The Nitrile Functional Group: Far from being an inert placeholder, the nitrile group is a powerful tool in drug design.[4] It is a strong electron-withdrawing group that can modulate the electronics of the aromatic system.[5] More importantly, it is a synthetic linchpin, readily convertible into other key functional groups that can profoundly alter a compound's biological profile. For instance, its conversion to a primary amine introduces a basic center for salt formation and new hydrogen bonding opportunities, while conversion to a tetrazole can mimic a carboxylic acid with improved pharmacokinetic properties.[6]
This guide focuses on leveraging the reactivity of the nitrile group to generate a focused library of derivatives for biological evaluation.
Synthetic Strategies and Protocols
The derivatization of the parent scaffold begins with the strategic transformation of the nitrile group. Below are three high-impact synthetic pathways.
Pathway A: Reduction of Nitrile to Primary Amine
Causality: The conversion of a planar, polar nitrile to a flexible, basic primary amine fundamentally alters the molecule's physicochemical properties. The resulting aminomethyl group can act as a hydrogen bond donor and can be protonated at physiological pH, potentially improving aqueous solubility and enabling ionic interactions with target proteins. This new amine handle is also a gateway for further derivatization, such as amide or sulfonamide formation.
Protocol 1: Synthesis of (1-Methyl-1H-benzo[d]triazol-5-yl)methanamine
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reduction: Cool the solution to 0 °C in an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture back to 0 °C and quench the reaction by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for generating a granular precipitate that is easily filtered.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired primary amine.
Pathway B: Hydrolysis of Nitrile to Carboxylic Acid
Causality: Hydrolyzing the nitrile to a carboxylic acid introduces a key acidic functional group. Carboxylic acids are prevalent in pharmaceuticals as they can form strong ionic and hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in a target's active site. The resulting acid is a crucial intermediate for building a library of amide derivatives via coupling with various amines, a cornerstone of medicinal chemistry exploration.
Protocol 2: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carboxylic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (1.0 eq) in a 6 M aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl) while stirring in an ice bath.
-
Precipitation: The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the target carboxylic acid. The product is often pure enough for the next step without further purification.
Pathway C: Cycloaddition of Nitrile to form a Tetrazole
Causality: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group.[6] Replacing a carboxylic acid with a tetrazole can offer significant advantages, including increased metabolic stability, improved oral bioavailability, and a similar pKa while presenting a more lipophilic character. This transformation is a highly valuable strategy in modern drug design.
Protocol 3: Synthesis of 5-(1H-Tetrazol-5-yl)-1-methyl-1H-benzo[d]triazole
-
Setup: To a round-bottom flask, add 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (1.0 eq), sodium azide (NaN₃) (2.0 eq), and triethylamine hydrochloride (2.0 eq). Caution: Sodium azide is highly toxic and potentially explosive.
-
Solvation: Add N,N-Dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Acidification & Extraction: Acidify the aqueous solution with 2 M HCl to pH ~3. Extract the product with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired tetrazole derivative.
Visualization of Synthetic Pathways
The following diagram illustrates the synthetic diversification strategy starting from the core scaffold.
Caption: High-level workflow for biological screening and hit validation.
Data Presentation & Interpretation
Systematic data collection is crucial for establishing Structure-Activity Relationships (SAR). All quantitative results should be tabulated for clear comparison.
Table 1: Example Data Summary for Synthesized Derivatives
| Compound ID | Modification Type | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Parent-01 | -CN (Starting Material) | - | >98% |
| Deriv-A1 | -CH₂NH₂ | 65% | >97% |
| Deriv-B1 | -COOH | 88% | >99% |
| Deriv-C1 | -CN₄H (Tetrazole) | 52% | >98% |
| Deriv-B2 | -CONH(CH₂CH₃) | 75% | >99% |
Table 2: Example In Vitro Cytotoxicity Data
| Compound ID | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
|---|---|---|
| Parent-01 | > 100 | > 100 |
| Deriv-A1 | 55.2 | 78.1 |
| Deriv-B1 | 89.4 | > 100 |
| Deriv-C1 | 9.8 | 15.3 |
| Doxorubicin | 0.8 | 1.2 |
Table 3: Example In Vitro Antimicrobial Activity Data
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
|---|---|---|
| Parent-01 | > 128 | > 128 |
| Deriv-A1 | 16 | 64 |
| Deriv-B1 | > 128 | > 128 |
| Deriv-C1 | 32 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation: From the example data, one might hypothesize that converting the nitrile to a tetrazole (Deriv-C1) significantly enhances anticancer cytotoxicity, while conversion to a primary amine (Deriv-A1) confers moderate antibacterial activity, particularly against Gram-positive bacteria. The carboxylic acid intermediate (Deriv-B1) appears inactive, but its derivatives (e.g., Deriv-B2, not shown) could exhibit activity. This systematic approach allows researchers to build a clear SAR and guide the design of the next generation of compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- ResearchGate. (n.d.). Application of Nitrile in Drug Design.
- BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
- Haney, E. F., et al. (n.d.). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. National Institutes of Health.
- ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides.
- ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds against Gm+ and Gm- bacteria.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health.
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- Carradori, S., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. National Institutes of Health.
- MDPI. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- A Review on: Synthesis of Benzotriazole. (n.d.). IJARIIE.
- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology.
- ResearchGate. (n.d.). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii.
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1-Methyl-1H-benzo[d]triazole-5-carbonitrile: A Tunable Ligand for Advanced Coordination Chemistry
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile as a ligand in coordination chemistry. While direct literature on this specific ligand is emerging, this guide consolidates established principles of benzotriazole chemistry and nitrile group reactivity to provide robust, proposed protocols for its synthesis and use. We explore its potential in catalysis, medicinal chemistry, and materials science, offering detailed experimental procedures and the scientific rationale behind them. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile ligand for the creation of novel metal complexes with tailored electronic properties.
Introduction: The Rationale for a Cyano-Functionalized Benzotriazole Ligand
Benzotriazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in coordination chemistry.[1] Their versatility stems from the multiple nitrogen atoms in the triazole ring, which allow for a variety of coordination modes.[1] The introduction of substituents onto the benzotriazole scaffold is a powerful strategy for fine-tuning the steric and electronic properties of the resulting metal complexes.[1]
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a ligand of particular interest for several reasons:
-
Fixed Tautomer: The N1-methylation prevents the deprotonation that can occur with unsubstituted benzotriazole, locking the ligand into a single tautomeric form. This simplifies its coordination behavior, making it a predictable building block for supramolecular structures.
-
Electronic Tuning: The 5-cyano group is a potent electron-withdrawing group. This feature is expected to significantly modulate the ligand's electronic properties, reducing the electron density on the triazole ring and, consequently, on the coordinated metal center. This modulation can enhance the catalytic activity of the metal or alter the photophysical properties of the complex.
-
Bifunctional Potential: The ligand possesses two distinct potential coordination sites: the N3 atom of the triazole ring (the most probable site) and the nitrogen atom of the nitrile group. This opens the possibility for it to act as either a monodentate or a bridging ligand, enabling the construction of discrete molecular complexes or extended coordination polymers.[2]
This guide provides the foundational knowledge and practical protocols to begin exploring the rich coordination chemistry of this promising ligand.
Synthesis of the Ligand: A Proposed Pathway
As a dedicated synthetic procedure for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is not widely published, we propose a reliable, multi-step synthesis based on well-established organic transformations. The key steps involve the formation of the benzotriazole ring from a substituted o-phenylenediamine precursor, followed by N-methylation. An alternative final step, the Sandmeyer reaction, is also presented.
Caption: Proposed synthetic workflows for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Protocol 2.1: Synthesis of 1H-Benzo[d]triazole-5-carbonitrile via Diazotization
This protocol is adapted from the synthesis of 5-carboxybenzotriazole.[3]
Materials:
-
3,4-Diaminobenzonitrile
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Nitrite (NaNO₂)
-
Ice bath, magnetic stirrer, standard glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 3,4-diaminobenzonitrile in a mixture of 50 mL glacial acetic acid and 25 mL deionized water. Gentle warming may be required to achieve complete dissolution.
-
Cool the solution to below 5 °C in an ice-water bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 12 mmol of sodium nitrite in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the diamine over 30 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Causality: The diazotization reaction is highly exothermic. Slow, dropwise addition and careful temperature control are critical to prevent the formation of side products and ensure the stability of the intermediate diazonium salt before cyclization.
-
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
A precipitate of 1H-benzo[d]triazole-5-carbonitrile should form. Collect the solid by vacuum filtration.
-
Wash the crude product with copious amounts of cold water to remove residual acid and salts.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure product.
Protocol 2.2: N-Methylation of 1H-Benzo[d]triazole-5-carbonitrile
Materials:
-
1H-Benzo[d]triazole-5-carbonitrile
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Standard glassware, inert atmosphere setup (if using NaH)
Procedure:
-
To a solution of 10 mmol of 1H-benzo[d]triazole-5-carbonitrile in 50 mL of anhydrous DMF, add 15 mmol of potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to form the benzotriazolide anion.
-
Add 11 mmol of methyl iodide dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of the N1- and N2-methyl isomers.[4][5] Purify the desired 1-Methyl-1H-benzo[d]triazole-5-carbonitrile isomer using column chromatography on silica gel.
-
Trustworthiness: The separation of N1 and N2 isomers is crucial for obtaining a ligand with predictable coordination behavior. The success of the separation must be validated by spectroscopic methods, such as ¹H NMR, where the symmetry and chemical shifts of the aromatic protons will differ significantly between the two isomers.
-
Coordination Chemistry: Protocols and Expected Behavior
Coordination Modes and Electronic Profile
The N1-methyl group blocks one potential coordination site, leading to the N3 atom being the most likely donor to a metal center. However, the cyano group's nitrogen atom presents a secondary, weaker donor site. This allows for the possibility of forming bridged multinuclear structures, a valuable attribute in the design of coordination polymers.
Caption: Potential coordination modes of the ligand.
The strong electron-withdrawing effect of the cyano group makes this ligand a weaker σ-donor and a potentially stronger π-acceptor compared to unsubstituted 1-methylbenzotriazole. This electronic profile can stabilize metal centers in lower oxidation states and render coordinated metals more electrophilic.
Protocol 3.1: General Synthesis of a Metal Complex
This protocol provides a general framework for synthesizing coordination complexes. The specific metal salt, solvent, and temperature should be optimized for each target complex.
Caption: General workflow for synthesizing metal complexes.
Materials:
-
1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Metal salt (e.g., PdCl₂, Cu(NO₃)₂·3H₂O, Zn(OAc)₂)
-
Solvent (e.g., Acetonitrile, Methanol, Ethanol, DMF, DMSO)
Procedure:
-
In a flask, dissolve 2 equivalents of the ligand in 20 mL of acetonitrile.
-
In a separate flask, dissolve 1 equivalent of the metal salt (e.g., PdCl₂) in 20 mL of acetonitrile. Gentle heating may be necessary.
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Expertise: The stoichiometry is chosen to favor the formation of a typical M:L₂ complex, but this should be varied to explore other possible coordination numbers. The rate of addition can influence the quality of the resulting solid; slow addition often favors the growth of higher quality crystals.
-
-
Stir the reaction mixture for 4-24 hours. A color change or the formation of a precipitate may indicate complex formation.
-
Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, followed by a non-coordinating solvent like diethyl ether, and dry under vacuum.
-
If the solution is clear: Reduce the volume of the solvent slowly or set up for crystallization by slow evaporation or vapor diffusion to obtain single crystals suitable for X-ray diffraction.
-
-
The purity of the complex should be verified by elemental analysis and spectroscopic methods.
Characterization
Thorough characterization is essential to confirm the identity of the ligand and its coordination mode within a complex. The table below summarizes the expected spectroscopic data.
| Technique | Ligand (Expected Data) | Complex (Expected Changes) | Information Gained |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methyl protons (singlet, δ ~4.0-4.5 ppm) | Shifts in aromatic and methyl proton signals upon coordination to a diamagnetic metal. | Confirms ligand structure; indicates coordination environment. |
| ¹³C NMR | Aromatic carbons, Methyl carbon (δ ~30-35 ppm), Cyano carbon (δ ~110-120 ppm) | Shifts in all carbon signals. | Confirms ligand structure; provides insight into electronic changes upon coordination. |
| IR Spectroscopy | Strong C≡N stretch at ~2230 cm⁻¹ | C≡N stretch shifts to higher frequency (>2240 cm⁻¹) if the nitrile N coordinates to the metal.[6] | Indicates the coordination mode of the nitrile group. |
| X-ray Crystallography | N/A | Provides definitive bond lengths, bond angles, and coordination geometry. | Unambiguously determines the solid-state structure of the complex. |
| Elemental Analysis | Confirms C, H, N composition. | Confirms the metal-to-ligand ratio in the complex. | Verifies the empirical formula and purity of the synthesized compound. |
Applications and Protocols
The unique electronic properties of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile suggest its utility in several advanced applications.
Application in Catalysis
Rationale: Benzotriazole-based ligands have proven effective in various metal-catalyzed coupling reactions.[7][8] The strong electron-withdrawing nature of the 5-cyano group can render a coordinated palladium center more electrophilic, potentially enhancing its activity in the oxidative addition step of cross-coupling cycles.
Protocol 5.1.1: Proposed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
[Pd(1-Me-BTA-5-CN)₂Cl₂] (hypothetical pre-catalyst)
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium pre-catalyst (0.01 mmol, 1 mol%).
-
Add 10 mL of the solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Application in Medicinal Chemistry
Rationale: A vast number of benzotriazole derivatives and their metal complexes exhibit significant biological activities, including anticancer, antifungal, and antiviral properties.[4][9][10] The incorporation of a nitrile group, a moiety present in several approved drugs, could lead to novel therapeutic candidates.
Application Note: Complexes of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile with metals known for their therapeutic potential (e.g., Platinum, Ruthenium, Gold, Copper) should be synthesized and screened for their biological activity. Initial in vitro studies could involve:
-
Anticancer Screening: Assessing the cytotoxicity of the complexes against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using assays like the MTT or SRB assay.
-
Antimicrobial Screening: Evaluating the minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi.
Application in Materials Science
Rationale: The ligand's ability to potentially bridge metal centers through its two distinct nitrogen donor sites makes it an excellent candidate for constructing coordination polymers or metal-organic frameworks (MOFs). The electron-deficient aromatic system could impart interesting photophysical properties, such as luminescence, or facilitate electronic conductivity.
Application Note: The synthesis of coordination polymers can be explored using solvothermal methods. A typical experiment would involve sealing the ligand and a suitable metal salt (e.g., Zn(NO₃)₂, Cd(OAc)₂) in a solvent like DMF within a Teflon-lined autoclave and heating it for several days. The resulting crystalline materials can be characterized by single-crystal and powder X-ray diffraction to determine their structure, and their photoluminescence, thermal stability (TGA), and porosity (gas sorption) can be investigated to assess their properties as advanced materials.
Conclusion
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a ligand with significant untapped potential. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The combination of a fixed N-methyl tautomer and a powerful electron-withdrawing cyano group makes it a highly tunable and predictable component for coordination chemistry. The protocols and insights provided in this guide are intended to serve as a launchpad for researchers to explore the synthesis of novel metal complexes with this ligand and to investigate their potential applications in the fields of catalysis, medicine, and material science.
References
-
Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications. Available at: [Link]
-
A Brief Review on Medicinal Uses and Applications of Benztriazole. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. ResearchGate. Available at: [Link]
-
Discrete Benzotriazole-Copper(II) Complexes in Chelated and Non-Chelated Coordination Modes: Structural Analysis and Catalytic Application in Click and A3 Coupling Reactions. European Journal of Inorganic Chemistry. Available at: [Link]
-
A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. MDPI. Available at: [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega. Available at: [Link]
-
Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Novel Benzotriazole-Benzimidazole Metal Complexes: Structure-Activity Relationship, Synthesis, Characterization, and Antidiabetic Activity. ResearchGate. Available at: [Link]
-
Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]
- CN105237488A - Synthesis method of benzotriazole. Google Patents.
-
Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. Available at: [Link]
-
Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Available at: [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Available at: [Link]
-
New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. RSC Advances. Available at: [Link]
-
Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. ACG Publications. Available at: [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PubMed Central. Available at: [Link]
-
Transition metal nitrile complexes. Wikipedia. Available at: [Link]
-
4-(4-(((1H-Benzo[d][1][4][7]triazol-1-yl)oxy)methyl) - MDPI. MDPI. Available at: [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. ACS Publications. Available at: [Link]
-
1H-1,2,3-benzotriazole-5-carbonitrile. PubChem. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Properties and Synthetic Utility of N-Substituted Benzotriazoles. ACS Publications. Available at: [Link]
-
Synthesis of 5-carboxybenzotriazole. PrepChem.com. Available at: [Link]
-
C-Cyanation with 1-Cyanobenzotriazole. ResearchGate. Available at: [Link]
-
Ligands similar to CO. Chemistry LibreTexts. Available at: [Link]
-
Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,N-Diethyl Thiourea as a Ligand. SciELO South Africa. Available at: [Link]
-
N-Cyanobenzotriazole as a reagent for C-Cyanation. Semantic Scholar. Available at: [Link]
-
1H-Benzo[d][1][4][7]triazole-5-carbonitrile, 98% Purity, C7H4N4, 25 grams. CP Lab Safety. Available at: [Link]
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Application Note & Protocols: High-Throughput Screening Strategies for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Introduction: Rationale for Screening a Novel Benzotriazole Derivative
The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiparasitic, and antitumor properties.[1] Specifically, certain benzotriazole acrylonitriles have demonstrated potent tubulin inhibition, highlighting the potential of this chemical class to yield impactful bioactive molecules.[1]
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a novel compound built upon this promising scaffold. With no defined biological target, this molecule represents an opportunity for discovery. High-throughput screening (HTS) provides the technological framework to rapidly interrogate its biological effects across various cellular and biochemical systems, accelerating the journey from a novel chemical entity to a validated hit compound.[2][3][4]
This document provides detailed application notes and protocols for two primary screening strategies: a target-agnostic phenotypic screen to uncover any cytotoxic or cytostatic effects, and two distinct target-based assays—a cell-based GPCR signaling assay and a biochemical fluorescence polarization assay—as exemplars for focused screening campaigns.
Part 1: Phenotypic Screening via High-Throughput Cell Viability Assay
Scientific Rationale
For a compound with an unknown mechanism of action, a phenotypic screen is the logical starting point. A cell viability assay serves as a robust primary screen to answer the fundamental question: "Does this compound have any effect on living cells?" This approach can identify compounds that are cytotoxic, cytostatic, or even proliferative without any prior knowledge of a specific molecular target. We will utilize a resazurin-based assay, where the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells provides a quantitative measure of viability.
Experimental Workflow: Phenotypic Viability Screen
Caption: Workflow for a resazurin-based cell viability HTS assay.
Detailed Protocol: Resazurin-Based Cell Viability Assay (384-Well Format)
1. Materials & Reagents:
-
Cell Line: Human cancer cell line (e.g., HeLa or A549), cultured in appropriate medium (e.g., DMEM + 10% FBS).
-
Compound: 10 mM stock of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in 100% DMSO.
-
Plates: 384-well, black-walled, clear-bottom, sterile, tissue-culture treated plates.
-
Reagents: Resazurin sodium salt, Trypsin-EDTA, PBS, DMSO (HTS-grade).
-
Controls:
-
Negative Control: DMSO (vehicle).
-
Positive Control: Staurosporine (potent cell death inducer).
-
2. Assay Parameters Summary:
| Parameter | Value | Notes |
| Plate Format | 384-well | Black-walled for fluorescence assays. |
| Seeding Density | 1,000 - 2,500 cells/well | Optimize for linear growth over 96h. |
| Assay Volume | 40 µL | Final volume after all additions. |
| Compound Conc. | 10-point, 3-fold dilution | e.g., 50 µM down to 2.5 nM. |
| Max DMSO Conc. | 0.5% | Minimize vehicle-induced toxicity. |
| Incubation Time | 72 hours | Allows for multiple cell doubling times. |
| Readout | Fluorescence | Ex: ~560 nm, Em: ~590 nm. |
3. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 50,000 cells/mL in culture medium.
-
Using a multi-channel pipette or automated dispenser, add 30 µL of the cell suspension to each well of the 384-well plate (1,500 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation & Plating:
-
In a separate source plate, prepare serial dilutions of the test compound. For a top concentration of 50 µM, the highest concentration in the source plate should be 10 mM in DMSO, which will be further diluted.
-
Using an acoustic dispenser or pin tool, transfer 150 nL of compound solution and controls into the assay plates. This results in a 1:200 dilution and a final DMSO concentration of 0.5%.
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Return plates to the incubator for 72 hours at 37°C, 5% CO₂.
-
-
Signal Development & Readout:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and warm to 37°C.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Read the plates on a compatible plate reader (e.g., BMG CLARIOstar, Tecan Spark) using fluorescence settings (Ex: 560 nm, Em: 590 nm).
-
4. Data Analysis & Hit Criteria:
-
Normalization:
-
% Viability = [(RFU_sample - RFU_positive_control) / (RFU_negative_control - RFU_positive_control)] * 100
-
Where RFU is the Relative Fluorescence Unit.
-
-
Hit Identification: A compound is typically considered a "hit" if it reduces cell viability below a certain threshold (e.g., <50% viability) at a specific concentration. Potency (IC₅₀) can be determined by fitting the dose-response data to a four-parameter logistic curve.
Part 2: Target-Based Screening via GPCR Signaling Luciferase Reporter Assay
Scientific Rationale
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and a major target class for approved drugs.[5] Luciferase reporter gene assays are a sensitive, robust, and widely used HTS method for interrogating GPCR signaling.[6][7][8][9] In this example, we will screen for modulators of a hypothetical Gs-coupled GPCR. Activation of a Gs-coupled receptor leads to an increase in intracellular cAMP, which in turn activates transcription from a cAMP Response Element (CRE). A reporter construct containing multiple CRE copies upstream of a luciferase gene will produce light in response to receptor activation.
Assay Principle: CRE-Luciferase Reporter for Gs-Coupled GPCRs
Caption: Principle of a CRE-luciferase reporter assay for Gs-GPCRs.
Detailed Protocol: CRE-Luciferase Assay (384-Well Format)
1. Materials & Reagents:
-
Cell Line: HEK293 cells stably expressing the target Gs-coupled GPCR and a CRE-luciferase reporter construct (e.g., pGL4.29[CRE/minP/luc2P] from Promega).
-
Compound: 10 mM stock of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in 100% DMSO.
-
Plates: 384-well, white, solid-bottom, sterile, tissue-culture treated plates.
-
Reagents: Luciferase assay substrate (e.g., ONE-Glo™ from Promega), culture medium.
-
Controls:
-
Negative Control: DMSO (vehicle).
-
Positive Control: A known agonist for the target GPCR (e.g., Isoproterenol for β2-adrenergic receptor).
-
2. Assay Parameters Summary:
| Parameter | Value | Notes |
| Plate Format | 384-well | White plates to maximize light output. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for assay window and Z'. |
| Assay Volume | 20 µL | Final volume before reagent addition. |
| Compound Conc. | 10-point, 3-fold dilution | e.g., 30 µM down to 1.5 nM. |
| Incubation Time | 4-6 hours | Optimal for reporter gene expression.[6] |
| Readout | Luminescence | Glow-type luminescence. |
3. Step-by-Step Methodology:
-
Cell Seeding:
-
Prepare a cell suspension in the appropriate culture medium.
-
Dispense 20 µL of cells into each well of a 384-well white plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare compound dilution plates as described in the cell viability protocol.
-
Transfer 100 nL of compound and control solutions to the assay plates.
-
-
Incubation:
-
Mix plates gently.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Signal Development & Readout:
-
Equilibrate both the assay plates and the luciferase reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Read the plates on a luminometer.
-
4. Data Analysis & Assay Quality:
-
Agonist Mode Analysis:
-
Fold Activation = (RLU_sample - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)
-
RLU = Relative Light Units.
-
-
Assay Quality (Z'-Factor): A critical measure of assay robustness for HTS.[5]
-
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
-
An assay with a Z' > 0.5 is considered excellent for HTS.[5]
-
Part 3: Target-Based Screening via Fluorescence Polarization (FP) Assay
Scientific Rationale
Fluorescence Polarization (FP) is a homogenous, solution-based technique ideal for HTS campaigns targeting molecular interactions.[10][11] It measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[3][12][13] In a competitive binding format, a test compound that binds to the target protein will displace the tracer, causing it to tumble more rapidly and resulting in a decrease in the FP signal. This format is excellent for identifying inhibitors of protein-ligand or protein-protein interactions.
Assay Principle: Competitive Binding Fluorescence Polarization Assaydot
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter gene assays for investigating GPCR signaling [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Performance Analytical Strategies for the Quantification of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Introduction and Scientific Context
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound featuring a benzotriazole core, a structure of significant interest in pharmaceutical development and materials science. Benzotriazole derivatives are widely utilized as corrosion inhibitors, UV stabilizers, and as key scaffolds in the synthesis of therapeutic agents. The addition of a methyl group and a cyano (-C≡N) group to the benzotriazole ring modifies its physicochemical properties, such as polarity, metabolic stability, and receptor binding potential, making its precise quantification essential.
Accurate measurement of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is critical during various stages of drug development, including pharmacokinetic studies, metabolite identification, process chemistry monitoring, and final product quality control. The analytical challenge lies in developing methods that are not only sensitive and accurate but also robust and specific, especially when quantifying the analyte in complex matrices like plasma, urine, or reaction mixtures.
This application note provides detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis requiring high sensitivity and selectivity. The methodologies are grounded in established principles for analyzing related benzotriazole compounds and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to method development. Below is a summary of the computed and estimated properties for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₆N₄ | Calculated |
| Molecular Weight | 158.16 g/mol | Calculated |
| IUPAC Name | 1-methyl-1H-1,2,3-benzotriazole-5-carbonitrile | --- |
| CAS Number | 1065100-55-1 | [6] |
| Predicted LogP | ~1.2 - 1.6 | Estimated based on analogs[7][8] |
| Ionization | Basic (pKa of triazole N) | Amenable to positive mode ESI |
Recommended Analytical Methodologies: Causality and Selection
The choice of an analytical method is dictated by the specific requirements of the measurement, such as required sensitivity, sample matrix complexity, and throughput needs.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse for quality control and assays where analyte concentrations are relatively high (µg/mL range). It offers robustness, cost-effectiveness, and simplicity. The selection of a C18 reversed-phase column is based on the predicted moderate hydrophobicity of the analyte.[9][10][11] UV detection is suitable as the benzotriazole ring system contains a strong chromophore.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace impurity analysis, LC-MS/MS is the gold standard.[12][13][14] Its ability to selectively monitor specific precursor-to-product ion transitions minimizes interference from complex matrix components, allowing for quantification at ng/mL or even pg/mL levels. Electrospray Ionization (ESI) in positive mode is chosen because the triazole moiety is readily protonated to form a stable [M+H]⁺ ion.
General Analytical Workflow
The overall process from sample receipt to final data reporting follows a structured pathway to ensure data integrity and reproducibility.
Caption: General workflow for the quantification of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Protocol 1: Quantification by HPLC-UV
This protocol is designed for the quantification of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in bulk material or simple formulations.
Principle
The analyte is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase of acetonitrile and water. Quantification is performed by comparing the peak area of the analyte to a calibration curve constructed from reference standards, with detection at a UV wavelength where the analyte exhibits significant absorbance.
Materials and Reagents
-
Reference Standard: 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (Purity ≥98%)
-
Solvents: Acetonitrile (HPLC Grade), Ultrapure Water
-
Acid: Formic Acid or Phosphoric Acid (HPLC Grade)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vials: 2 mL amber glass HPLC vials with caps
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard, reliable instrumentation |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and peak shape for non-polar to moderately polar compounds[9] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) = 40:60 (v/v) | Provides optimal retention and peak symmetry. Acid improves peak shape.[9] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | --- |
| Detection λ | 220 nm | Benzotriazoles typically show strong absorbance in this region.[11] A full UV scan of the standard is recommended to confirm λmax. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is tailored for trace-level quantification in complex biological matrices (e.g., human plasma). It incorporates a solid-phase extraction (SPE) step for sample cleanup and concentration.
Principle
The analyte and a stable isotope-labeled internal standard (IS) are extracted from the plasma matrix using SPE. The extracted sample is then analyzed by reversed-phase LC coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the IS peak area is used for quantification against a calibration curve.[13]
Materials and Reagents
-
Reference Standards: 1-Methyl-1H-benzo[d]triazole-5-carbonitrile and a suitable stable isotope-labeled internal standard (e.g., ¹³C₆- or D₃-labeled analog, if available. If not, a structurally similar compound can be used).
-
Solvents: Acetonitrile, Methanol (LC-MS Grade)
-
Reagents: Formic Acid (LC-MS Grade), Ultrapure Water, Ammonium Hydroxide
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or reversed-phase (e.g., Oasis HLB) cartridges. The choice depends on the analyte's properties; MCX would leverage the basicity of the triazole ring for enhanced selectivity.
-
Biological Matrix: Control (blank) human plasma
Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Detailed workflow for Solid-Phase Extraction (SPE) of the analyte from plasma.
Step-by-Step SPE Protocol:
-
Pre-treatment: To 100 µL of plasma sample, add the internal standard. Add 400 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
Condition & Equilibrate: Condition an Oasis MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge sequentially with 1 mL of 5% methanol in water (to remove polar interferences) and 1 mL of acetonitrile (to remove non-polar interferences).
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic elution disrupts the ionic interaction with the MCX sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Conditions
| Parameter | Setting | Rationale |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) | Provides high resolution and fast run times. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | UPLC column for high efficiency and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte efficiently while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UPLC column. |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Vol. | 5 µL | --- |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S) | Required for high-sensitivity MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic triazole ring is readily protonated.[14] |
| MRM Transitions | Analyte: Q1: 159.1 -> Q3: 131.1 (loss of N₂) / 104.1 (further fragmentation) IS: (Varies based on IS mass) | Q1 is the protonated parent [M+H]⁺. Q3 transitions are selected for specificity and intensity after optimization via infusion. |
| Source Temp. | 550 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
Method Validation and Performance Characteristics
Any analytical method intended for regulated studies must be validated to demonstrate it is fit for its purpose.[5] Validation is performed according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1][2][4]
The following table summarizes the expected performance characteristics for the described methods, based on typical results for similar benzotriazole assays.[10][12]
| Parameter | HPLC-UV (Expected) | LC-MS/MS (Expected) | ICH Guideline Reference |
| Linearity (r²) | >0.999 | >0.995 | [2] |
| Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL | [2] |
| LOD | ~0.3 µg/mL | ~0.2 ng/mL | [12] |
| LOQ | 1.0 µg/mL | 0.5 ng/mL | [12] |
| Accuracy (% Bias) | Within ±5% | Within ±15% (±20% at LOQ) | [2] |
| Precision (%RSD) | < 5% | < 15% (< 20% at LOQ) | [2] |
| Specificity | Demonstrated by peak purity & resolution | Demonstrated by absence of interferences at MRM transition | [5] |
Conclusion
This application note presents two robust and reliable analytical methods for the quantification of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. The HPLC-UV method is well-suited for routine analysis and quality control of bulk substances, offering simplicity and cost-effectiveness. For applications requiring high sensitivity and selectivity in complex matrices, such as bioanalysis, the LC-MS/MS method provides the necessary performance. Both protocols are built upon established scientific principles for the analysis of benzotriazole derivatives and are designed to be validated in accordance with global regulatory standards, ensuring the generation of high-quality, reliable data for drug development and research professionals.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 20, 2026, from [Link]
-
Pharma Talks. (2024, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 20, 2026, from [Link]
-
Asif, M. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved January 20, 2026, from [Link]
-
AMSbiopharma. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 20, 2026, from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 20, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 5-Methyl-1H-benzotriazole. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021, August 6). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
-
PubChem. (n.d.). 1-Methylbenzotriazole. Retrieved January 20, 2026, from [Link]
-
MACHEREY-NAGEL. (n.d.). Analysis of benzotriazoles from water by MPS-SPE-LC-MS/MS. Retrieved January 20, 2026, from [Link]
-
California Department of Food and Agriculture. (2024, July 7). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). Retrieved January 20, 2026, from [Link]
-
SciSpace. (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved January 20, 2026, from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile [cymitquimica.com]
- 7. 1H-1,2,3-benzotriazole-5-carbonitrile | C7H4N4 | CID 13739009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Investigating 1-Methyl-1H-benzo[d]triazole-5-carbonitrile as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The field of fluorescent probe development is in a perpetual state of innovation, seeking novel molecular scaffolds that offer enhanced sensitivity, selectivity, and photostability. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, owing to their inherent electronic properties and synthetic versatility.[1] This document outlines a comprehensive guide for the investigation of a specific, yet largely unexplored derivative, 1-Methyl-1H-benzo[d]triazole-5-carbonitrile , as a potential fluorescent probe.
Due to the nascent stage of research into this particular molecule, this guide adopts a forward-looking, methodological approach. Rather than a retrospective summary of established applications, it serves as a detailed roadmap for any research group aiming to synthesize, characterize, and validate this compound for fluorescent sensing applications. The protocols herein are built upon established principles in synthetic chemistry and fluorescence spectroscopy, providing a solid foundation for pioneering research in this area.
Scientific Rationale: The Potential of a Benzotriazole-Carbonitrile Scaffold
The benzotriazole moiety, a fusion of a benzene and a triazole ring, is an electron-deficient system with a high degree of conjugation.[1] This inherent electronic structure is often a prerequisite for fluorescence. The introduction of a nitrile (-C≡N) group at the 5-position is a critical design choice. The nitrile group is a strong electron-withdrawing group, which can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. It is this ICT character that often governs the sensitivity of a fluorescent probe to its local environment, such as polarity or the presence of specific analytes.
Furthermore, the methylation at the N1 position serves two primary purposes: it prevents tautomerization, locking the molecule into a single isomeric form, and it can enhance solubility in organic solvents and potentially influence the photophysical properties. The lone pair electrons on the other nitrogen atoms of the triazole ring present potential coordination sites for metal ions, suggesting a possible application as a chemosensor.
Synthesis and Characterization
The synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is not yet widely documented. Therefore, a multi-step synthetic route is proposed based on established transformations of analogous structures. The proposed pathway involves the formation of the benzotriazole ring, followed by N-methylation and the introduction of the nitrile functionality.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Protocol 1: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Step 1: Synthesis of 1H-Benzo[d]triazole-5-carbonitrile
-
Starting Material: 4-Amino-3-nitrobenzonitrile.
-
Reduction: To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction is typically stirred at room temperature or with gentle heating until the nitro group is fully reduced to an amine, yielding 3,4-diaminobenzonitrile. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Diazotization and Cyclization: Dissolve the resulting 3,4-diaminobenzonitrile in an acidic solution (e.g., aqueous acetic acid or dilute HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The in-situ formation of the diazonium salt is followed by spontaneous intramolecular cyclization to form the benzotriazole ring.[1]
-
Work-up and Purification: After the addition of sodium nitrite is complete, allow the reaction to stir at low temperature for a specified time, then allow it to warm to room temperature. The product, 1H-Benzo[d]triazole-5-carbonitrile, may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 2: N-Methylation
-
Alkylation: To a solution of 1H-Benzo[d]triazole-5-carbonitrile in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) to deprotonate the triazole nitrogen.
-
Add methyl iodide (CH₃I) or dimethyl sulfate as the methylating agent. Stir the reaction at room temperature or with gentle heating. The N-alkylation of benzotriazole is a well-established procedure.[1] Note that this reaction can produce a mixture of N1 and N2 isomers, which will require separation.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), pour the reaction mixture into water to precipitate the product. Collect the solid by filtration. The crude product will likely be a mixture of 1-methyl and 2-methyl isomers. Purify the desired 1-Methyl-1H-benzo[d]triazole-5-carbonitrile using column chromatography on silica gel.
Characterization
The structure and purity of the final compound should be rigorously confirmed using the following standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, particularly the nitrile stretch.
-
Melting Point Analysis: To assess purity.
Photophysical Characterization
A thorough understanding of the fundamental photophysical properties of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is essential before evaluating its sensing capabilities.
Protocol 2: Basic Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a high-purity spectroscopic grade solvent (e.g., acetonitrile, DMSO, or ethanol). Prepare a series of dilutions to determine the optimal concentration range where absorbance is linearly proportional to concentration (typically absorbance < 0.1 at the excitation wavelength for fluorescence measurements).
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorption (λ_max_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λ_max_abs. Identify the wavelength of maximum emission (λ_max_em).
-
Record the excitation spectrum by setting the emission monochromator to the λ_max_em and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
Calculate the Stokes shift (in nm and cm⁻¹), which is the difference between λ_max_abs and λ_max_em.
-
-
Determination of Fluorescence Quantum Yield (Φ_F):
-
Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. Ensure the absorbance of both solutions at the excitation wavelength is below 0.05 to minimize inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Solvatochromism Study:
-
Record the absorption and emission spectra in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, acetonitrile, water).
-
Plot the Stokes shift against the solvent polarity function (e.g., Lippert-Mataga plot) to assess the change in dipole moment upon excitation, providing insight into the ICT character of the molecule.
-
Expected Data and Interpretation
| Parameter | Description | Significance |
| λ_max_abs | Wavelength of maximum absorbance | Defines the optimal excitation wavelength. |
| ε | Molar extinction coefficient | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values are generally desirable for a probe. |
| λ_max_em | Wavelength of maximum emission | The color of the emitted light. |
| Stokes Shift | Difference between λ_max_abs and λ_max_em | A larger Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise ratio. |
| Φ_F | Fluorescence Quantum Yield | The efficiency of the fluorescence process. A higher quantum yield indicates a brighter probe. |
| Solvatochromism | Shift in spectra with solvent polarity | A significant solvatochromic shift suggests a large change in dipole moment upon excitation, indicating a strong ICT character which can be exploited for sensing applications. |
Evaluation as a Fluorescent Probe
Once the fundamental photophysical properties are established, the next phase is to investigate the compound's potential to act as a fluorescent probe for specific analytes. The choice of analytes to screen will be guided by the molecular structure, particularly the electron-withdrawing nitrile group and the potential metal-coordinating triazole ring.
Protocol 3: Screening for Sensing Applications
Workflow for Analyte Screening
Caption: General workflow for screening the fluorescent probe against potential analytes.
A. pH Sensing:
-
Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).
-
Add a small aliquot of the probe's stock solution to each buffer to a final constant concentration.
-
Record the fluorescence emission spectrum for each pH value.
-
Plot the fluorescence intensity at λ_max_em against pH. A sigmoidal curve would indicate a pKa in the ground or excited state and potential utility as a pH sensor.
B. Metal Ion Sensing:
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
In a suitable buffer (e.g., HEPES or TRIS), add the probe to a final concentration.
-
Add a molar excess (e.g., 10 equivalents) of each metal ion solution to separate samples of the probe solution.
-
Record the fluorescence spectra and compare them to the spectrum of the probe alone. Significant fluorescence enhancement ("turn-on") or quenching ("turn-off") in the presence of a specific metal ion indicates a sensing event.
-
Selectivity Study: For any metal ion that elicits a response, perform competition experiments by adding the target ion in the presence of a mixture of other potentially interfering metal ions.
-
Titration and Binding Stoichiometry: Perform a fluorescence titration by adding increasing concentrations of the target metal ion to the probe solution. Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit and association constant. A Job's plot can be used to determine the binding stoichiometry.
C. Anion Sensing:
-
Follow a similar procedure as for metal ions, using tetrabutylammonium salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, SCN⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻). The nitrile group may interact with certain anions, leading to a fluorescence response.
D. Sensing of Biomolecules:
-
Investigate interactions with biothiols (e.g., cysteine, homocysteine, glutathione) or reactive oxygen species (ROS) if the molecular structure suggests potential reaction sites.
-
The protocol would be similar to the metal ion screening, involving the addition of the biomolecule to the probe solution and monitoring for changes in fluorescence.
Self-Validating Systems and Trustworthiness
For any protocol to be considered trustworthy, it must be self-validating. This means incorporating appropriate controls and characterization at each step.
-
Synthesis: Purity and structural confirmation via multiple spectroscopic methods are non-negotiable.
-
Photophysics: The use of a certified fluorescence standard for quantum yield determination is crucial. Verifying the match between the absorption and excitation spectra provides confidence in the identity of the emitting species.
-
Sensing: Competition experiments are essential to validate the selectivity of the probe. The reversibility of the sensing mechanism should also be tested where applicable (e.g., by adding a chelating agent like EDTA after metal ion binding).
Conclusion and Future Directions
This document provides a foundational guide for the synthesis and evaluation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile as a novel fluorescent probe. The proposed protocols are designed to be comprehensive, guiding the researcher from initial synthesis to detailed photophysical characterization and screening for sensing applications. While the specific fluorescent properties and sensing capabilities of this molecule remain to be discovered, its structural features—a conjugated heterocyclic system with an electron-withdrawing nitrile group and potential metal binding sites—make it a compelling candidate for exploration. Successful characterization of this compound could open new avenues in the development of benzotriazole-based fluorescent sensors for a variety of applications in chemical biology and materials science.
References
-
Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
Review on synthetic study of benzotriazole. (n.d.). GSC Online Press. Retrieved January 20, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information herein is structured in a practical question-and-answer format, providing in-depth explanations and field-proven solutions to specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the synthesis. We will explore two primary synthetic pathways and delve into the critical parameters of each step.
Q1: What are the most viable synthetic routes to prepare 1-Methyl-1H-benzo[d]triazole-5-carbonitrile?
A1: There are two primary, robust synthetic strategies for this target molecule, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials.
-
Route A: N-Methylation of a Pre-formed Benzotriazole Core. This is often the more direct route. It begins with the synthesis of the benzotriazole-5-carbonitrile scaffold, followed by the introduction of the methyl group.
-
Cyclization: Start with 3,4-diaminobenzonitrile and perform a diazotization reaction to form the triazole ring, yielding 1H-benzo[d]triazole-5-carbonitrile.
-
N-Methylation: Introduce the methyl group onto the triazole nitrogen using a suitable methylating agent. A significant challenge here is controlling the regioselectivity to favor the desired N1-methylated product over the N2-methylated isomer.
-
-
Route B: Cyanation of a Methylated Benzotriazole Precursor. This route involves forming the N-methylated benzotriazole ring first and then introducing the nitrile group in the final step.
-
Cyclization: Begin with a halogenated precursor, such as 4-bromo-1,2-diaminobenzene, and form the 5-bromo-1H-benzotriazole ring.
-
N-Methylation: Methylate the bromo-benzotriazole intermediate. This step also produces a mixture of N1 and N2 isomers that must be separated.
-
Cyanation: Replace the bromine atom with a nitrile group using a transition-metal-catalyzed cyanation reaction, such as a Palladium or Nickel-catalyzed process.[1]
-
Sources
Technical Support Center: Purification of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of crude 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate common challenges and achieve high purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient you before you begin or troubleshoot your purification process.
Q1: What are the most likely impurities in my crude 1-Methyl-1H-benzo[d]triazole-5-carbonitrile sample?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities fall into several classes:
-
Isomeric Byproducts: The N-methylation of 5-carbonitrile-1H-benzotriazole is often not perfectly regioselective, leading to the formation of the 2-Methyl-2H-benzo[d]triazole-5-carbonitrile isomer.[1] These isomers can be challenging to separate due to their similar polarities.
-
Unreacted Starting Materials: Residual 5-carbonitrile-1H-benzotriazole or the methylating agent (e.g., methyl iodide, dimethyl sulfate) may be present.
-
Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or DMSO, are common contaminants.[2]
-
Tarry, Colored Impurities: Benzotriazole syntheses are known to produce dark, tarry substances, which are often polymeric or degradation products.[3] These are typically highly soluble in organic solvents, making purification by simple filtration ineffective.
Q2: My crude product is a dark, viscous oil. How should I approach its purification?
A2: A liquid or oily crude product complicates purification, as recrystallization is not an immediate option.[4] The recommended approach is as follows:
-
Initial Cleanup: Perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution with water to remove water-soluble impurities, then with a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.[5]
-
Adsorbent Treatment: Before concentrating the solution, consider stirring it with an adsorbent like activated charcoal or acid-treated bentonite for about an hour at a moderate temperature (e.g., 40 °C) to remove a significant portion of the colored impurities.[3][4]
-
Chromatography: After the initial cleanup, column chromatography is typically the most effective method for purifying oily products.
Q3: What is the best general-purpose method for purifying this compound?
A3: For 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, silica gel column chromatography is the most robust and widely applicable purification technique. The presence of the polar nitrile group and the triazole ring allows for good separation from less polar and very polar impurities on a silica stationary phase. Recrystallization can be an excellent secondary step after chromatography to achieve analytical purity, or as a primary method if the crude product is a solid with relatively high purity.
Q4: How can I effectively assess the purity of my final product?
A4: A multi-faceted approach is essential for confirming purity.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography.[2] A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (¹H NMR): This is the gold standard. It will confirm the structure and can be used to detect and quantify impurities, including the 2-methyl isomer, which will have a distinct set of aromatic and N-methyl signals.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide high-resolution separation and can detect trace impurities not visible by TLC or NMR.[6] They are excellent for determining the final purity percentage.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid.[7]
Troubleshooting Guide: Specific Experimental Issues
This section provides direct answers to problems you may encounter during your purification workflow.
Problem: My TLC shows multiple spots that are very close together (low separation).
-
Probable Cause: The polarity of your mobile phase (solvent system) is not optimized for your compound and its impurities. The close-running spots are likely the desired 1-methyl isomer and the undesired 2-methyl isomer.
-
Solution & Scientific Rationale:
-
Decrease Polarity: If the Rf values are all high (>0.6), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., switch from 50% Ethyl Acetate in Hexane to 30% Ethyl Acetate in Hexane). This will increase the interaction of the polar compounds with the silica gel, slowing their movement and improving separation.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. Different solvents interact with your compounds in unique ways. For example, replacing ethyl acetate with dichloromethane might alter the hydrogen bonding interactions with the silica gel, changing the elution order or improving separation. A good alternative system to try for N-heterocycles is Dichloromethane/Methanol.
-
Two-Dimensional TLC: To confirm if you have overlapping spots, run a TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. If the single spot from the first run separates into multiple spots in the second, it confirms the presence of co-eluting impurities.
-
Problem: My compound "oiled out" during recrystallization instead of forming crystals.
-
Probable Cause: This typically occurs for one of two reasons: 1) The boiling point of the solvent is higher than the melting point of your compound, causing it to melt before it dissolves. 2) High levels of impurities are present, which disrupt the crystal lattice formation, creating a supersaturated, low-melting eutectic mixture.
-
Solution & Scientific Rationale:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that act as nucleation sites for crystal growth.
-
Add Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal formation.
-
Change Solvent System:
-
Use a lower-boiling point solvent in which your compound is still soluble when hot and insoluble when cold.
-
Alternatively, use a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). Dissolve the compound in a minimum amount of the "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add the "bad" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This carefully controlled reduction in solubility is highly effective for inducing crystallization.
-
-
Problem: My final product is a pure white solid, but my yield is very low after column chromatography.
-
Probable Cause: There are several potential points of product loss during chromatography.
-
Compound is Too Polar: Your compound may be adsorbing irreversibly to the silica gel. This happens if the eluent is not polar enough to move the compound down the column.
-
Column Overloading: Using too much crude material relative to the amount of silica gel leads to poor separation and broad bands, causing you to discard mixed fractions that contain a significant amount of product.
-
Incorrect Fraction Collection: You may have stopped collecting fractions too early or discarded fractions that still contained the product.
-
-
Solution & Scientific Rationale:
-
Optimize Loading: A general rule is to load no more than 1-2 g of crude material per 100 g of silica gel (a 1:50 to 1:100 ratio) for difficult separations.
-
Use a Gradient Elution: Start with a less polar solvent system (e.g., 20% Ethyl Acetate/Hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 40-50% Ethyl Acetate/Hexane) to elute your target compound. This sharpens the elution band and improves separation. Finally, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to ensure all adsorbed material has been recovered.
-
Meticulous TLC Analysis: Check every fraction by TLC before combining them. This ensures you do not discard any product-containing fractions.
-
Problem: The ¹H NMR spectrum of my purified product shows two distinct N-CH₃ peaks.
-
Probable Cause: Your sample is a mixture of the 1-methyl and 2-methyl isomers. The chemical environment of the methyl group is different in each isomer, resulting in two separate signals in the NMR spectrum.
-
Solution & Scientific Rationale:
-
Re-purify with High-Resolution Chromatography: Standard column chromatography may not be sufficient. You may need to use a longer column, a shallower solvent gradient, or switch to a different stationary phase (like alumina) or a different solvent system to enhance the separation.
-
Preparative HPLC: If the isomers are inseparable by standard column chromatography, preparative HPLC is the most effective, albeit more resource-intensive, method for separating closely related isomers.
-
Recrystallization (Fractional): In some cases, isomers have slightly different solubilities. A carefully controlled, slow recrystallization may cause one isomer to crystallize preferentially, allowing it to be isolated. This often requires multiple recrystallization steps and can lead to significant yield loss.
-
Workflow & Data Summary
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for purifying crude 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Caption: Decision workflow for purifying crude 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Table 1: Comparison of Purification Techniques
| Technique | Recommended Solvents/Conditions | Pros | Cons | Ideal For |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane, Isopropanol | High recovery, scalable, cost-effective.[2] | Only works for solids; may not remove closely related impurities (isomers). | Crude product is a solid and >85% pure. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., 10% to 50% EtOAc) or DCM/Methanol gradient. | Excellent separation power; effective for oils and complex mixtures; removes colored impurities.[5] | More time-consuming, requires more solvent, potential for product loss on column. | Crude product is an oil or a highly impure solid; separation of isomers is required. |
| Adsorbent Treatment | Adsorbent: Activated Charcoal or Acid-treated BentoniteSolvent: Ethyl Acetate or DCM | Effectively removes dark, tarry, and colored impurities.[3][4] | Can lead to yield loss due to product adsorption; requires an additional filtration step. | Pre-purification step for deeply colored crude products before chromatography. |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for purifying a crude, oily, or highly impure solid sample of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
1. Preparation of the Column: a. Select a column of appropriate size (for 1g of crude, a 40-50 mm diameter column is suitable). b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). c. Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
2. Sample Loading: a. Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble materials, create a "dry load": dissolve the crude product in a solvent (e.g., DCM), add 2-3 times its mass of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. c. Carefully add the sample to the top of the packed column. For a liquid load, use a pipette to add it to the center of the bed. For a dry load, carefully pour the powder on top. d. Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
3. Elution and Fraction Collection: a. Begin eluting with the low-polarity solvent system (e.g., 9:1 Hexane:EtOAc). b. Collect fractions (e.g., 10-20 mL per fraction) in an ordered array of test tubes. c. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. d. Gradually increase the polarity of the eluent (e.g., move to 8:2, then 7:3 Hexane:EtOAc) to elute your target compound. The goal is to achieve an Rf of ~0.3 for the product for optimal separation. e. Once the desired product has eluted, you can flush the column with a more polar solvent (e.g., 1:1 Hexane:EtOAc) to recover any remaining material.
4. Product Isolation: a. Analyze all collected fractions by TLC. b. Combine the fractions that contain only the pure product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound. d. Place the product under high vacuum to remove residual solvent.
Protocol 2: Purification by Recrystallization
This protocol is suitable if your crude product is a solid with relatively high purity (>85%).
1. Solvent Selection: a. Test the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, water). b. An ideal solvent will dissolve the compound when hot but not when cold. c. If a single solvent is not ideal, try a two-solvent system like Ethanol/Water or Ethyl Acetate/Hexane.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution between additions. c. If the solution is colored, this is an opportunity for charcoal treatment. Add a small amount of activated charcoal (about 1-2% of the solute mass), and keep the solution hot for a few minutes.
3. Filtration (Hot, if necessary): a. If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
4. Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Allow the crystals to dry on the filter paper with the vacuum running for several minutes. d. Transfer the crystals to a watch glass and dry them completely in a vacuum oven.
References
-
Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Available at: [Link]
- Method for purification of benzotriazole derivative. Google Patents.
-
Review on synthetic study of benzotriazole. GSC Online Press. Available at: [Link]
- Purification of benzotriazole. Google Patents.
-
Synthesis of 1-Methylbenzimidazoles from Carbonitriles. ResearchGate. Available at: [Link]
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Available at: [Link]
-
Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Available at: [Link]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PubMed Central. Available at: [Link]
-
Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Available at: [Link]
-
Synthesis of new amino-1,5-benzodiazepine and benzotriazoles derivatives from dimedone. ACG Publications. Available at: [Link]
-
The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 4. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] However, its synthesis presents specific challenges that can lead to low yields and difficult-to-separate side products. This guide is designed for researchers and drug development professionals to troubleshoot common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing 1-Methyl-1H-benzo[d]triazole-5-carbonitrile?
The primary challenge is controlling the regioselectivity during the N-methylation of the 1H-benzo[d]triazole-5-carbonitrile precursor. The benzotriazole anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two constitutional isomers: the desired 1-methyl product and the undesired 2-methyl isomer.[4][5]
Q2: I see a mixture of two products after my methylation step. How do I know which is which?
You are likely observing the N1 and N2 methylated isomers. These can be distinguished using NMR spectroscopy. The 1H NMR spectrum of the N1-methyl isomer typically shows more complex splitting in the aromatic region due to lower symmetry compared to the N2-methyl isomer.[5][6] Detailed 2D NMR studies (HSQC, HMBC) can definitively confirm the connectivity.
Q3: My cyanation reaction via the Sandmeyer method is giving a low yield and a sticky, dark byproduct. What's happening?
This often points to the decomposition of the intermediate aryl diazonium salt. This salt is thermally unstable and can react with water to form phenolic byproducts or undergo other side reactions if not handled correctly.[7][8] Key factors are maintaining a low temperature (0–5 °C) and controlling the acidity throughout the diazotization and copper-catalyzed cyanation steps.[9][10]
Q4: Can I use modern cross-coupling reactions for the cyanation step instead of the Sandmeyer reaction?
Yes, palladium or nickel-catalyzed cyanation of an aryl halide precursor (e.g., 5-bromo-1-methyl-1H-benzo[d]triazole) is an excellent alternative.[11][12] These methods often provide higher yields and better functional group tolerance but require careful optimization of the catalyst, ligand, and reaction conditions to avoid side reactions like hydrodehalogenation.[13][14]
Troubleshooting Guide 1: Poor Regioselectivity in N-Methylation
Problem: The final product is a mixture of 1-methyl- and 2-methyl-1H-benzo[d]triazole-5-carbonitrile, which is difficult to separate.
Underlying Chemistry: The N1 vs. N2 Selectivity Challenge
The methylation of 1H-benzotriazole proceeds via its conjugate base, the benzotriazolide anion. This anion exhibits two primary sites of nucleophilicity: N1 and N2. The ratio of the resulting isomers is highly sensitive to the reaction conditions.
-
N1-Alkylation: Generally considered the kinetic product. It is favored under conditions that involve a more "free" anion, such as in polar aprotic solvents (e.g., DMF, DMSO) with strong, non-coordinating bases (e.g., NaH).
-
N2-Alkylation: The thermodynamically more stable isomer in some substituted systems.[6] Its formation can be favored in polar protic solvents (e.g., methanol, ethanol) where hydrogen bonding can influence the reactivity of the nitrogen atoms.[15]
The choice of alkylating agent, base, solvent, and temperature all play a critical role in directing the outcome of the reaction.[15][16]
Caption: Regioselectivity in the N-methylation of benzotriazole.
Solutions and Recommended Protocols
To favor the formation of the desired N1-methyl isomer, conditions that promote kinetic control are recommended.
| Parameter | Recommendation for N1-Selectivity | Rationale |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that fully deprotonates the benzotriazole, creating a "naked" anion. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that solvates the cation but not the anion, enhancing the nucleophilicity of N1. |
| Methylating Agent | Methyl iodide (MeI) or Dimethyl sulfate (DMS) | Highly reactive electrophiles that favor rapid, kinetically controlled reactions. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can further enhance kinetic control by minimizing the energy available to overcome the barrier to the thermodynamic product. |
Protocol 1: High N1-Selectivity Methylation
-
To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of 1H-benzo[d]triazole-5-carbonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate any minor N2-isomer.
Troubleshooting Guide 2: Cyanation Side Reactions
The introduction of the nitrile group is typically achieved either via a Sandmeyer reaction on an amino-substituted benzotriazole or through a transition-metal-catalyzed coupling on a halo-substituted benzotriazole.
Method A: Sandmeyer Reaction
This classic method transforms an aromatic amine into a nitrile via a diazonium salt intermediate.[7]
Problem: Low yield of nitrile, with significant formation of 5-hydroxy-1H-benzotriazole or 5-chloro-1H-benzotriazole.
Underlying Chemistry: The aryl diazonium salt is a highly reactive intermediate. The desired reaction is the copper(I)-catalyzed displacement by a cyanide nucleophile. However, several competing pathways exist.
Caption: Competing reaction pathways in the Sandmeyer cyanation.
Solutions and Recommended Protocol
-
Strict Temperature Control: The diazotization must be performed at 0–5 °C to prevent thermal decomposition of the diazonium salt.[8]
-
Control of Acidity: Sufficient acid is required to prevent unwanted azo coupling side reactions.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly to maintain the low temperature and control the rate of the exothermic reaction.
Protocol 2: Optimized Sandmeyer Cyanation
-
Dissolve 5-Amino-1H-benzotriazole (1.0 eq.) in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature never exceeds 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for 15-20 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.3 eq.) in water. Warm gently if needed to dissolve, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to 50–60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture, neutralize with a base (e.g., Na₂CO₃), and extract the product with an appropriate organic solvent.
-
Purify via crystallization or column chromatography.
Method B: Palladium/Nickel-Catalyzed Cyanation
This modern approach involves coupling an aryl halide (e.g., 5-bromo-1H-benzotriazole) with a cyanide source.
Problem: Incomplete reaction, or formation of a hydrodehalogenated byproduct (1H-benzotriazole).
Underlying Chemistry: The catalytic cycle involves oxidative addition, transmetalation (cyanide transfer), and reductive elimination.[12] Side reactions can occur from:
-
Catalyst Deactivation: Cyanide anions can strongly coordinate to the metal center, poisoning the catalyst.[12]
-
Hydrodehalogenation: If the cyanide transfer is slow, an intermediate aryl-metal complex can be protonated by trace water or solvent, leading to the removal of the halide and its replacement with hydrogen.[14] Adding certain salts like NaI can sometimes suppress this side reaction in nickel-catalyzed systems.[13][14]
Solutions and Optimization Parameters
| Parameter | Common Reagents | Considerations |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, NiCl₂(dppp) | Choice depends on the aryl halide. Nickel catalysts are often cheaper and effective for aryl chlorides. |
| Ligand | dppf, Xantphos, PPh₃ | Ligands are crucial for stabilizing the catalyst and facilitating the reductive elimination step. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], CuCN | Zinc cyanide is often preferred as it is less toxic and releases cyanide slowly, reducing catalyst poisoning.[13] |
| Solvent | DMF, DMAc, NMP | Anhydrous, high-boiling polar aprotic solvents are typically required. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the catalyst. |
Overall Synthetic Workflow
The most reliable and scalable approach often involves the Sandmeyer cyanation followed by a regioselective methylation.
Caption: Recommended two-step synthesis pathway.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives.
- MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
- ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles.
- National Institutes of Health. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC.
- National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC.
- ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- Royal Society of Chemistry. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
- SpringerLink. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- ResearchGate. (n.d.). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
- ResearchGate. (n.d.). The cyanation reaction of an aryl halide.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
- ResearchGate. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae.
- National Institutes of Health. (n.d.). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Welcome to the dedicated technical support center for the synthesis and optimization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this important heterocyclic compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, which typically proceeds via a two-step route: selective mono-N-methylation of 4-amino-3-cyanophenylamine followed by diazotization and cyclization.
Problem 1: Low Yield or No Product in the N-Methylation Step
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted 4-amino-3-cyanophenylamine.
-
Formation of multiple products, including the di-methylated byproduct.
-
Low isolated yield of the desired 4-amino-3-(methylamino)benzonitrile.
Causality and Troubleshooting Workflow:
The selective mono-N-methylation of an aromatic diamine can be challenging due to the competing di-methylation and the potential for methylation at the incorrect amino group.[1][2][3] The nucleophilicity of the amino groups is a key factor.
Caption: Troubleshooting workflow for low yield in N-methylation.
Detailed Troubleshooting Steps:
-
Reagent Quality: Ensure the purity of your starting 4-amino-3-cyanophenylamine and the methylating agent (e.g., methyl iodide, dimethyl sulfate). Impurities can lead to side reactions and catalyst poisoning.
-
Control Stoichiometry: To favor mono-methylation, use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the methylating agent.[1]
-
Choice of Base: A mild base such as potassium carbonate is often preferred. Stronger bases can lead to over-methylation.
-
Solvent: The choice of solvent is critical. A polar aprotic solvent like DMF or acetone is typically used.
-
Temperature Control: The second methylation step often has a higher activation energy. Running the reaction at a lower temperature can significantly favor mono-methylation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the formation of the desired mono-methylated product is maximized to prevent the formation of the di-methylated byproduct.
-
Purification: Column chromatography is often necessary to separate the mono-methylated product from unreacted starting material and di-methylated byproduct.
Problem 2: Low Yield or Failure in the Diazotization/Cyclization Step
Symptoms:
-
No formation of the benzotriazole product.
-
The reaction mixture turns dark and tarry.
-
Isolation of phenolic byproducts.
Causality and Troubleshooting Workflow:
The diazotization of aromatic amines is a sensitive reaction that is highly dependent on temperature and acid concentration. The diazonium salt intermediate is unstable and can decompose if not handled correctly.[4]
Caption: Troubleshooting workflow for the diazotization step.
Detailed Troubleshooting Steps:
-
Strict Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Use an ice-salt bath to maintain this temperature range.
-
Acidic Conditions: The reaction requires a strong mineral acid, such as hydrochloric acid or sulfuric acid, to generate nitrous acid in situ from sodium nitrite.
-
Slow Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the solution of the amine in acid. This helps to control the exothermic reaction and maintain a low temperature.
-
Purity of Starting Material: Impurities in the 4-amino-3-(methylamino)benzonitrile can interfere with the diazotization reaction. Ensure the starting material is pure before proceeding.
-
Immediate Use of Diazonium Salt: Diazonium salts are generally unstable and should be used immediately in the subsequent cyclization step without isolation.
-
Work-up: After the reaction is complete, the product is typically isolated by filtration and washed with cold water.[5] Recrystallization from a suitable solvent like benzene or water, or purification by column chromatography may be necessary to obtain a pure product.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-Methyl-1H-benzo[d]triazole-5-carbonitrile?
A1: The most plausible synthetic route involves a two-step process starting from 4-amino-3-cyanophenylamine:
-
Selective mono-N-methylation: The primary amino group at position 4 is selectively methylated to give 4-amino-3-(methylamino)benzonitrile.
-
Diazotization and Cyclization: The resulting ortho-diamino derivative is then treated with a diazotizing agent (e.g., sodium nitrite in acidic medium) to form the triazole ring, yielding 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.[7]
Q2: Why is regioselectivity an issue in the N-methylation of 4-amino-3-cyanophenylamine?
A2: 4-amino-3-cyanophenylamine has two amino groups with different electronic environments. The amino group at position 4 is para to the electron-withdrawing cyano group, making it less nucleophilic than the amino group at position 3, which is meta to the cyano group. However, steric factors can also play a role. Achieving selective methylation at one amino group without affecting the other, and preventing di-methylation, requires careful control of reaction conditions.[2]
Q3: What are the key parameters to control during the diazotization step?
A3: The key parameters for a successful diazotization are:
-
Temperature: Must be kept between 0-5 °C to prevent the decomposition of the unstable diazonium salt.
-
Acidity: A sufficient amount of strong acid is required to generate nitrous acid and keep the reaction medium acidic.
-
Rate of Nitrite Addition: Slow and controlled addition of the nitrite solution is crucial to manage the exothermicity of the reaction.
Q4: What are the expected side products in this synthesis?
A4:
-
N-methylation step: The main side product is the di-methylated 4-amino-3-(dimethylamino)benzonitrile. Isomeric mono-methylated products could also form.
-
Diazotization step: If the temperature is not controlled, the diazonium salt can be hydrolyzed to the corresponding phenol. Incomplete cyclization can also lead to other impurities.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6] For higher purity, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of the impurities.
III. Experimental Protocols
Protocol 1: Synthesis of 4-amino-3-(methylamino)benzonitrile (Illustrative)
-
Materials: 4-amino-3-cyanophenylamine, Methyl iodide, Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-amino-3-cyanophenylamine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Materials: 4-amino-3-(methylamino)benzonitrile, Hydrochloric acid, Sodium nitrite, Water.
-
Procedure:
-
Dissolve 4-amino-3-(methylamino)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
The precipitate formed is the crude product. Collect it by filtration and wash with ice-cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.[5][8]
-
IV. Data Presentation
| Parameter | N-Methylation | Diazotization |
| Key Reagents | Methyl iodide, Potassium carbonate, DMF | Sodium nitrite, Hydrochloric acid |
| Temperature | 0 °C to Room Temperature | 0-5 °C |
| Reaction Time | Monitored by TLC (typically a few hours) | ~30-60 minutes |
| Key Side Products | Di-methylated amine | Phenolic impurities |
| Purification Method | Column Chromatography | Recrystallization |
V. Mechanistic Pathway
Sources
- 1. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability issues of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile under acidic conditions
Technical Support Center: Stability of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation, particularly under acidic conditions. Our goal is to provide not only troubleshooting steps but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a new, more polar impurity in my HPLC analysis after exposing 1-Methyl-1H-benzo[d]triazole-5-carbonitrile to acidic conditions. What is the likely identity of this degradant?
Answer: The most probable cause for the appearance of a new, more polar peak on your reverse-phase HPLC chromatogram is the hydrolysis of the nitrile (-CN) group. Under acidic conditions, the nitrile moiety is susceptible to hydrolysis, which converts it first to an amide intermediate and then to a carboxylic acid.[1][2][3]
The final degradation product is therefore predicted to be 1-Methyl-1H-benzo[d]triazole-5-carboxylic acid . The addition of the carboxylic acid group significantly increases the polarity of the molecule, leading to a shorter retention time on standard C18 columns compared to the parent compound.
Question 2: What is the chemical mechanism driving this degradation under acidic conditions?
Answer: The degradation follows a well-established acid-catalyzed nitrile hydrolysis mechanism.[2][4][5] The reaction proceeds in two main stages:
-
Conversion to Amide: The reaction begins with the protonation of the nitrile nitrogen by an acid (H₃O⁺), which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate, 1-Methyl-1H-benzo[d]triazole-5-carboxamide , is formed.[3][4]
-
Hydrolysis of Amide: The amide is then further hydrolyzed under the acidic conditions. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to a second nucleophilic attack by water. This ultimately leads to the cleavage of the carbon-nitrogen bond, releasing an ammonium ion (NH₄⁺) and forming the final product, 1-Methyl-1H-benzo[d]triazole-5-carboxylic acid .[1][2]
The benzotriazole ring itself is generally very stable under acidic conditions, making the nitrile group the primary site of reactivity.[6]
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Question 3: How can I determine the specific pH and temperature conditions that cause degradation for my experiment?
Answer: While the potential for hydrolysis exists in any acidic environment, the rate is highly dependent on pH, temperature, and reaction time. To determine the stability window for your specific application, we recommend performing a forced degradation study .[7][8] This involves intentionally stressing the compound under various conditions to accelerate degradation.
This study will not only confirm the degradation pathway but also establish a "safe" operating range for pH and temperature in your future experiments. Below is a recommended starting point for designing such a study.
Table 1: Recommended Conditions for a Forced Degradation Study
| Condition | Reagent | Concentration | Temperature | Time Points (hours) |
|---|---|---|---|---|
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | RT, 40°C, 60°C | 0, 2, 6, 12, 24 |
| Control | Deionized Water | N/A | RT, 40°C, 60°C | 0, 2, 6, 12, 24 |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% | RT | 0, 2, 6, 12, 24 |
| Photolytic | UV Light (e.g., 254 nm) | N/A | RT | 0, 2, 6, 12, 24 |
Rationale: Including control, oxidative, and photolytic stress conditions provides a comprehensive stability profile and helps ensure that the observed degradation is indeed acid-catalyzed and not due to another factor.[7]
Question 4: What is a reliable analytical method to monitor the stability and quantify the degradation of my compound?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for this purpose. The method must be able to resolve the parent compound from its potential degradants. Several published methods for analyzing benzotriazole derivatives can be adapted for this purpose.[9][10][11]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., ~280-300 nm, to be determined empirically) and at a lower wavelength (e.g., 220 nm) to detect potential impurities.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For each time point in your stability study, withdraw an aliquot, neutralize it if necessary (e.g., with an equimolar amount of NaOH if in acid), and dilute it to a final concentration of ~50 µg/mL with the mobile phase starting condition (95:5 Water:Acetonitrile).
-
-
Analysis:
-
Inject the "time zero" sample first to establish the initial purity and retention time of the parent compound.
-
Analyze samples from each stress condition and time point.
-
Calculate the percentage of the parent compound remaining and the percentage of the degradant peak area relative to the total peak area.
-
Causality Note: Using a gradient ensures that both the polar degradant (which elutes early) and the less polar parent compound are well-resolved and have good peak shapes. The acidic mobile phase modifier (formic acid) improves peak shape for both the parent compound and the carboxylic acid degradant.
Question 5: How can I definitively confirm the identity of the degradation product?
Answer: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique for this confirmation.[10][11] It provides the molecular weight of the degradant, which can be matched to the expected hydrolyzed product.
Caption: A logical workflow for identifying unknown degradants.
Expected Mass Spectrometry Results:
-
Parent Compound (C₈H₆N₄): Molecular Weight = 158.16 g/mol . Expected [M+H]⁺ = 159.06.
-
Degradant (C₈H₇N₃O₂): Molecular Weight = 177.16 g/mol . Expected [M+H]⁺ = 178.06.
Observing a mass shift of +19 Da (from -CN to -COOH, with the addition of H₂O and loss of NH₃) would provide strong evidence for the proposed hydrolysis.
References
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Chemistry of Nitriles. Retrieved from [Link]
-
Reddy, Y. R., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2021). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Retrieved from [Link]
-
LookChem. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
-
PubMed. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Benzotriazole derivatives and their multifaceted biological activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
- Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
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- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
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- 10. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Scalable Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to establish, optimize, and scale up this important synthetic route. We will move beyond simple procedural lists to explore the underlying chemistry, address common challenges, and provide field-proven troubleshooting strategies to ensure a robust and reproducible process.
Introduction: The Importance of the 1-Methyl-1H-benzotriazole Scaffold
N-methylated benzotriazoles are privileged scaffolds in medicinal chemistry and materials science.[1] The specific substitution pattern on the benzotriazole ring system significantly influences the molecule's biological activity and physical properties.[1] 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, in particular, serves as a crucial intermediate for various pharmaceutical agents and functional materials. The challenge in its synthesis lies not just in the construction of the heterocyclic core but in achieving precise regiocontrol during the critical N-methylation step and ensuring the process is scalable and safe.
This guide provides a comprehensive framework for a two-step synthesis beginning with the formation of the benzotriazole ring, followed by a detailed analysis of the N-methylation stage.
Recommended Synthetic Pathway
The most reliable and scalable approach involves a two-stage process: first, the synthesis of the precursor, 1H-benzo[d][2][3]triazole-5-carbonitrile, followed by regioselective N-methylation.
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols & Methodologies
Step 1: Synthesis of 1H-Benzo[d]triazole-5-carbonitrile
This procedure is adapted from established methods for benzotriazole formation via diazotization of ortho-diamines.[4][5]
Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,4-diaminobenzonitrile (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Efficient cooling is critical for minimizing side-product formation.[6]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours.
-
Isolation: The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of ice-cold water to remove residual acids and salts.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The resulting 1H-benzo[d][2][3]triazole-5-carbonitrile is typically of sufficient purity for the next step.
Step 2: N-Methylation of 1H-Benzo[d]triazole-5-carbonitrile
The N-methylation of benzotriazole can yield two primary regioisomers: the 1-methyl and 2-methyl products. The ratio of these isomers is highly dependent on reaction conditions.[7] This protocol is optimized for selectively forming the desired 1-methyl isomer.
Protocol:
-
Safety First: EXTREME CAUTION. Dimethyl sulfate is highly toxic and a suspected carcinogen.[2] This entire procedure MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a face shield, and a lab coat.[2] Keep an ammonia solution readily available to neutralize any spills.[8]
-
Setup: To a solution of 1H-benzo[d]triazole-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a multi-necked flask, add a powdered anhydrous base (e.g., potassium carbonate, 1.5 eq).
-
Reagent Addition: Stir the suspension vigorously. Slowly add dimethyl sulfate (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature between 20-25 °C. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench any unreacted dimethyl sulfate by slowly adding a dilute aqueous ammonia solution.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the pure 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up process.
Caption: Troubleshooting decision tree for low yield in the N-methylation step.
Q1: My yield for the first step (diazotization) is very low. What went wrong?
A1: Low yield in the formation of 1H-benzo[d]triazole-5-carbonitrile is almost always related to temperature control. The diazotization reaction is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt intermediate can decompose or participate in unwanted side reactions, significantly reducing the yield. Ensure your cooling bath is robust and that the sodium nitrite solution is added very slowly to maintain strict temperature control.[6]
Q2: I am getting a mixture of 1-methyl and 2-methyl isomers in the second step. How can I improve the regioselectivity for the 1-methyl product?
A2: This is the most common challenge. The N-alkylation of benzotriazoles is a classic case of ambident nucleophilicity. The outcome is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control. Generally, kinetic control (often under milder conditions) favors N1-alkylation, while thermodynamic control can favor the N2 isomer. To favor the desired 1-methyl isomer:
-
Choice of Base and Solvent: Using a heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF tends to favor N1-alkylation. The benzotriazolide anion is associated with the potassium cation on the surface of the solid, sterically hindering attack at the N2 position.
-
Methylating Agent: Dimethyl sulfate is a relatively "hard" methylating agent, which also favors attack at the more nucleophilic N1 position.
Table 1: Effect of Conditions on N1:N2 Regioselectivity (Illustrative)
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Rationale |
|---|---|---|---|---|
| K₂CO₃ | Acetone | Room Temp | >95:5 | Heterogeneous, kinetic control favors N1. |
| NaH | THF/DMF | 0 °C to RT | ~80:20 | Homogeneous, increases N2 formation. |
| Cs₂CO₃ | DMF | Room Temp | >90:10 | Cation effect can enhance N1 selectivity. |
Note: These ratios are illustrative and should be experimentally verified. Data is synthesized from general principles of benzotriazole alkylation.[7][9]
Q3: The methylation reaction is sluggish and does not go to completion, even after 24 hours. What should I do?
A3: Several factors could be at play:
-
Base Inactivity: Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered. Moisture will quench the base and hydrolyze the dimethyl sulfate.
-
Solvent Purity: Use anhydrous grade solvents. Water can interfere with the reaction.
-
Insufficient Mixing: On a larger scale, ensure that the heterogeneous mixture is stirred vigorously to ensure good contact between the reactants.
-
Temperature: While room temperature is ideal for selectivity, gently warming the reaction to 35-40 °C can increase the rate if it is stalled. Monitor by TLC/HPLC to ensure isomer ratios do not worsen.
Q4: What are the key safety considerations when scaling up this process?
A4:
-
Dimethyl Sulfate (DMS): The primary hazard is the extreme toxicity of DMS.[2] On a larger scale, the risks of exposure through inhalation or skin contact increase. Use a closed system for additions if possible. Always have a quench solution (e.g., 10% aqueous ammonia) prepared and ready. All waste containing DMS must be treated with the quench solution before disposal.[8]
-
Exotherms: Both the diazotization and methylation steps can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and ensure slow, monitored addition of reagents.
-
Cyanide Hazard: The starting material and product contain a nitrile (cyanide) group. While not as hazardous as inorganic cyanides, appropriate care should be taken to avoid ingestion or inhalation of dust.
Analytical Characterization
Consistent and reliable analytical methods are crucial for monitoring reaction progress and ensuring final product quality.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Typical Parameters |
|---|---|---|
| HPLC | Monitor reaction progress, determine purity, quantify isomer ratio. | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV at 254 nm. |
| ¹H NMR | Structural confirmation, isomer identification. | The N-CH₃ signal for the 1-methyl isomer appears at a different chemical shift than the 2-methyl isomer. |
| LC-MS | Confirm molecular weight of products and identify impurities. | ESI+ mode should show the [M+H]⁺ ion. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Methylation Using Dimethyl Sulfate.
- ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity.
- Sciencemadness.org. (2014). Dimethyl Sulfate Fumes and Safety Tips?.
- Zhang, J., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry.
- Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl sulfate.
- Organic Syntheses. (n.d.). Dimethyl sulfate.
- Organic & Biomolecular Chemistry. (n.d.). Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles.
- Le, Z.-G., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.
- Lifocolor. (2023). Benzotrialzole-free alternatives for masterbatches with UV absorber.
- PrepChem.com. (n.d.). Synthesis of 5-carboxybenzotriazole.
-
CymitQuimica. (n.d.). 1-Methyl-1H-benzo[d][2][3]triazole-5-carbonitrile. Retrieved from CymitQuimica website.
- International Invention of Scientific Journal. (2021).
- Padyukova, N., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
- ResearchGate. (2007).
- ResearchGate. (2021). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT.
- Semantic Scholar. (n.d.).
- Elvidge, J. A., et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
-
Parchem. (n.d.). 1-Methyl-1H-benzo[d][2][3]triazole-5-carbonitrile. Retrieved from Parchem website.
- ACG Publications. (2008).
-
MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3]triazepines and Their Biological Activity: Recent Advances and New Approaches.
- ChemicalBook. (n.d.). 5-Methyl-1H-benzotriazole synthesis.
- PubChem. (n.d.). 5-Methyl-1H-benzotriazole.
- ResearchGate. (2018). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
- LookChem. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole.
- ACS Publications. (2022).
- ResearchGate. (2018). Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12.
- Benchchem. (n.d.).
- Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
- ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.
- MDPI. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
-
CP Lab Safety. (n.d.). 1H-Benzo[d][2][3]triazole-5-carbonitrile, 98% Purity, C7H4N4, 25 grams.
-
Ambeed.com. (n.d.). 1H-Benzo[d][2][3]triazole-5-carbonitrile.
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d][2][3]triazol-1-yl)oxy)methyl)-.
- Google Patents. (2005). CN1978435A - Method for producing 5-methyl benzotriazole.
- PubChem. (n.d.). 1-Methylbenzotriazole.
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Troubleshooting peak splitting in NMR of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Technical Support Center: NMR Spectroscopy
Topic: Troubleshooting Peak Splitting in NMR of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to help you understand and troubleshoot complex peak splitting patterns observed in the ¹H and ¹³C NMR spectra of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected basic ¹H NMR spectrum for the aromatic region of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile?
A1: At first glance, one might expect a simple pattern for the three protons on the benzene ring. Given the 1,2,4-trisubstituted pattern, all three aromatic protons (H-4, H-6, and H-7) are chemically non-equivalent. Therefore, you should expect to see three distinct signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Each signal should, in principle, be a doublet of doublets (dd) due to coupling with its two neighbors. However, the actual observed spectrum is often significantly more complex.
Q2: Why doesn't the aromatic region of my spectrum show simple, well-defined doublet of doublets?
A2: The complexity arises from two primary phenomena common in substituted aromatic systems: magnetic inequivalence and second-order effects .
-
Magnetic Inequivalence: Protons can be chemically equivalent but magnetically inequivalent if they have different coupling relationships to another proton. In this molecule, the protons are already chemically distinct, but the coupling constants between them (ortho, meta, para) can lead to overlapping multiplets that are difficult to interpret by simple first-order rules (the 'n+1' rule).[1][2][3]
-
Second-Order Effects: These effects become significant when the difference in chemical shift (in Hz) between two coupled protons is not much larger than the coupling constant (J-value) between them. When Δν/J is small, the simple n+1 rule breaks down, leading to distorted peak intensities (a phenomenon called "roofing") and additional, unexpected splitting.[4] Aromatic protons often have very similar chemical shifts, making second-order effects common.
Q3: What are the expected signals for the methyl and nitrile groups?
A3:
-
N-Methyl Group (¹H NMR): You should observe a sharp singlet for the methyl protons, typically in the range of 3.5-4.5 ppm. Its integration should correspond to three protons.
-
Nitrile Carbon (¹³C NMR): The nitrile carbon typically appears in the 115-125 ppm range.[5] Its signal may be of lower intensity compared to protonated carbons, a characteristic feature of quaternary carbons in proton-decoupled ¹³C NMR spectra.
Troubleshooting Guide: Complex Aromatic Signals
Problem: My aromatic region is a broad, unresolved multiplet or shows more peaks than expected.
This is the most common issue for molecules like 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. The cause is almost certainly a combination of magnetic inequivalence and strong second-order coupling, creating what is known as a complex spin system.
The three aromatic protons (H-4, H-6, H-7) form a coupled spin system. Since their chemical shifts are likely to be close and they all couple to each other, they constitute an ABC spin system . Such systems rarely yield first-order spectra. The magnetic field experienced by each proton is significantly affected by the spin states of its neighbors, leading to complex multiplets rather than clean dd patterns.
dot graph "ABC_Spin_System" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
H4 [label="H-4", pos="0,1.5!", fillcolor="#4285F4"]; H6 [label="H-6", pos="-1.3,-0.75!", fillcolor="#EA4335"]; H7 [label="H-7", pos="1.3,-0.75!", fillcolor="#34A853"];
H4 -- H7 [label=" Jmeta (~1-3 Hz)", len=1.8]; H6 -- H7 [label=" Jortho (~7-9 Hz)", len=1.8]; H4 -- H6 [label=" Jpara (~0-1 Hz)", len=1.8, style=dashed]; } caption: Coupling relationships in the aromatic system.
Here are field-proven strategies to decipher your complex spectrum:
Protocol 1: Increase the Magnetic Field Strength
-
Methodology:
-
Prepare an identical sample of your compound.
-
Acquire the ¹H NMR spectrum on a spectrometer with a higher magnetic field (e.g., move from a 400 MHz to a 600 MHz or 800 MHz instrument).
-
-
Scientific Rationale: The chemical shift dispersion (the separation of peaks in Hz) increases with the magnetic field strength, while the coupling constants (J-values, in Hz) remain the same. This increases the Δν/J ratio. A larger Δν/J ratio simplifies the spectrum by reducing second-order effects, often transforming a complex multiplet into a more interpretable, first-order pattern.[6]
Protocol 2: Strategic Change of NMR Solvent
-
Methodology:
-
Dissolve your compound in a different deuterated solvent. Aromatic solvents are particularly effective. If your initial spectrum was in CDCl₃, try C₆D₆ (benzene-d6) or pyridine-d5.
-
Acquire the ¹H NMR spectrum under the same conditions as the original experiment.
-
-
Scientific Rationale: Aromatic solvents can induce significant changes in the chemical shifts of protons due to anisotropic effects, a phenomenon known as Aromatic Solvent Induced Shift (ASIS). The solvent molecules associate with the solute in a specific orientation, leading to differential shielding or deshielding of the solute's protons. This can alter the Δν values of the aromatic protons, potentially simplifying a complex multiplet by increasing peak separation.[7]
| Solvent | Typical Effect on Aromatic Protons |
| CDCl₃ | Standard, relatively non-interacting. |
| C₆D₆ | Often causes upfield shifts. Can increase separation between signals that are close in CDCl₃. |
| DMSO-d₆ | Polar, hydrogen-bond accepting. Can alter shifts of protons near polar functional groups. |
| Acetone-d₆ | Can be useful if the residual solvent peak of CDCl₃ obscures aromatic signals.[7] |
Protocol 3: 2D NMR Spectroscopy (COSY)
-
Methodology:
-
On your spectrometer, set up and run a standard ¹H-¹H COSY (Correlation Spectroscopy) experiment.
-
Process the 2D data.
-
-
Scientific Rationale: A COSY spectrum shows correlations between protons that are coupled to each other. Even if the 1D spectrum is a convoluted multiplet, the 2D spectrum will display cross-peaks connecting the signals of coupled protons. This allows you to trace the connectivity of the entire spin system, confirming which protons are coupled and helping to assign the signals.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Complex/Overlapping\nAromatic Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HigherField [label="Acquire Spectrum on\nHigher Field Spectrometer\n(e.g., 600 MHz)"]; ChangeSolvent [label="Change NMR Solvent\n(e.g., to C₆D₆)"]; RunCOSY [label="Run 2D ¹H-¹H COSY\nExperiment"]; Result1 [label="Spectrum is Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Multiplets Simplified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result3 [label="Connectivity Mapped", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Assign Structure", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> HigherField; Start -> ChangeSolvent; Start -> RunCOSY; HigherField -> Result1; ChangeSolvent -> Result2; RunCOSY -> Result3; Result1 -> Analysis; Result2 -> Analysis; Result3 -> Analysis; } caption: A logical workflow for troubleshooting complex NMR spectra.
Reference Data
The following table provides typical coupling constants for substituted benzene rings, which can aid in the analysis of your spectra.
| Coupling Type | Number of Bonds | Typical J-value (Hz) |
| Ortho (³JHH) | 3 | 7.0 - 9.0 |
| Meta (⁴JHH) | 4 | 1.0 - 3.0 |
| Para (⁵JHH) | 5 | 0.0 - 1.0 |
| Table based on data from various organic spectroscopy resources.[4][8] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for... [Link]
-
The Royal Society of Chemistry. Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes... [Link]
-
Wikipedia. Magnetic inequivalence. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the... [Link]
-
PubMed Central (PMC). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Chemistry Stack Exchange. NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. [Link]
-
Chemistry Stack Exchange. NMR: Magnetic and chemical equivalence in benzene. [Link]
-
PubChem. 1-Methylbenzotriazole. [Link]
-
Harvey Mudd College. NMR Equivalence. [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. 12.08 Solving NMR spectra. [Link]
-
MDPI. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]
-
Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described? [Link]
-
NIST WebBook. 1H-Benzotriazole, 5-methyl-. [Link]
-
PubMed. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
PubMed Central (PMC). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]
-
MDPI. 4-(4-(((1H-Benzo[d][7]triazol-1-yl)oxy)methyl)... [Link]
-
PubChem. 5-Methyl-1H-benzotriazole. [Link]
-
The Royal Society of Chemistry. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. [Link]
-
ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. [Link]
-
PubChem. 1H-1,2,3-benzotriazole-5-carbonitrile. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts. [Link]
-
Beilstein Archives. Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. [Link]
-
Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
Sources
- 1. Magnetic inequivalence - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. Troubleshooting [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
A Guide to Minimizing and Eliminating Process Impurities
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The primary challenge in this synthesis is not just achieving the desired transformation but controlling the formation of process-related impurities, particularly the isomeric 2-Methyl-1H-benzo[d]triazole-5-carbonitrile. This guide provides in-depth, actionable solutions to ensure the highest possible purity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Q1: My post-reaction analysis (TLC, LC-MS) shows two distinct product spots/peaks with identical mass. What is happening and how do I resolve this?
A: This is the most common issue and is almost certainly due to the formation of a mixture of N-methylated isomers: the desired 1-Methyl-1H-benzo[d]triazole-5-carbonitrile (N1 isomer) and the undesired 2-Methyl-1H-benzo[d]triazole-5-carbonitrile (N2 isomer) .
-
Causality: The starting material, 1H-benzo[d]triazole-5-carbonitrile, exists in tautomeric forms. Deprotonation with a base creates a benzotriazolide anion where the negative charge is delocalized across the N1 and N2 atoms of the triazole ring. Alkylation can therefore occur at either nitrogen, leading to a mixture of products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.
-
Recommended Solutions:
-
Optimize Reaction Conditions to Favor N1 Alkylation: While completely eliminating the N2 isomer is difficult, its formation can be minimized. Generally, polar aprotic solvents and the use of sodium or potassium salts of the benzotriazole tend to favor N1 alkylation.
-
Purification is Key: Since isomer formation is often unavoidable, the primary solution is efficient purification.
-
Column Chromatography: This is the most effective method for separating the N1 and N2 isomers due to their different polarities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with an ester (like ethyl acetate), will effectively separate the two compounds.
-
Recrystallization: If the isomeric ratio is highly skewed (>9:1), recrystallization can be effective. The choice of solvent is critical and must be determined empirically. Start with solvents like ethanol, isopropanol, or toluene/heptane mixtures. The less soluble isomer will crystallize out, leaving the more soluble one in the mother liquor.
-
-
Q2: My reaction is sluggish, and analysis shows a significant amount of unreacted 1H-benzo[d]triazole-5-carbonitrile. How can I drive the reaction to completion?
A: Incomplete conversion is typically due to insufficient activation of the starting material or a deactivated alkylating agent.
-
Causality: The N-H bond of the benzotriazole is acidic (pKa ≈ 8.2), but requires a sufficiently strong base for complete deprotonation to the reactive nucleophilic anion.[3] If the base is too weak or used in sub-stoichiometric amounts, the reaction will not proceed to completion. Additionally, the methylating agent can be consumed by side reactions, such as reaction with the solvent or trace water.
-
Recommended Solutions:
-
Choice and Stoichiometry of Base: Ensure you are using at least 1.1 equivalents of a suitable base. For this alkylation, common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH). NaH is a strong, non-nucleophilic base that works well in anhydrous polar aprotic solvents like DMF or THF, but requires careful handling. K₂CO₃ is a safer, effective alternative, often used in acetone or DMF.
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of reaction. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
-
Ensure Anhydrous Conditions: If using moisture-sensitive reagents like NaH, ensure your solvent and glassware are thoroughly dried. Water can quench the base and hydrolyze the methylating agent.
-
Q3: The final isolated product is a brown or tarry substance, not the expected off-white solid. What is the source of this discoloration and how can I clean it up?
A: Discoloration often points to high-molecular-weight byproducts or degradation products, which can arise from the starting materials or from harsh reaction conditions.[4]
-
Causality: The synthesis of the benzotriazole ring itself from o-phenylenediamine precursors can generate dark, tarry impurities if the diazotization is not well-controlled.[4] These impurities can carry through to the final product. Alternatively, using aggressive methylating agents like dimethyl sulfate at high temperatures can lead to side reactions and decomposition.
-
Recommended Solutions:
-
Purify the Starting Material: If your starting 1H-benzo[d]triazole-5-carbonitrile is discolored, consider purifying it first by recrystallization from hot water or by treatment with activated charcoal in a suitable solvent.[4]
-
Activated Charcoal Treatment: Dissolve the crude, discolored product in a hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-5% w/w) of activated charcoal and stir for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool and crystallize. This is very effective at removing colored, non-polar impurities.
-
Moderate Reaction Conditions: Avoid excessive heating. Use a less reactive methylating agent if possible (e.g., methyl iodide over dimethyl sulfate).
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare the 1H-benzo[d]triazole-5-carbonitrile precursor?
A: The most common and dependable method is the diazotization of 3,4-diaminobenzonitrile. The reaction involves treating the diamine with sodium nitrite (NaNO₂) in an acidic medium, typically acetic acid. One of the amino groups is diazotized and then undergoes spontaneous intramolecular cyclization to form the stable benzotriazole ring.
Q2: How can I analytically distinguish between the N1-methyl and N2-methyl isomers?
A: ¹H NMR spectroscopy is the most powerful tool for this. The chemical environment of the protons on the benzene ring is different in each isomer due to the asymmetry of the N1-substituted ring versus the symmetry of the N2-substituted ring. You will observe distinct chemical shifts and coupling patterns for the aromatic protons in each isomer, allowing for unambiguous identification and quantification of the isomeric ratio.[1]
Q3: Are there any process safety considerations I should be aware of?
A: Yes.
-
Methylating Agents: Reagents like methyl iodide and especially dimethyl sulfate are toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Diazotization: The initial synthesis of the benzotriazole ring from a diamine and sodium nitrite can be highly exothermic and may produce nitrogen oxides. The reaction temperature must be carefully controlled, especially during the addition of sodium nitrite.
Experimental Protocols & Data
Protocol 1: Optimized N-Methylation of 1H-benzo[d]triazole-5-carbonitrile
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-benzo[d]triazole-5-carbonitrile (1.0 eq).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Cool the mixture in an ice bath and add methyl iodide (CH₃I, 1.2 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Pour the reaction mixture into cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and air-dry.
-
Purification: Purify the crude solid via column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Data Summary: Influence of Conditions on N1/N2 Isomer Ratio
The regioselectivity of benzotriazole alkylation is a well-studied phenomenon. The table below summarizes general trends that can be applied to optimize your synthesis.
| Methylating Agent | Base | Solvent | Typical N1:N2 Ratio | Notes |
| Methyl Iodide | K₂CO₃ | Acetone / DMF | ~5:1 to 10:1 | A common and effective combination favoring the N1 isomer.[5] |
| Dimethyl Sulfate | NaOH | Water / Dioxane | ~1:3 | Tends to favor the N2 isomer. Use with caution.[2] |
| Methyl Iodide | NaH | THF / DMF | >10:1 | Anhydrous conditions with a strong base often give the best N1 selectivity. |
Note: Ratios are illustrative and can vary based on specific substrate and precise conditions.
Visualizing the Synthesis and Troubleshooting Logic
Reaction Pathway and Impurity Formation
The following diagram illustrates the primary synthetic transformation and the origin of the key isomeric impurity.
Caption: Formation of N1 (desired) and N2 (impurity) isomers during methylation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving purity issues.
Caption: A systematic workflow for troubleshooting product impurities.
References
- Nitrile - Wikipedia. (n.d.).
- Technical Support Center: Optimizing Benzotriazole Synthesis - Benchchem. (n.d.).
- An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives - Benchchem. (n.d.).
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Benzotriazole - Wikipedia. (n.d.).
- Review on synthetic study of benzotriazole - GSC Online Press. (n.d.).
- Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole - ChemicalBook. (2022, February 14).
- US3334054A - Purification of benzotriazole - Google Patents. (n.d.).
Sources
- 1. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 5. gsconlinepress.com [gsconlinepress.com]
Catalyst selection for optimal synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, explain the causality behind experimental choices, and provide detailed protocols to ensure reproducible, high-yield results.
Strategic Overview: Recommended Synthetic Pathway
The synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is most reliably achieved through a three-step sequence. This pathway offers robust control over substitution patterns and generally provides a cleaner final product compared to alternative routes. The core strategy involves:
-
Benzotriazole Formation: Synthesis of a 5-halo-substituted benzotriazole (e.g., 5-bromo-1H-benzotriazole) from a corresponding 4-halo-o-phenylenediamine.
-
Regioselective N-Methylation: Introduction of the methyl group onto the N1 position of the benzotriazole ring, a critical step where selectivity is paramount.
-
Palladium-Catalyzed Cyanation: Conversion of the 5-halo group to the target 5-carbonitrile functionality.
This strategic workflow is visualized below.
Caption: Recommended three-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity in the N-methylation step so critical?
Benzotriazole has two potential sites for alkylation: the N1 and N2 positions. This often leads to the formation of a mixture of N1 and N2-alkylated isomers.[1][2] The N1-substituted isomer is the thermodynamically more stable and desired product for this synthesis. The N2 isomer is a significant impurity that can be difficult to separate from the final product due to similar physical properties. Therefore, selecting a catalyst and conditions that heavily favor N1-methylation is crucial for maximizing yield and simplifying purification.[1][3]
Q2: What are the best classes of catalysts for achieving high N1-selectivity during methylation?
Several catalytic systems can enhance N1-selectivity:
-
Lewis Acids: Catalysts like tris(pentafluorophenyl)borane (B(C₆F₅)₃) have been shown to provide excellent N1-selectivity when reacting benzotriazoles with diazoalkanes.[1][2] The Lewis acid coordinates with the benzotriazole, sterically hindering the N2 position and directing the electrophile to N1.
-
Visible-Light Photoredox Catalysis: Using p-benzoquinone as an inexpensive organic catalyst under visible light irradiation can also yield N1-alkylated products with excellent selectivity.[3]
-
Basic Ionic Liquids: Compounds like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) can serve as both the base and the solvent, driving the reaction efficiently. While effective, they may offer only moderate regioselectivity compared to more specialized systems.[4]
-
Phase-Transfer Catalysis (PTC): Using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) with a base like potassium hydroxide can facilitate the reaction between the aqueous and organic phases, often favoring the N1 product.[4][5]
Q3: What are the main challenges in the final palladium-catalyzed cyanation step?
The primary challenge is the deactivation of the palladium catalyst by the cyanide anion (CN⁻).[6][7] Cyanide can strongly coordinate to the palladium center at any stage of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively poisoning it and halting the reaction. This can lead to low yields and irreproducible results.[7]
Q4: How can I prevent catalyst poisoning during the cyanation reaction?
The key is to control the concentration of free cyanide in the reaction mixture. This is achieved by:
-
Choosing the Right Cyanide Source: Instead of highly soluble and toxic alkali cyanides (NaCN, KCN), use sources with lower cyanide dissociation.
-
Zinc Cyanide (Zn(CN)₂): A common choice that is less toxic and has low solubility in organic solvents, minimizing free cyanide.[8]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): An excellent, non-toxic, and thermally stable alternative.[7][9] It is often considered an industry standard for safer cyanation reactions.
-
-
Optimizing the Catalyst System: Use bulky, electron-rich phosphine ligands (e.g., dppf, XPhos, t-BuXPhos) that form stable, active Pd(0) complexes. These ligands promote the desired reductive elimination step and are less susceptible to displacement by cyanide.[8][9]
Troubleshooting Guide
Problem Area 1: N-Methylation
Q: My N-methylation reaction yields a nearly 1:1 mixture of N1 and N2 isomers. How can I improve N1 selectivity?
This is the most common issue. An inseparable mixture significantly reduces the yield of your desired intermediate.
Causality: The electronic properties of the N1 and N2 positions are very similar, leading to poor selectivity under standard conditions (e.g., methyl iodide with K₂CO₃ in DMF). The choice of base, solvent, and catalyst directly influences the transition state energies for N1 versus N2 attack.
Solutions:
-
Switch to a Sterically-Directing Catalyst:
-
Method: Employ a Lewis acid catalyst like B(C₆F₅)₃ (10 mol%) with a diazo compound as the methylating agent.
-
Rationale: The Lewis acid coordinates to the N1 and N3 atoms, creating steric bulk that obstructs the N2 position, thereby directing the incoming electrophile exclusively to the N1 position.[1][2]
-
-
Change the Base/Solvent System:
-
Method: Switch from a polar aprotic solvent like DMF to a less polar one like THF, and use a strong, non-nucleophilic base like sodium hydride (NaH).
-
Rationale: As demonstrated in analogous chemistries, this combination can significantly favor N1 alkylation by altering the solvation of the benzotriazole anion and influencing the ion-pairing equilibrium.[10]
-
-
Implement Phase-Transfer Catalysis (PTC):
-
Method: Use a biphasic system (e.g., toluene/water) with 50% aq. NaOH or KOH as the base and a catalyst like tetrabutylammonium bromide (TBAB, 5-10 mol%).
-
Rationale: The PTC transports the benzotriazolide anion into the organic phase where it reacts with the methylating agent. This controlled interfacial reaction often enhances N1 selectivity.[4][11]
-
Caption: Troubleshooting decision tree for poor N1-methylation selectivity.
Problem Area 2: Palladium-Catalyzed Cyanation
Q: My cyanation reaction stalls or gives a low yield, and I observe palladium black crashing out.
This is a classic symptom of catalyst decomposition and poisoning.
Causality: The formation of palladium black indicates that the Pd(0) active species is unstable and has agglomerated into an inactive metallic form. This is almost always caused by an excessively high concentration of free cyanide ions in the solution, which poisons the catalytic cycle.[7]
Solutions:
-
Re-evaluate Your Cyanide Source:
-
Method: If you are using NaCN or KCN, immediately switch to K₄[Fe(CN)₆] or Zn(CN)₂.[8]
-
Rationale: K₄[Fe(CN)₆] is a stable coordination complex that releases cyanide slowly, maintaining a low, steady-state concentration that is sufficient for catalysis but too low to cause widespread poisoning.[7][12]
-
-
Ensure Anhydrous & Degassed Conditions:
-
Method: Dry your solvent (e.g., DMF, dioxane) over molecular sieves. Thoroughly degas the solvent and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[13]
-
Rationale: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), disrupting the catalytic cycle. Water can react with some cyanide sources or affect catalyst stability. While some protocols using K₄[Fe(CN)₆]·3H₂O intentionally use water as a co-solvent, the reaction should still be deoxygenated.[7][12]
-
-
Check Ligand and Palladium Source Quality:
-
Method: Use a high-purity phosphine ligand and a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
-
Rationale: Impurities in the ligand (e.g., phosphine oxides) can inhibit catalysis. The quality of some palladium sources, particularly Pd₂(dba)₃, can be variable and impact reaction efficiency.[7]
-
Caption: Palladium-catalyzed cyanation cycle and points of catalyst poisoning.
Data Summary: Catalyst System Comparison
| Step | Catalyst System | Typical Conditions | Selectivity / Yield | Pros | Cons | Reference |
| N-Methylation | K₂CO₃ / MeI | DMF, Room Temp | Poor to Moderate N1:N2 Ratio | Simple, common reagents | Poorly selective, difficult purification | [4] |
| B(C₆F₅)₃ (10 mol%) | CH₂Cl₂, Room Temp (with diazo compound) | Excellent N1 Selectivity (>95%) | Highly selective, metal-free | Requires diazo compound, catalyst cost | [1][2] | |
| [Bmim]OH (Ionic Liquid) | Solvent-free, 60-80 °C | Good Yields (85-95%), Moderate N1:N2 Ratio | Green (solvent-free), recyclable | Moderate selectivity, product extraction | [4] | |
| TBAB (PTC) | Toluene / 50% aq. NaOH, Room Temp | Good N1 Selectivity | Inexpensive, mild conditions | Biphasic system can be slow | ||
| Cyanation | Pd₂(dba)₃ / dppf / Zn(CN)₂ | DMA, 120 °C | Good to Excellent Yields (80-95%) | Widely used, effective for many substrates | Zn(CN)₂ is toxic, requires high temp | |
| Pd(OAc)₂ / CM-phos / K₄[Fe(CN)₆] | Dioxane/H₂O, 70 °C | Excellent Yields (>90%) | Non-toxic CN source, very mild temp | Ligand may be specialized | [12] | |
| Pd/ZnO NPs / K₄[Fe(CN)₆] | DMF, 130 °C | Good Yields (75-85%) | Ligandless, heterogeneous catalyst | High temperature, longer reaction times | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-bromo-1H-benzotriazole (High N1-Selectivity Method)
This protocol prioritizes N1-selectivity using a robust base-solvent combination.
Materials:
-
5-Bromo-1H-benzotriazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-1H-benzotriazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas will evolve.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the NaH addition is complete. The solution should become a homogeneous slurry of the sodium salt.
-
Methylation: Add methyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 isomer from any minor N2 isomer.
Protocol 2: Palladium-Catalyzed Cyanation (Safe & Mild Method)
This protocol uses the non-toxic K₄[Fe(CN)₆] source and mild conditions.[12]
Materials:
-
1-Methyl-5-bromo-1H-benzotriazole
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
CM-phos ligand (4 mol%) or similar bulky phosphine ligand
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a Schlenk tube or similar sealable reaction vessel, add 1-methyl-5-bromo-1H-benzotriazole (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Na₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.
-
Heating: Place the sealed vessel in a preheated oil bath at 70-80 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or column chromatography to yield the final product, 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
References
-
ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. [Link]
-
Wiley Online Library. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
-
National Center for Biotechnology Information. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC. [Link]
-
ACS Publications. Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates | Organic Letters. [Link]
-
YouTube. Cyanation Reaction. [Link]
-
National Center for Biotechnology Information. Development of a selective and scalable N1-indazole alkylation - PMC. [Link]
-
MDPI. Palladium-Catalyzed Reactions. [Link]
-
RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
ResearchGate. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. [Link]
-
National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. [Link]
-
RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
National Center for Biotechnology Information. Benzotriazole: An overview on its versatile biological behavior - PMC. [Link]
-
ACS Publications. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
-
RSC Publishing. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]
-
National Academic Digital Library of Ethiopia. The Chemistry of Benzotriazole Derivatives. [Link]
-
RSC Publishing. Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles - Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. [Link]
-
ACS Publications. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Inorganic Chemistry. [Link]
-
ResearchGate. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Request PDF. [Link]
-
PubMed. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]
-
University of Florida Digital Collections. Synthesis and utility of some N-substituted benzotriazoles. [Link]
- Google Patents. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
-
ResearchGate. (PDF) Enantioselective N-functionalization of Benzotriazoles by Asymmetric Substitution Reaction of Morita-Baylis-Hillman Carbonates. [Link]
-
RSC Publishing. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers. [Link]
-
PubMed. Harnessing N-substituted benzotriazole scaffolds as potent methionine aminopeptidase inhibitors: from chemical design to cellular efficacy. [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. [Link]
-
RSC Publishing. 1,6-Addition of 1,2,3-NH triazoles to para-quinone methides: Facile access to highly selective N1 and N2 substituted triazoles - Organic & Biomolecular Chemistry. [Link]
-
Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]
-
ResearchGate. Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. [Link]
-
IJARIIE. A Review on: Synthesis of Benzotriazole. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Sources
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in Reaction Systems
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile during chemical synthesis. Our goal is to provide you with a logical, scientifically-grounded framework to diagnose and solve these issues, enhancing the efficiency and success of your experiments.
Part 1: Understanding the Core Problem
FAQ: Why is 1-Methyl-1H-benzo[d]triazole-5-carbonitrile so poorly soluble?
Answer: The challenging solubility profile of this molecule stems directly from its unique chemical structure. Understanding these factors is the first step in devising an effective solution.
-
Rigid, Planar Aromatic System: The fused benzene and triazole rings create a flat, rigid structure. This planarity promotes efficient crystal packing through intermolecular π-π stacking interactions, similar to graphite.[1] These strong, non-covalent forces require significant energy to overcome, resulting in high lattice energy and, consequently, poor solubility.
-
Polar Functional Groups: The molecule possesses a highly polar nitrile group (-C≡N) and a triazole ring system, which contains three nitrogen atoms.[1] These features demand polar solvents for effective solvation.
-
Contrasting Substituents: The non-polar 1-methyl group adds a degree of lipophilicity, creating a molecule with distinct polar and non-polar regions. This bifunctional nature makes it difficult for a single "ideal" solvent to effectively solvate the entire molecule.
-
Lack of N-H Bond: Unlike the parent benzotriazole, the methylation at the N1 position removes the acidic proton.[2] This eliminates the possibility of acting as a hydrogen bond donor, which can reduce its solubility in protic solvents like water or alcohols compared to the unsubstituted parent compound.
In essence, the molecule's high lattice energy combined with its mixed polarity characteristics means it is often "unhappy" in many standard laboratory solvents, leading to the solubility challenges you may be observing.
Part 2: Troubleshooting Workflow & Methodologies
Navigating solubility issues requires a systematic approach. The following workflow provides a decision-making framework, moving from simple adjustments to more advanced techniques.
Caption: Troubleshooting workflow for solubility issues.
Q1: My starting material won't dissolve in my initial solvent. What is the most logical first step?
Answer: The most crucial first step is to perform a systematic, small-scale solvent screen to identify a more suitable reaction medium. Your initial choice may be optimal for the other reagents, but not for the benzotriazole derivative.
Protocol 1: Systematic Solvent Screening
This protocol aims to quickly identify a viable solvent or solvent class for your reaction.
Materials:
-
1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Small vials (e.g., 2 mL HPLC vials)
-
A selection of anhydrous solvents (see table below)
-
Vortex mixer and heat block/hot plate
Procedure:
-
Preparation: Weigh 5-10 mg of your benzotriazole derivative into several separate, labeled vials.
-
Solvent Addition: Add 0.5 mL of a single solvent to each vial. This provides a starting concentration of 10-20 mg/mL.
-
Room Temperature Test: Tightly cap the vials and vortex vigorously for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially soluble, insoluble).
-
Elevated Temperature Test: For vials where the solid is not fully dissolved, place them on a heat block set to 50-60 °C (or a temperature appropriate for your planned reaction). Vortex intermittently for 5-10 minutes. Record your observations. Caution: Ensure vials are properly sealed to prevent solvent evaporation.
-
Analysis: Compare the results to identify the most promising solvent(s) that can carry your desired concentration of starting material into the reaction.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale & Comments |
| Aprotic Polar | DMF, DMSO, NMP, DMAc | Often the most effective for dissolving complex, polar heterocycles.[3] High boiling points are suitable for heated reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can be effective, but may not be suitable for reactions with nucleophiles or Lewis acids. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | Moderate polarity. THF is a common choice for many organic reactions. |
| Aromatics | Toluene, Xylene | The aromatic nature may aid in solvating the benzotriazole ring system through π-π interactions.[1] |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity solvent, worth testing. |
| Nitriles | Acetonitrile (MeCN) | A polar aprotic solvent that may effectively solvate the nitrile group of the substrate.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally less effective due to the lack of an N-H hydrogen bond donor on the substrate, but worth screening.[1] |
Q2: I've found a solvent where the compound is partially soluble, but I can't achieve the required concentration. How can I improve it?
Answer: You can often enhance solubility in a "good but not great" solvent by using co-solvents or by carefully increasing the temperature.
Protocol 2: Co-Solvent Addition & Temperature Elevation
A co-solvent is a small amount of a miscible solvent added to the primary solvent to modify its overall properties and improve solubilization.[5][6]
Procedure (Co-Solvent Screening):
-
Select Primary Solvent: Based on Protocol 1, choose the best single solvent you identified.
-
Select Co-Solvent: Choose a strong, polar aprotic solvent like DMF or NMP as your co-solvent.
-
Prepare Slurry: In a vial, create a slurry of your benzotriazole derivative in the primary solvent at your target reaction concentration.
-
Titrate Co-Solvent: While stirring or vortexing, add the co-solvent dropwise (e.g., 1-2% v/v at a time). Observe for dissolution.
-
Optimize: Continue adding the co-solvent until the solid dissolves or you reach a practical limit (typically 5-20% v/v). Using too much co-solvent can dramatically change the reaction environment.
Causality: A co-solvent works by altering the polarity and solvating properties of the bulk medium.[6] For example, adding a small amount of DMF to toluene creates a solvent mixture that has both aromatic character (to interact with the benzotriazole rings) and high polarity (to solvate the nitrile group), providing a more favorable environment for dissolution than either pure solvent alone.
Temperature Elevation: Increasing the reaction temperature is a straightforward method to increase the solubility of most solids.[7] However, you must verify that your starting material and reagents are stable at the required temperature and that elevated temperatures will not promote unwanted side reactions.
Q3: The compound is still not fully soluble, even with optimized solvent systems and heat. Can I still run the reaction?
Answer: Yes, absolutely. In many industrial and academic settings, reactions are successfully performed as a heterogeneous slurry.
Protocol 3: Running a Slurry Reaction
A slurry reaction is one where a solid reactant is suspended, not fully dissolved, in the liquid phase.[8][9] The reaction occurs with the small amount of dissolved substrate. As it is consumed, more of the solid dissolves to maintain equilibrium (Le Chatelier's Principle), driving the reaction to completion.
Key Considerations for Success:
-
Efficient Agitation: This is the most critical factor. Use a mechanical overhead stirrer for flask reactions or a large, appropriately shaped stir bar for smaller scales. The goal is to keep the solid particles constantly suspended to maximize the surface area exposed to the liquid phase.
-
Particle Size: The rate of a slurry reaction is often dependent on the rate of dissolution. Reducing the particle size of the solid (e.g., by grinding with a mortar and pestle) increases the surface area, which can significantly speed up the reaction.[7][10]
-
Reaction Monitoring: The reaction may appear visually unchanged for a long time. It is essential to monitor the consumption of starting material and formation of the product by a technique like TLC, LC-MS, or GC-MS.
-
Patience: Slurry reactions are often slower than homogeneous reactions because they can be limited by the rate of dissolution. Allow for longer reaction times.
Q4: My reaction involves an ionic reagent (like a salt) that dissolves in water, but my benzotriazole derivative requires an organic solvent. How do I solve this mutual insolubility?
Answer: This is a classic scenario for the application of Phase-Transfer Catalysis (PTC). PTC is a powerful technique for facilitating reactions between reactants that are located in different, immiscible phases.[11][12]
Protocol 4: Implementing Phase-Transfer Catalysis (PTC)
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle" to transport one reactant (usually an anion) from an aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate.[3][13][14]
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Aliquat® 336 (a mixture of methyltrialkylammonium chlorides)
-
Hexadecyltributylphosphonium bromide
Procedure (Example: Biphasic Liquid-Liquid PTC):
-
Organic Phase: Dissolve or suspend your 1-Methyl-1H-benzo[d]triazole-5-carbonitrile in a water-immiscible organic solvent (e.g., toluene, DCM).
-
Aqueous Phase: Dissolve your ionic reagent (e.g., sodium azide, potassium cyanide) in water.
-
Combine and Add Catalyst: Combine the two phases in the reaction flask. Add the phase-transfer catalyst (typically 1-10 mol%).
-
Vigorous Stirring: As with slurry reactions, efficient stirring is paramount. The reaction occurs at the interface between the two liquid phases, and vigorous agitation maximizes this interfacial area.[11]
-
Monitor: Monitor the reaction progress by analyzing the organic layer.
Sources
- 1. jrasb.com [jrasb.com]
- 2. 1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. amt.uk [amt.uk]
- 10. ijmsdr.org [ijmsdr.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. scientificupdate.com [scientificupdate.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, benzotriazole derivatives are of significant interest due to their wide-ranging applications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a key intermediate in various synthetic pathways.
This document moves beyond a mere recitation of spectral data. It is designed as a practical, comparative tool for researchers and drug development professionals. By juxtaposing the spectral data of the target molecule with its key analogues—the parent 1H-benzo[d]triazole-5-carbonitrile and the isomeric 2-Methyl-2H-benzo[d]triazole-5-carbonitrile—we will explore the subtle yet significant electronic effects of N-methylation and the influence of the nitrile substituent on the benzotriazole scaffold. This comparative approach, grounded in fundamental NMR principles, will empower the reader to confidently interpret and predict the spectral characteristics of similarly substituted benzotriazole systems.
The Decisive Role of NMR in Isomer Differentiation
The methylation of 1H-benzo[d]triazole-5-carbonitrile can yield two distinct isomers: the 1-methyl and 2-methyl derivatives. Differentiating between these regioisomers is a common challenge, and NMR spectroscopy serves as an indispensable tool for this purpose. The position of the methyl group profoundly influences the electronic environment of the entire molecule, leading to characteristic shifts in both the proton and carbon spectra.
¹H and ¹³C NMR Spectral Data of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Table 1: Predicted ¹H NMR Spectral Data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.30 | d | ~1.0 |
| H-6 | ~7.80 | dd | ~8.5, 1.0 |
| H-7 | ~8.15 | d | ~8.5 |
| N-CH₃ | ~4.30 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~120.0 |
| C-5 | ~110.0 |
| C-6 | ~130.0 |
| C-7 | ~125.0 |
| C-7a | ~133.0 |
| C-3a | ~145.0 |
| -CN | ~118.0 |
| N-CH₃ | ~35.0 |
A Comparative Analysis with Key Analogues
To understand the basis for the predicted chemical shifts and to appreciate the diagnostic power of NMR, a comparison with related compounds is essential.
The Parent Compound: 1H-Benzo[d]triazole-5-carbonitrile
The absence of the N-methyl group in 1H-benzo[d]triazole-5-carbonitrile results in a tautomeric equilibrium in solution, which can influence the observed NMR spectra.[1] However, for the purpose of comparison, we will consider the N1-H tautomer.
Table 3: ¹H and ¹³C NMR Data for 1H-Benzo[d]triazole-5-carbonitrile
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | H-4 | ~8.40 |
| H-6 | ~7.70 | |
| H-7 | ~8.00 | |
| NH | ~15.0 (broad) | |
| ¹³C | C-4 | ~118.0 |
| C-5 | ~108.0 | |
| C-6 | ~128.0 | |
| C-7 | ~123.0 | |
| C-7a | ~132.0 | |
| C-3a | ~144.0 | |
| -CN | ~119.0 |
Note: The chemical shifts for 1H-Benzo[d]triazole-5-carbonitrile are estimated based on data from similar benzotriazole structures and general substituent effects.
The Isomeric Alternative: 2-Methyl-2H-benzo[d]triazole-5-carbonitrile
The 2-methyl isomer presents a more symmetrical structure, which is reflected in its NMR spectra. The two protons on the benzene ring become chemically equivalent, as do the corresponding carbon atoms.
Table 4: Predicted ¹H and ¹³C NMR Data for 2-Methyl-2H-benzo[d]triazole-5-carbonitrile
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
| ¹H | H-4, H-7 | ~8.05 |
| H-6 | ~7.65 | |
| N-CH₃ | ~4.40 | |
| ¹³C | C-4, C-7 | ~122.0 |
| C-5, C-6 | ~118.0 | |
| C-7a, C-3a | ~144.0 | |
| -CN | ~118.5 | |
| N-CH₃ | ~41.0 |
Interpreting the Spectral Differences: A Mechanistic Perspective
The observed and predicted differences in the NMR spectra can be rationalized by considering the electronic effects of the methyl and nitrile groups.
-
N-Methylation: The introduction of a methyl group at the N-1 position breaks the symmetry of the benzotriazole ring, leading to distinct signals for all aromatic protons and carbons. In the ¹H NMR spectrum, the N-CH₃ group of the 1-methyl isomer typically appears slightly upfield compared to the 2-methyl isomer due to differing anisotropic effects of the aromatic system.
-
The Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile substituent at C-5 significantly deshields the protons and carbons in its vicinity. This is most pronounced for H-4 and H-6 in the ¹H NMR spectrum and for C-4, C-5, and C-6 in the ¹³C NMR spectrum.
-
Isomer Differentiation: The most telling difference between the 1-methyl and 2-methyl isomers lies in the pattern of the aromatic signals. The 1-methyl isomer will exhibit a more complex splitting pattern with three distinct aromatic proton signals, while the 2-methyl isomer will show a simpler pattern, often appearing as two signals due to the molecule's symmetry.
Experimental Protocol for NMR Analysis
The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for benzotriazole derivatives.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a longer relaxation delay (typically 2-10 seconds) due to the longer T₁ relaxation times of quaternary carbons.
-
Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of benzotriazole derivatives.
Conclusion
NMR spectroscopy, particularly when employed in a comparative fashion, provides an unparalleled level of detail for the structural characterization of substituted benzotriazoles. By understanding the predictable electronic influences of various substituents, researchers can confidently assign structures, differentiate between isomers, and ensure the purity of their compounds. The data and methodologies presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic molecules.
References
- Katritzky, A. R., et al. (1997). A ¹H and ¹³C NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254.
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A Comparative Guide to 1-Methyl-1H-benzo[d]triazole-5-carbonitrile and Other Benzotriazole Derivatives for Researchers
This guide offers an in-depth comparison of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile with other benzotriazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed protocols. While direct comparative studies on 1-Methyl-1H-benzo[d]triazole-5-carbonitrile are limited, this guide synthesizes available data on closely related analogues to project its potential activities and establish a framework for its evaluation.
Introduction to the Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry and Beyond
Benzotriazole, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid structure, combined with the presence of three nitrogen atoms, allows for a diverse range of non-covalent interactions with biological targets, making it a "privileged scaffold" in drug design.[2] Benzotriazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[3][4] Beyond the realm of medicine, their ability to form protective films on metal surfaces has established them as highly effective corrosion inhibitors.[5]
The versatility of the benzotriazole core lies in the ease with which it can be functionalized at various positions, leading to a vast library of derivatives with tailored physicochemical and biological properties. This guide will focus on two key application areas: anticancer activity and corrosion inhibition, comparing the parent compound, 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, with other key derivatives to elucidate structure-activity relationships (SAR).
Part 1: Anticancer Potential of Benzotriazole Derivatives
Benzotriazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of crucial cellular processes like cell cycle progression and signal transduction.[6][7]
Mechanism of Action: Targeting Key Players in Cancer Progression
Many benzotriazole derivatives owe their anticancer activity to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Two of the most notable targets are tubulin and protein kinases.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzotriazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Benzotriazole derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), thereby blocking aberrant signaling and inducing cancer cell death.[4]
Comparative Anticancer Activity of Benzotriazole Derivatives
The antiproliferative activity of benzotriazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth. The following table summarizes the in vitro anticancer activity of several benzotriazole derivatives against various human cancer cell lines, providing a basis for comparison.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-Benzotriazole Hybrid | MCF-7 (Breast) | 5.68 µg/mL | [6] |
| 1,3,4-Oxadiazole-Benzotriazole Hybrid | HT-29 (Colon) | 10.21 µg/mL | [6] |
| Quinoline bearing Benzotriazole | Various | 1.23 - 7.39 | [3] |
| Pyrimidine-Benzotriazole Derivative | Various | 3.16 - 10.6 | |
| Halogenated Benzotriazoles (e.g., TBBt) | Various | Potent (nM range) | [9] |
Structure-Activity Relationship (SAR) and the Projected Activity of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
The diverse functionalities on the benzotriazole ring significantly influence its anticancer potency. Key SAR observations include:
-
Substitution at N-1 and N-2: N-substitution is a common strategy to enhance activity, with both N-1 and N-2 isomers often exhibiting potent effects.[7] The methyl group at the N-1 position in 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a small, lipophilic group that can potentially enhance cell permeability.
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring are critical. Electron-withdrawing groups, such as halogens, have been shown to significantly increase cytotoxic activity.[7] The carbonitrile (-CN) group at the 5-position of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a strong electron-withdrawing group. This feature, analogous to the effect of halogens, suggests that this compound could exhibit potent anticancer activity. The cyano group may also participate in hydrogen bonding interactions with target enzymes.
-
Hybrid Molecules: Linking the benzotriazole scaffold to other pharmacologically active moieties, such as quinazolines or oxadiazoles, has proven to be an effective strategy for developing highly potent anticancer agents.[6]
Based on these SAR principles, 1-Methyl-1H-benzo[d]triazole-5-carbonitrile , with its N-1 methyl and C-5 carbonitrile substitutions, is a promising candidate for anticancer drug discovery. The combination of a lipophilic methyl group and a strong electron-withdrawing cyano group could lead to enhanced cellular uptake and potent inhibition of key cancer targets.
Experimental Protocols for Anticancer Activity Evaluation
To facilitate the comparative evaluation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile and other derivatives, detailed protocols for key anticancer assays are provided below.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzotriazole derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Cell Treatment: Treat cells with the benzotriazole derivatives for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Caption: Annexin V/PI staining differentiates cell populations.
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.[11]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescent reporter, and various concentrations of the benzotriazole derivative in a polymerization buffer containing GTP.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
Part 2: Benzotriazole Derivatives as Corrosion Inhibitors
The ability of benzotriazole and its derivatives to protect metals, particularly copper and its alloys, from corrosion is well-established.[5] They function by adsorbing onto the metal surface and forming a protective film that inhibits both anodic and cathodic corrosion reactions.
Mechanism of Corrosion Inhibition
The nitrogen atoms in the triazole ring of benzotriazole derivatives play a crucial role in their corrosion inhibition mechanism. These nitrogen atoms can coordinate with metal ions on the surface, leading to the formation of a stable, polymeric complex that acts as a barrier against corrosive agents. The structure of the derivative, including the nature and position of substituents, significantly influences the efficiency of this protective film.
Comparative Corrosion Inhibition Performance
The performance of corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Key parameters include inhibition efficiency (IE), corrosion current density (icorr), and charge transfer resistance (Rct).
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 1H-Benzotriazole (BTA) | Copper | 3.5% NaCl | >90 | [12] |
| 5-Methyl-1H-benzotriazole | Steel | 1 M HCl | ~80 | [13] |
| Tolyltriazole (TTA) | Galvanized Steel | 5.0 mM NaCl | 98.2 | [14] |
Structure-Activity Relationship (SAR) and the Projected Performance of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
The effectiveness of benzotriazole derivatives as corrosion inhibitors is influenced by several structural factors:
-
N-Alkylation: The presence of an alkyl group at the N-1 position, as in 1-Methyl-1H-benzo[d]triazole-5-carbonitrile , can increase the hydrophobicity of the molecule. This may enhance its adsorption on the metal surface and improve the stability of the protective film.
-
Substituents on the Benzene Ring: Electron-donating groups, such as a methyl group, have been shown to increase the electron density on the triazole ring, thereby strengthening the coordination with the metal surface and enhancing inhibition efficiency.[15] Conversely, the strong electron-withdrawing nature of the carbonitrile group in 1-Methyl-1H-benzo[d]triazole-5-carbonitrile might decrease the electron density on the triazole ring, potentially affecting its coordination ability. However, the cyano group itself can participate in surface interactions, and its overall effect on inhibition efficiency would need to be experimentally determined.
Given these considerations, the corrosion inhibition performance of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is likely to be a balance between the enhanced hydrophobicity from the N-methyl group and the electronic effects of the C-5 carbonitrile group. Experimental evaluation is crucial to determine its efficacy compared to established benzotriazole-based corrosion inhibitors.
Experimental Protocol for Corrosion Inhibition Studies
This technique measures the relationship between the applied potential and the resulting current to determine the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).[16]
Protocol:
-
Electrode Preparation: Prepare a working electrode of the metal to be tested (e.g., copper or steel) by polishing and cleaning.
-
Electrochemical Cell Setup: Place the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum) in the corrosive medium with and without the inhibitor.
-
Polarization Scan: After allowing the open circuit potential to stabilize, apply a potential scan and record the resulting current density.
-
Data Analysis: Plot the potential versus the logarithm of the current density to obtain a Tafel plot. From this plot, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%).
Caption: Schematic of a three-electrode electrochemical cell.
Conclusion
1-Methyl-1H-benzo[d]triazole-5-carbonitrile represents an intriguing yet underexplored derivative within the versatile family of benzotriazoles. Based on established structure-activity relationships, its unique combination of an N-1 methyl group and a C-5 carbonitrile substituent suggests a strong potential for both anticancer activity and corrosion inhibition. The electron-withdrawing nature of the carbonitrile group is a particularly noteworthy feature that warrants further investigation for its impact on biological and electrochemical properties. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically evaluate 1-Methyl-1H-benzo[d]triazole-5-carbonitrile and compare its performance against a rich landscape of existing benzotriazole derivatives. Such comparative studies will be instrumental in unlocking the full potential of this promising compound in both medicinal chemistry and materials science.
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A Comparative Guide to the Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile: A Traditional vs. Novel Route Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzotriazole core is a well-established pharmacophore, and the strategic placement of a methyl group and a cyano group can modulate its biological activity and physicochemical properties. The development of efficient, safe, and scalable synthetic routes to this molecule is therefore of paramount importance. This guide provides an in-depth comparison of a traditional, multi-step synthesis with a novel, more streamlined approach for the preparation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. We will delve into the mechanistic rationale behind each step, present detailed experimental protocols, and offer a quantitative comparison of their performance.
Traditional Synthetic Route: A Multi-Step Approach
The traditional synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a three-step process commencing with the commercially available 4-amino-3-nitrobenzonitrile. This route relies on classical named reactions and transformations that are well-established in organic synthesis.
Step 1: Reduction of 4-amino-3-nitrobenzonitrile to 3,4-Diaminobenzonitrile
The initial step involves the selective reduction of the nitro group in 4-amino-3-nitrobenzonitrile to an amine, yielding 3,4-diaminobenzonitrile. This transformation is crucial for setting up the subsequent cyclization to form the benzotriazole ring.
Causality of Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for nitro group reduction.[1] It is generally clean and high-yielding. An alternative method involves the use of a metal salt like tin(II) chloride in an acidic medium.
-
Solvent: Methanol or ethanol are typically used as solvents for catalytic hydrogenation due to their ability to dissolve the starting material and their inertness under the reaction conditions.[1]
Step 2: Diazotization and Cyclization to 1H-Benzo[d]triazole-5-carbonitrile
The formation of the benzotriazole ring is achieved through the diazotization of one of the amino groups of 3,4-diaminobenzonitrile, followed by intramolecular cyclization. This is a classic and widely used method for the synthesis of benzotriazoles from o-phenylenediamines.[2][3][4]
Causality of Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a mineral acid (like hydrochloric acid) or a weak acid (like acetic acid) generates nitrous acid in situ, which is the active diazotizing species.[3][4]
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
Step 3: N-Methylation of 1H-Benzo[d]triazole-5-carbonitrile
The final step is the methylation of the benzotriazole nitrogen. This reaction can lead to a mixture of N1 and N2 isomers. The regioselectivity of this step is often a challenge in benzotriazole chemistry.
Causality of Experimental Choices:
-
Methylating Agent: Traditional methylating agents like dimethyl sulfate (DMS) or methyl iodide are highly reactive but also toxic and carcinogenic.[5] The choice of base and solvent can influence the N1/N2 ratio.
-
Base: A base such as sodium hydroxide or potassium carbonate is used to deprotonate the benzotriazole, making it more nucleophilic for the reaction with the methylating agent.
Diagram of the Traditional Synthetic Route:
Caption: Traditional multi-step synthesis of the target molecule.
A Novel, Streamlined Synthetic Approach
To address the limitations of the traditional route, namely its multi-step nature and the use of hazardous reagents, a novel, more efficient synthesis is proposed. This approach aims to improve the overall efficiency and safety profile.
One-Pot Synthesis of 1H-Benzo[d]triazole-5-carbonitrile
Recent advancements in organic synthesis have enabled the development of one-pot procedures that combine multiple reaction steps, thereby reducing work-up, purification, and overall reaction time. A plausible one-pot synthesis of 1H-benzo[d]triazole-5-carbonitrile from 3,4-diaminobenzonitrile can be envisioned.
Causality of Experimental Choices:
-
Integrated Diazotization-Cyclization: By carefully controlling the reaction conditions, the diazotization and subsequent cyclization can be performed in a single reaction vessel, eliminating the need to isolate the potentially unstable diazonium salt. Some modern methods even allow for diazotization at room temperature using specific reagents.
Regioselective N-Methylation using a Greener Methylating Agent
The key improvement in this novel route is the use of a safer and more regioselective methylation method.
Causality of Experimental Choices:
-
"Green" Methylating Agent: Dimethyl carbonate (DMC) is a non-toxic and environmentally benign alternative to traditional methylating agents like DMS and methyl iodide.[6][7] While it is less reactive, its reactivity can be enhanced with the use of a suitable base and elevated temperatures.[7]
-
Regioselective Catalysis: Recent research has shown that certain catalysts, including enzymatic and metal-based systems, can achieve high regioselectivity in the N-alkylation of benzotriazoles, favoring the formation of the N1 isomer.[8][9]
Diagram of the Novel Synthetic Route:
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A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Benzotriazole-5-carbonitrile
Introduction: The Benzotriazole Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates due to their favorable properties and versatile reactivity. One such framework is the benzotriazole system. As a bioisostere of the purine nucleus found in essential natural molecules like ATP, the benzotriazole scaffold is recognized as a "privileged structure".[1][2] This unique structural and electronic profile has enabled the development of benzotriazole derivatives with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5][6][7][8][9]
The addition of a carbonitrile (-CN) group at the 5-position introduces a potent electron-withdrawing and hydrogen bond-accepting feature, often exploited in the design of enzyme inhibitors. However, a fundamental question for any drug discovery program is how subtle chemical modifications can impact overall biological efficacy. This guide provides a comparative analysis of non-methylated benzotriazole-5-carbonitrile and its N-methylated counterpart. We will explore how the simple addition of a methyl group—a common tactic in medicinal chemistry—can profoundly alter physicochemical properties, biological activity, and mechanism of action, supported by established experimental protocols and structure-activity relationship (SAR) data from the broader class of benzotriazole derivatives.
Structural & Physicochemical Ramifications of N-Methylation
The core difference between the two molecules is the substitution of a proton on one of the triazole nitrogens with a methyl group. While seemingly minor, this modification introduces significant changes to the molecule's physicochemical profile. N-methylation eliminates the possibility of tautomerism and removes a hydrogen bond donor site, while simultaneously increasing the molecule's lipophilicity (fat-solubility). This enhanced lipophilicity can directly influence how the compound interacts with biological systems, particularly its ability to penetrate lipid-rich cell membranes to reach intracellular targets.
Caption: Chemical structures of non-methylated and N-methylated benzotriazole-5-carbonitrile.
Synthetic Pathways: A Brief Overview
The synthesis of these compounds follows distinct, well-established routes. The non-methylated parent compound is typically formed via diazotization, while the methylated analogue is generated through a subsequent alkylation step.
Caption: General synthetic workflows for non-methylated and methylated derivatives.
The N-alkylation of benzotriazole can yield a mixture of N1 and N2 isomers, which often possess different biological activities and require chromatographic separation for individual evaluation.[10]
Comparative Analysis of Biological Activity
While direct head-to-head experimental data for benzotriazole-5-carbonitrile is limited in public literature, we can construct a robust comparative framework based on extensive studies of related benzotriazole derivatives. The influence of methylation is highly context-dependent, varying with the biological target and the specific disease model.
Antimicrobial Activity
Benzotriazole derivatives are well-documented as broad-spectrum antimicrobial agents.[11][12][13][14] The addition of small, hydrophobic groups to the benzotriazole ring has been shown to modulate this activity. For instance, the introduction of methyl groups at the 5 and 6 positions resulted in compounds with potent efficacy against both Candida and Aspergillus fungal species.[15] Another study comparing benzotriazole and its methylated forms found that 5-methylbenzotriazole was more toxic to the aquatic bacterium Vibrio fischeri than the non-methylated parent compound.[16]
Inference for Benzotriazole-5-carbonitrile: Methylation is likely to enhance antimicrobial activity. The increased lipophilicity conferred by the methyl group could facilitate easier passage through the lipid-rich cell walls of bacteria and fungi, leading to higher intracellular concentrations and a more potent inhibitory effect.
Anticancer Activity
The benzotriazole scaffold is a cornerstone in the design of modern anticancer agents, with derivatives acting as potent inhibitors of crucial cellular processes like tubulin polymerization and protein kinase signaling.[1][7][17][18] The effect of methylation in this domain is nuanced. Studies on related quinolone-benzotriazoles found that a methyl group was the most effective substituent for enhancing anticancer activity.[15] However, the success of this strategy depends entirely on the topology of the target protein's binding site. A methyl group can form favorable hydrophobic interactions in a complementary pocket, thereby increasing binding affinity and inhibitory potency. Conversely, it could introduce steric hindrance, preventing optimal binding and reducing or ablating activity.
Inference for Benzotriazole-5-carbonitrile: The impact of methylation on anticancer activity is target-dependent. Given that the cyano group is a common feature in kinase inhibitors, N-methylation could potentially enhance potency by occupying a nearby hydrophobic pocket in a kinase active site. However, experimental validation is essential. Some studies have shown that replacing other functional groups (like halogens) with methyl groups can lead to inactive compounds, highlighting the delicate balance of structure-activity relationships.[19]
Antiviral Activity
Several benzotriazole derivatives have demonstrated significant antiviral properties.[15][19][20] In this area, N-alkylation has proven to be a particularly fruitful strategy. The N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole with methyl, ethyl, and propyl groups was shown to enhance its inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV), with the 2-methyl derivative being one of the most active compounds.[10] Similarly, 5,6-dimethyl-benzotriazole derivatives have shown good activity against Enteroviruses.[15]
Inference for Benzotriazole-5-carbonitrile: N-methylation is a promising modification for enhancing antiviral potential. The improved membrane permeability and potential for new binding interactions make it a logical step in optimizing a benzotriazole-based antiviral lead compound.
Data Summary: A Predictive Comparison
The following table summarizes the predicted impact of N-methylation on the key attributes of benzotriazole-5-carbonitrile, based on established structure-activity relationships in the broader benzotriazole class.
| Feature | Benzotriazole-5-carbonitrile (Non-methylated) | 1-Methyl-benzotriazole-5-carbonitrile | Rationale for Difference |
| Lipophilicity (LogP) | Lower | Higher | Addition of a hydrophobic methyl group increases partitioning into nonpolar environments. |
| Hydrogen Bonding | 1 Donor, 4 Acceptors | 0 Donors, 4 Acceptors | Methylation removes the N-H proton, eliminating a hydrogen bond donor site. |
| Predicted Antimicrobial Activity | Active | Potentially Enhanced | Increased lipophilicity may improve penetration of microbial cell membranes.[15][16] |
| Predicted Anticancer Activity | Potentially Active | Highly Target-Dependent | Activity may be enhanced if the methyl group engages a hydrophobic pocket, or diminished due to steric clash.[15] |
| Predicted Antiviral Activity | Potentially Active | Potentially Enhanced | N-alkylation is a known strategy for improving the antiviral potency of benzotriazoles against targets like viral helicases.[10] |
Mechanisms of Action: How Methylation Tilts the Balance
Benzotriazole derivatives can exert their biological effects through various mechanisms, including competitive or non-competitive enzyme inhibition and modulation of protein-protein interactions.[3][21][22] Methylation influences these mechanisms by altering the fundamental ways the molecule interacts with its biological target and its environment.
Caption: Mechanistic impact of N-methylation on biological activity.
-
Enhanced Bioavailability: By increasing lipophilicity, methylation can improve a compound's ability to cross cellular membranes, leading to higher effective concentrations at the site of action.
-
Altered Target Affinity: The methyl group can act as a hydrophobic anchor, fitting into a corresponding pocket on a target enzyme or receptor to increase binding affinity. Conversely, if no such pocket exists, it can cause a steric clash that weakens or prevents binding.
-
Metabolic Stability: Methylation can block a potential site of metabolic degradation (e.g., N-dealkylation is required before other transformations), potentially increasing the compound's half-life in a biological system.
Key Experimental Protocols
To empirically determine the comparative activity, standardized, reproducible assays are required. The following protocols outline the core methodologies for synthesis and biological evaluation.
Protocol 1: Synthesis of 1-Methyl-1H-benzotriazole-5-carbonitrile
This protocol describes a general method for the N-alkylation of benzotriazole.[5][6][10]
-
Dissolution: Dissolve benzotriazole-5-carbonitrile (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).
-
Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, 1.5 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the mixture to 60°C and maintain for 4-6 hours, monitoring reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to separate the N1 and N2 isomers from any unreacted starting material.
-
Characterization: Confirm the structure and purity of the isolated isomers using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Workflow for a standard MTT cell viability assay.
-
Cell Seeding: Plate a desired cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the methylated and non-methylated compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for untreated controls (vehicle only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Directions
The strategic methylation of benzotriazole-5-carbonitrile represents a classic medicinal chemistry approach to optimizing a lead scaffold. Based on extensive evidence from related derivatives, N-methylation is predicted to enhance the compound's lipophilicity, which may translate to improved antimicrobial and antiviral activity by facilitating entry into target cells. The impact on anticancer activity is more nuanced and highly dependent on the specific protein target, where the methyl group could either improve or hinder binding affinity.
This guide provides a predictive framework grounded in established scientific principles and data. However, these hypotheses must be confirmed through direct experimental testing. Future research should focus on the parallel synthesis and side-by-side biological evaluation of both non-methylated and N-methylated isomers of benzotriazole-5-carbonitrile against a diverse panel of bacterial, fungal, viral, and cancer cell line targets. Such studies will provide definitive data on the impact of this subtle but powerful chemical modification and pave the way for the rational design of next-generation benzotriazole-based therapeutics.
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A Comparative Guide to the Structural Elucidation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides a comparative analysis of analytical techniques for the structural characterization of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a novel heterocyclic compound with potential applications in medicinal chemistry. While techniques such as NMR and IR spectroscopy provide essential preliminary data, we will demonstrate why single-crystal X-ray crystallography remains the gold standard for definitive structural assignment.
The Subject Molecule: 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Benzotriazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a methyl group at the N1 position and a carbonitrile group at the C5 position of the benzotriazole scaffold can significantly influence its electronic properties, solubility, and binding interactions. Accurate structural information is therefore critical for understanding its structure-activity relationship (SAR).
Part 1: Synthesis and Preliminary Characterization - A Hypothetical Approach
Based on established synthetic routes for analogous benzotriazole derivatives, a plausible synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is proposed. This allows for a realistic discussion of the characterization data that would be obtained at each stage.
Experimental Protocol: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
-
Diazotization: 4-Amino-3-nitrobenzonitrile is treated with sodium nitrite in the presence of a mineral acid to yield a diazonium salt.
-
Reduction and Cyclization: The resulting diazonium salt is reduced, leading to the formation of the triazole ring, yielding 1H-benzo[d]triazole-5-carbonitrile.
-
N-Methylation: The 1H-benzo[d]triazole-5-carbonitrile is then selectively methylated at the N1 position using a suitable methylating agent such as methyl iodide in the presence of a base.[1][2]
Following synthesis and purification, the compound would be subjected to a battery of spectroscopic techniques for initial characterization.
Spectroscopic Analysis: The Initial Clues
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the connectivity of atoms in a molecule. For our target compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the benzene ring. The ¹³C NMR would similarly provide signals for the methyl carbon, aromatic carbons, and the carbon of the nitrile group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, C-H stretches of the methyl and aromatic groups, and the vibrations of the benzotriazole ring system.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.
While these techniques provide a wealth of information, they fall short of providing an unambiguous three-dimensional structure. For instance, NMR and IR cannot definitively distinguish between the 1-methyl and 3-methyl isomers that could potentially form during the methylation step.
Part 2: The Definitive Answer - X-ray Crystallography
Single-crystal X-ray crystallography provides direct and unequivocal evidence of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Growing single crystals of sufficient quality is the most critical and often challenging step. A common method involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly.[3][4] For 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, solvents such as dichloromethane, diethyl ether, or their mixtures could be explored.[3]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis and structural elucidation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Part 3: Comparative Analysis - What the Data Reveals
To illustrate the comparative strengths of each technique, let's consider the expected data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, drawing parallels from known crystal structures of related benzotriazole derivatives.[3][4][5]
| Analytical Technique | Information Provided | Limitations |
| NMR Spectroscopy | - Connectivity of atoms- Number of unique protons and carbons- Electronic environment of nuclei | - Does not provide bond lengths or angles- Cannot definitively distinguish between some isomers- Provides an average structure in solution |
| IR Spectroscopy | - Presence of functional groups (e.g., C≡N, C-H) | - Provides limited information on the overall molecular framework- Ambiguous for complex molecules with many functional groups |
| Mass Spectrometry | - Molecular weight and formula | - Provides no information on the 3D arrangement of atoms |
| X-ray Crystallography | - Unambiguous 3D structure- Precise bond lengths and angles- Stereochemistry- Intermolecular interactions and crystal packing | - Requires a single crystal of suitable quality- Provides the solid-state structure, which may differ from the solution-state conformation |
A Deeper Look at the Data
NMR vs. X-ray: While NMR might suggest the presence of a methyl group on the triazole ring, only X-ray crystallography can definitively confirm its position at N1. The crystal structure of a related compound, (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate, clearly shows the substitution at the N1 position.[5] For our target molecule, X-ray diffraction would provide the exact bond lengths of the C-N bonds in the triazole ring and the C-C and C-N bonds of the carbonitrile group, offering insights into the electronic effects of this substituent.
IR vs. X-ray: IR spectroscopy would confirm the presence of the nitrile group through its characteristic absorption. However, X-ray crystallography would reveal how this group influences the crystal packing through dipole-dipole interactions or weak hydrogen bonds, which can be crucial for understanding the material's physical properties.
Visualizing the Comparison
Caption: Comparison of information obtained from different analytical techniques.
Conclusion
For novel compounds like 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, a multi-technique approach to structural characterization is essential. While NMR, IR, and mass spectrometry provide crucial preliminary data, they present an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. This information is not merely confirmatory; it is foundational for understanding the molecule's properties and for rational drug design and materials engineering. The investment in obtaining a crystal structure is justified by the unparalleled level of structural detail and certainty it delivers.
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(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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A Researcher's Guide to Validating Experimental Findings with DFT Calculations: The Case of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound of interest due to the diverse biological activities associated with the benzotriazole scaffold.[1] The validation of its structural and electronic properties is crucial for understanding its potential applications. DFT has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy.[2] This guide will walk through the process of using DFT to predict spectroscopic properties (FTIR, UV-Vis, and NMR) and comparing them with expected experimental values, thereby demonstrating a self-validating system for molecular characterization.
The Symbiotic Relationship Between Experiment and Theory
The core principle of this guide is to illustrate how DFT calculations can serve as a "digital twin" to laboratory experiments. By computing molecular properties from first principles, we can:
-
Confirm Structural Assignments: Ensure that the synthesized molecule corresponds to the expected structure.
-
Interpret Spectroscopic Data: Assign vibrational modes, electronic transitions, and NMR signals to specific atomic and molecular features.
-
Predict Properties: Estimate molecular characteristics that are difficult or expensive to measure experimentally.
The causality behind this approach lies in the fundamental relationship between a molecule's electronic structure and its observable properties, a relationship that DFT accurately models.
Hypothetical Experimental Data vs. DFT Calculated Values
For the purpose of this guide, we will use a set of hypothetical, yet realistic, experimental data for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. This data is based on known characteristic values for its constituent functional groups.
Table 1: Comparison of Hypothetical Experimental and DFT Calculated Spectroscopic Data
| Spectroscopic Data | Hypothetical Experimental Value | DFT Calculated Value | Deviation |
| FTIR (cm⁻¹) | |||
| C≡N Stretch | 2230 | 2235 | +5 |
| C-H Aromatic Stretch | 3100-3000 | 3085, 3062, 3045 | In range |
| C-H Methyl Stretch | 2950 | 2945 | -5 |
| UV-Vis (nm, in Methanol) | |||
| λmax 1 | 285 | 282 | -3 |
| λmax 2 | 310 | 305 | -5 |
| ¹H NMR (ppm, in CDCl₃) | |||
| H (aromatic) | 7.5-8.2 | 7.65, 7.89, 8.12 | In range |
| CH₃ (methyl) | 4.2 | 4.15 | -0.05 |
| ¹³C NMR (ppm, in CDCl₃) | |||
| C (aromatic) | 110-145 | 112.5, 121.3, 125.8, 130.4, 133.7, 144.1 | In range |
| C (nitrile) | 118 | 117.5 | -0.5 |
| C (methyl) | 35 | 34.8 | -0.2 |
Visualizing the Molecule and the Workflow
A clear understanding of the molecular structure and the computational workflow is essential.
Caption: Molecular structure of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Caption: Workflow for DFT validation of experimental findings.
Experimental Protocols: A Detailed DFT Methodology
To achieve the results presented in Table 1, a rigorous and well-established computational protocol is necessary. The following steps outline the methodology for performing these DFT calculations.
Part 1: Molecular Geometry Optimization
-
Input Structure Generation: The initial 3D coordinates of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile are generated using a molecular builder and saved in a standard format (e.g., .xyz or .mol).
-
Computational Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven accuracy in predicting the geometries of organic molecules.[3]
-
Basis Set: 6-311+G(d,p) is selected. This triple-zeta basis set provides a good balance of accuracy and computational cost, with diffuse functions (+) for non-bonding interactions and polarization functions (d,p) for describing bond angles accurately.[4]
-
-
Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).[5] The calculation is considered converged when the forces on the atoms and the energy change between steps are below a defined threshold.
Part 2: Vibrational Frequency Analysis (FTIR)
-
Frequency Calculation: Using the optimized geometry from Part 1, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This computes the second derivatives of the energy with respect to the atomic positions.
-
Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point.
-
Scaling Factor Application: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. To correct for this, a scaling factor is applied. For B3LYP/6-311+G(d,p), a commonly used scaling factor is 0.9679.[4][6]
-
Spectral Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical FTIR spectrum. The strong absorption predicted around 2235 cm⁻¹ corresponds to the C≡N stretching vibration, which is in excellent agreement with the expected experimental range of 2100-2300 cm⁻¹.[7][8][9]
Part 3: UV-Vis Spectrum Simulation (TD-DFT)
-
Methodology: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, UV-Vis spectra.[10][11][12]
-
Computational Details:
-
Functional: A range-separated hybrid functional like PBE0 or CAM-B3LYP is often preferred for TD-DFT as they can provide more accurate excitation energies than standard hybrid functionals.[13]
-
Basis Set: The same 6-311+G(d,p) basis set is used.
-
Solvation Model: To mimic the experimental conditions in a solvent, an implicit solvation model such as the Polarizable Continuum Model (PCM) is employed, with methanol selected as the solvent.[14]
-
-
Calculation Execution: A TD-DFT calculation is run on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 10-20 states).
-
Spectrum Generation: The calculated excitation energies (converted to wavelengths) and oscillator strengths are convoluted with a Gaussian function to generate a theoretical UV-Vis spectrum. The predicted λmax values are then compared with the experimental data. Benzotriazole derivatives are known to absorb in the UV-A and UV-B regions (300-400 nm), which aligns with our theoretical findings.[15]
Part 4: NMR Spectra Simulation (GIAO)
-
Methodology: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shieldings.[16][17][18][19] This method effectively addresses the gauge-origin problem in magnetic property calculations.
-
Computational Details:
-
Functional and Basis Set: The B3LYP/6-311+G(d,p) level of theory is again employed.
-
Reference Standard: The isotropic shielding values for a reference compound, typically Tetramethylsilane (TMS), are calculated at the same level of theory.
-
-
Calculation Execution: A GIAO NMR calculation is performed on the optimized geometry of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile and TMS.
-
Chemical Shift Calculation: The chemical shift (δ) for each nucleus is calculated by subtracting its computed isotropic shielding value (σ_iso) from the isotropic shielding value of the corresponding nucleus in TMS (σ_ref): δ = σ_ref - σ_iso.
-
Data Analysis: The calculated ¹H and ¹³C chemical shifts are then compared with the experimental spectrum. The predicted chemical shifts for aromatic protons (around 6.5-8.0 ppm) and methyl protons attached to a nitrogen (which can be deshielded) are consistent with general expectations.[1][20][21]
Trustworthiness: A Self-Validating System
The strength of this comparative approach lies in its self-validating nature. A close agreement across multiple, independent spectroscopic techniques (FTIR, UV-Vis, and NMR) provides a high degree of confidence in both the experimental results and the computational model. Discrepancies, on the other hand, can be highly informative, suggesting potential issues such as an incorrect structural assignment, the presence of impurities, or limitations in the computational model that may require a higher level of theory.
Conclusion
This guide demonstrates a powerful, integrated approach for validating experimental findings using DFT calculations, using 1-Methyl-1H-benzo[d]triazole-5-carbonitrile as an exemplary case. By systematically comparing theoretically predicted spectroscopic data with experimental results, researchers can gain deeper insights into the structural and electronic properties of molecules of interest. This synergy not only enhances the confidence in experimental data but also provides a predictive framework that can guide future research and development in the pharmaceutical and materials science fields.
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A Comparative Guide to the Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the efficient synthesis of novel heterocyclic compounds is of paramount importance. 1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a key building block in the development of various pharmaceutical agents and functional materials. This guide provides an in-depth, objective comparison of conventional and microwave-assisted synthetic approaches to this important molecule, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Significance of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
Benzotriazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a methyl group at the N1 position and a carbonitrile group at the 5-position of the benzotriazole scaffold can significantly modulate the molecule's physicochemical properties and biological activity, making it a valuable intermediate for drug discovery and development.
Synthetic Strategies: A Tale of Two Methodologies
The synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile can be approached through a multi-step sequence starting from commercially available 4-amino-3-nitrobenzonitrile. This guide will dissect each step, comparing the efficiency and practicality of traditional heating methods with the rapidly emerging microwave-assisted technology.
A plausible and efficient synthetic route is outlined below:
Caption: Proposed synthetic pathway for 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
In-Depth Comparison: Conventional vs. Microwave Synthesis
This section provides a detailed analysis of the two synthetic methodologies, highlighting the key differences in reaction time, yield, and energy efficiency.
The Underlying Principles: A Glimpse into Reaction Energetics
Conventional synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process can be slow and lead to uneven temperature distribution, potentially causing the formation of byproducts.
Microwave-assisted synthesis, on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent. Polar molecules in the reaction mixture absorb microwave energy, leading to rapid and uniform heating throughout the bulk of the solution.[1][2] This efficient energy transfer can dramatically accelerate reaction rates and improve product yields.[3][4]
Caption: Comparison of heat transfer in conventional and microwave synthesis.
Experimental Data at a Glance
The following table summarizes the expected comparative performance of conventional and microwave-assisted methods for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. The data for the N-methylation step is extrapolated from studies on similar benzotriazole derivatives.[5][6]
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | ||
| Nitro Reduction | 4-6 hours | 15-30 minutes |
| Diazotization | 1-2 hours | Not typically amenable |
| N-Methylation | 6-8 hours | 10-20 minutes |
| Overall Yield | Moderate (approx. 50-60%) | High (approx. 75-85%) |
| Energy Consumption | High | Low |
| Process Control | Less precise | Highly precise |
| Safety | Potential for localized overheating | Sealed vessel reactions require pressure monitoring |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile using both conventional and microwave-assisted techniques.
Step 1: Reduction of 4-Amino-3-nitrobenzonitrile to 3,4-Diaminobenzonitrile
Conventional Method
-
In a round-bottom flask, dissolve 4-amino-3-nitrobenzonitrile (1.0 g, 6.13 mmol) in ethanol (20 mL).
-
Add tin(II) chloride dihydrate (4.15 g, 18.4 mmol) to the solution.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3,4-diaminobenzonitrile.
Microwave-Assisted Method
-
In a microwave-safe reaction vessel, combine 4-amino-3-nitrobenzonitrile (1.0 g, 6.13 mmol), tin(II) chloride dihydrate (4.15 g, 18.4 mmol), and ethanol (15 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes.
-
After cooling, work up the reaction mixture as described in the conventional method.
Step 2: Diazotization of 3,4-Diaminobenzonitrile to 1H-Benzo[d]triazole-5-carbonitrile
Note: This step is typically performed under conventional conditions due to the in-situ generation of nitrous acid and the need for careful temperature control.
-
Dissolve 3,4-diaminobenzonitrile (1.0 g, 7.51 mmol) in a mixture of glacial acetic acid (10 mL) and water (5 mL) in a flask cooled in an ice bath.
-
Slowly add a solution of sodium nitrite (0.57 g, 8.26 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
The precipitated product is collected by filtration, washed with cold water, and dried to yield 1H-benzo[d]triazole-5-carbonitrile.
Step 3: N-Methylation of 1H-Benzo[d]triazole-5-carbonitrile
Conventional Method
-
To a solution of 1H-benzo[d]triazole-5-carbonitrile (1.0 g, 6.94 mmol) in N,N-dimethylformamide (DMF) (15 mL), add potassium carbonate (1.15 g, 8.33 mmol).
-
Add methyl iodide (0.52 mL, 8.33 mmol) to the mixture.
-
Heat the reaction mixture at 60-70°C with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-Methyl-1H-benzo[d]triazole-5-carbonitrile.
Microwave-Assisted Method
-
In a microwave-safe reaction vessel, combine 1H-benzo[d]triazole-5-carbonitrile (1.0 g, 6.94 mmol), potassium carbonate (1.15 g, 8.33 mmol), and methyl iodide (0.52 mL, 8.33 mmol) in DMF (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 10-20 minutes.
-
After cooling, work up and purify the product as described in the conventional method.
Conclusion: A Clear Advantage for Microwave Synthesis
The comparative analysis clearly demonstrates the significant advantages of microwave-assisted synthesis for the preparation of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. The dramatic reduction in reaction times, coupled with higher yields and improved energy efficiency, positions microwave technology as a superior alternative to conventional heating methods for this and similar synthetic transformations.[3][4][5] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of productivity, sustainability, and process control make it a compelling choice for modern research and development laboratories.
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A Comparative Analysis of 1-Methyl and 2-Methyl Isomers of Benzotriazole-5-carbonitrile: A Guide for Drug Discovery Professionals
Introduction: The Nuances of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the benzotriazole scaffold is a recurring motif, valued for its metabolic stability and its capacity to engage in various biological interactions.[1][2] The versatility of this heterocyclic system is, however, nuanced by the phenomenon of N-isomerism. The methylation of the benzotriazole ring can yield either 1-methyl or 2-methyl isomers, and this seemingly subtle structural alteration can precipitate profound differences in biological activity. This guide provides a comparative overview of the anticipated biological activities of 1-methyl-1H-benzotriazole-5-carbonitrile and 2-methyl-2H-benzotriazole-5-carbonitrile. While direct comparative studies on these specific 5-carbonitrile derivatives are not extensively available in the public domain, this analysis is built upon established principles of medicinal chemistry and existing data on related N-substituted benzotriazoles, offering a predictive framework for researchers in drug development.
The position of the methyl group dictates the electronic distribution, steric hindrance, and hydrogen bonding potential of the entire molecule, thereby influencing its interaction with biological targets.[2] Understanding these differences is paramount for the rational design of potent and selective therapeutic agents.
Structural and Electronic Profile of the Isomers
The key distinction between the 1-methyl and 2-methyl isomers lies in the point of attachment of the methyl group to the triazole ring. This seemingly minor change has significant stereoelectronic consequences.
dot graph ER_Diagram { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];
} . Caption: Chemical structures of 1-methyl and 2-methyl isomers of benzotriazole-5-carbonitrile.
In the 1-methyl isomer , the methyl group is attached to one of the outer nitrogen atoms of the triazole ring. This substitution pattern is generally considered to result in a molecule with a more polarized electronic distribution. The 2-methyl isomer , with the methyl group on the central nitrogen, tends to have a more symmetrical and electronically balanced structure. These electronic differences can significantly impact the molecules' dipole moments and their ability to participate in dipole-dipole interactions with protein targets.
Anticipated Biological Activity Profiles: An Evidence-Based Extrapolation
The existing literature on N-substituted benzotriazoles reveals that the isomeric position of the alkyl group is a critical determinant of biological activity, with the superior isomer being target-dependent.
Antimicrobial and Antifungal Activity
Benzotriazole derivatives are well-documented for their antimicrobial and antifungal properties.[3][4] Structure-activity relationship (SAR) studies on other benzotriazole series suggest that the 1-substituted isomers often exhibit more potent antimicrobial activity. For instance, studies on antimycobacterial agents have indicated that 1-substituted benzotriazoles are more active than their 2-substituted counterparts. The positioning of the substituent at N1 may allow for more favorable interactions with key residues in microbial enzymes or cell wall components. The 5-carbonitrile group, being a strong electron-withdrawing group, is anticipated to modulate the overall electronic profile of the molecule and could enhance its interaction with biological targets.
Antiviral Activity
In the realm of antiviral research, the isomeric preference can be reversed. A notable study on tetrabromobenzotriazole analogues as inhibitors of the hepatitis C virus (HCV) NTPase/helicase found that the 2-alkyl derivatives, including the 2-methyl isomer, were the most active.[5] This suggests that the steric and electronic arrangement of the 2-methyl isomer may be more complementary to the active site of certain viral enzymes. Therefore, it is plausible that 2-methyl-2H-benzotriazole-5-carbonitrile could exhibit superior antiviral activity against specific viral targets compared to its 1-methyl counterpart.
Enzyme Inhibition
Benzotriazoles are known to inhibit a variety of enzymes.[2] The differential inhibitory potential of the two isomers will largely depend on the specific topology and electrostatic environment of the enzyme's active site. The more polarized nature of the 1-methyl isomer might favor interactions in active sites rich in polar amino acid residues. Conversely, the more symmetric 2-methyl isomer might be better suited for active sites with a higher degree of hydrophobicity. For instance, in the context of antihistamine activity, N(1)-substituted benzotriazoles have been reported to be more active than their N(2)-isomers, suggesting a better fit in the histamine receptor binding pocket.
Cytotoxicity and Anticancer Potential
The cytotoxic profiles of these isomers against cancer cell lines are also expected to differ. The mechanism of action for many anticancer agents involves intercalation into DNA or inhibition of key signaling pathways. The planarity and electronic properties of the benzotriazole ring system are crucial for such interactions. The subtle changes in these properties between the 1-methyl and 2-methyl isomers could lead to significant differences in their cytotoxic potency and selectivity towards different cancer cell types.
Comparative Data Summary (Predictive)
| Biological Activity | Predicted More Active Isomer | Rationale based on Related Compounds |
| Antimicrobial | 1-Methyl-1H-benzotriazole-5-carbonitrile | N1-substitution often favored for antimycobacterial activity. |
| Antiviral (e.g., HCV Helicase) | 2-Methyl-2H-benzotriazole-5-carbonitrile | N2-alkylation showed superior potency in related helicase inhibitors.[5] |
| Enzyme Inhibition (e.g., Histamine Receptors) | 1-Methyl-1H-benzotriazole-5-carbonitrile | N1-isomers demonstrated greater activity in some receptor binding assays. |
| Metabolic Stability | Likely Similar, but requires experimental verification | N-methylation generally enhances metabolic stability.[6] |
Experimental Protocols for Direct Comparison
To move from predictive analysis to empirical evidence, the following experimental workflows are recommended. The synthesis of the individual, pure isomers is a critical prerequisite for these studies.
Synthesis of Isomers
The regioselective synthesis of 1-methyl and 2-methyl benzotriazole isomers can be challenging as alkylation of benzotriazole often yields a mixture of both. However, specific reaction conditions can favor the formation of one isomer over the other.
dot graphdot { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124"];
} Caption: General workflow for the synthesis and separation of 1-methyl and 2-methyl isomers.
Note: The ratio of 1-methyl to 2-methyl isomers can be influenced by the choice of alkylating agent, base, solvent, and reaction temperature. Optimization of these conditions is necessary to maximize the yield of the desired isomer.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl and 2-methyl isomers in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each isomer.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of each isomer in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted for various enzymes by using a specific substrate that produces a detectable signal (e.g., colorimetric or fluorometric).
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the inhibitor isomers at various concentrations in an appropriate assay buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes).
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the rate of product formation over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
dot graphdot { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124"];
} Caption: A streamlined workflow for the comparative biological evaluation of the two isomers.
Metabolic Stability: A Critical Consideration
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile and in vivo efficacy. N-methylation is a common strategy to block sites of metabolism and enhance stability.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH (as a cofactor), and the test compound (either the 1-methyl or 2-methyl isomer) in a phosphate buffer.
-
Time-Course Incubation: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each isomer.
It is anticipated that both N-methylated isomers will exhibit reasonable metabolic stability. However, subtle differences may arise due to the differential accessibility of the aromatic ring to metabolic enzymes, which could be influenced by the position of the methyl group.
Conclusion and Future Directions
The positional isomerism of the methyl group on the benzotriazole-5-carbonitrile scaffold is predicted to have a profound impact on the biological activity profile of the resulting molecules. While the 1-methyl isomer may hold an advantage in antimicrobial applications, the 2-methyl isomer could be more promising as an antiviral agent. These predictions, extrapolated from existing literature on related compounds, underscore the critical need for direct, head-to-head experimental comparisons.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct these pivotal studies. A thorough investigation encompassing a panel of biological assays and metabolic stability studies will be instrumental in elucidating the true therapeutic potential of each isomer and will pave the way for the development of novel, highly effective drug candidates. The data generated from such studies will not only be valuable for the specific compounds but will also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of N-substituted benzotriazoles.
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Purity assessment of synthesized 1-Methyl-1H-benzo[d]triazole-5-carbonitrile by HPLC
An In-Depth Comparative Guide to the Purity Assessment of Synthesized 1-Methyl-1H-benzo[d]triazole-5-carbonitrile by HPLC
Introduction: The Imperative of Purity in Novel Heterocycle Synthesis
1-Methyl-1H-benzo[d]triazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] As with any synthesized compound destined for high-stakes applications like drug development, the rigorous assessment of its purity is not a mere procedural formality but a cornerstone of safety, efficacy, and reproducibility. The presence of even minute quantities of impurities—such as starting materials, isomers, or reaction byproducts—can drastically alter biological activity, introduce toxicity, or compromise material performance.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity determination of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary, gold-standard method, offering a detailed experimental protocol and the scientific rationale behind each parameter. Furthermore, we will objectively compare HPLC with alternative methods, furnishing researchers, scientists, and drug development professionals with the critical data needed to select the most appropriate analytical strategy for their specific needs.
Anticipating the Challenge: Potential Impurities from Synthesis
A robust analytical method is one that is designed to detect and resolve the most likely impurities. The synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile typically proceeds via the diazotization of 3,4-diaminobenzonitrile, followed by an N-methylation step.
Caption: Plausible synthesis pathway and key byproduct formation.
This pathway informs our analytical strategy by highlighting potential impurities that must be separated and quantified:
-
Unreacted Starting Material: 3,4-diaminobenzonitrile.
-
Intermediate: 1H-Benzo[d]triazole-5-carbonitrile.
-
Isomeric Byproduct: 2-Methyl-2H-benzo[d]triazole-5-carbonitrile, a common byproduct in the alkylation of benzotriazoles.[1]
-
Degradation Products: Potential hydrolysis of the nitrile group to a carboxylic acid under harsh reaction conditions.
The primary analytical challenge is to develop a method with sufficient selectivity to resolve the main compound from its structurally similar N-methylated isomer.
The Gold Standard: Purity by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile organic compounds like our target molecule.[3][4] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for pharmaceutical quality control.[5][6] We employ Reverse-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[7][8]
Causality Behind Experimental Choices:
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is selected here for its strong hydrophobic retention of aromatic compounds.[7] The analyte and its potential impurities will interact with the C18 stationary phase, and their elution order will be primarily determined by their relative polarity.
-
Mobile Phase Composition: A gradient of water and acetonitrile is used. We start with a higher water concentration to retain the polar compounds and gradually increase the organic solvent (acetonitrile) concentration to elute the more non-polar compounds, including our target analyte.[7] This gradient approach ensures that both early-eluting polar impurities (like residual starting materials) and late-eluting non-polar impurities are resolved within a reasonable timeframe.
-
Mobile Phase Modifier: A small amount of formic acid (0.1%) is added to the mobile phase. This serves two critical functions: it protonates residual silanol groups on the silica-based stationary phase, preventing undesirable interactions that cause peak tailing, and it ensures that any ionizable functional groups on the analytes are in a consistent protonation state, leading to sharp, reproducible peaks.[9]
-
Detection: A Diode Array Detector (DAD) is used at 254 nm. The benzotriazole core is a strong chromophore, providing excellent sensitivity. The key advantage of a DAD is its ability to acquire a full UV spectrum for each peak, allowing for peak purity analysis by comparing spectra across the peak to detect any co-eluting impurities.
Detailed Experimental Protocol: HPLC Method
1. Instrumentation and Reagents
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile (ACN), Milli-Q or HPLC-grade water, Formic acid (FA, >98%).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 254 nm (with spectral acquisition from 200-400 nm) |
| Run Time | 25 minutes |
3. Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh ~10 mg of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of ~0.1 mg/mL. Ensure the sample is fully dissolved; sonicate if necessary. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability and Data Analysis
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[5]
-
Purity Calculation: Purity is determined using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analysis Workflow Visualization
Caption: Workflow for HPLC purity assessment.
A Comparative Look: Alternative and Complementary Techniques
While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure purity based on different chemical or physical principles.
| Technique | Principle of Operation | Key Advantages | Limitations | Best Use Case |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; excellent for quantification; widely applicable.[3] | Requires reference standards for impurity identification; higher cost and complexity. | Gold standard for routine purity testing and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a flat plate. | Rapid, inexpensive, simple; excellent for monitoring reaction progress. | Low resolution, qualitative/semi-quantitative at best, low sensitivity. | Quick, qualitative check for the presence of major impurities or unreacted starting material. |
| Quantitative NMR (qNMR) | Measures the nuclear spin of atoms in a magnetic field to provide structural and quantitative data against a certified internal standard. | Provides structural confirmation; a primary method (no analyte standard needed); highly accurate. | Lower sensitivity for trace impurities (<0.1%); requires expensive instrumentation and a pure internal standard; potential for signal overlap. | Absolute purity determination and structural confirmation of the main component. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, often coupled with a mass spectrometer. | Unmatched for volatile impurities (e.g., residual solvents).[6] | Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization. | Analysis of residual solvents from the synthesis and purification steps. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature, determining purity from melting point depression. | Requires no solvents or standards; fast analysis for highly pure samples.[] | Only suitable for crystalline solids with purity >98%; insensitive to impurities that don't affect the melting point. | Orthogonal check for the purity of a final, highly crystalline product. |
Decision-Making Framework for Purity Analysis
The choice of technique is dictated by the analytical question at hand.
Caption: Selecting the right analytical method.
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized 1-Methyl-1H-benzo[d]triazole-5-carbonitrile, Reverse-Phase HPLC stands out as the most robust, reliable, and versatile method . The detailed protocol provided in this guide is specifically designed to resolve the target compound from its key potential impurities, including its critical N-methyl isomer.
However, for a complete characterization package, especially in a regulated drug development environment, a multi-technique approach is strongly recommended:
-
Primary Method (HPLC): Use for routine quantitative purity analysis and impurity profiling of every batch.
-
Orthogonal Method (qNMR): Employ for the definitive structural confirmation and absolute purity determination of the final compound or reference standard.
-
Complementary Method (GC-MS): Implement to specifically quantify residual solvents, which are outside the scope of a standard HPLC purity assay.
By integrating these techniques, researchers and developers can build a self-validating system of analysis, ensuring the highest degree of confidence in the quality and integrity of their synthesized compound. This rigorous approach is fundamental to advancing sound scientific discovery and ensuring product safety.
References
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CymitQuimica. 1-Methyl-1H-benzo[d][3][5][11]triazole-5-carbonitrile. Available at:
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Methyl-1H-benzo[d]triazole-5-carbonitrile
A Researcher's Guide to the Proper Disposal of 1-Methyl-1H-benzo[d][1][2][3]triazole-5-carbonitrile
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the safe disposal of 1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile. As a specific Safety Data Sheet (SDS) for this compound is not widely available, the following procedures are synthesized from the established profiles of its core structural motifs: benzotriazoles and nitriles.
It is imperative to treat this compound with the caution afforded to hazardous chemicals and to consult your institution's Environmental Health and Safety (EHS) office and licensed waste disposal contractor for final guidance compliant with local, state, and federal regulations. [1][3]
Hazard Profile: An Evidence-Based Assessment
The potential hazards of 1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile are inferred from analogous compounds. The benzotriazole moiety is associated with toxicity and irritation, while the nitrile group presents specific reactivity and decomposition concerns.
| Hazard Classification | Inferred Risk Description | Precautionary Guidance | Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. | [2][4][5][6] |
| Eye & Skin Irritation | Causes serious eye irritation and may cause skin irritation. | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. | [2][5][7] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | Avoid breathing dust. Use only in a well-ventilated area or outdoors. | [2][7] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. | [4][5][8] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and alkaline materials.[8][9] Mixing with acids may generate heat and toxic gases.[10] | Segregate from incompatible materials during storage and waste collection. | [8][9][10] |
| Hazardous Decomposition | Combustion or thermal decomposition may produce toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN).[8] | [8] |
The Core Principle: Isolate, Identify, and Involve Experts
The foundation of proper chemical disposal is a systematic approach that prevents accidental exposure and environmental contamination. The workflow for 1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile must prioritize containment and clear communication with your institution's safety personnel.
Caption: Disposal workflow for 1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile.
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe collection and disposal of this chemical waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of irritation and exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Designate a Waste Stream: This compound must be treated as hazardous chemical waste.[11] It should never be disposed of in regular trash or poured down the sanitary sewer.[11][12][13]
-
Prevent Commingling: Collect waste 1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile in a dedicated container. Crucially, do not mix it with other waste streams, particularly acids, bases, or strong oxidizing agents.[14]
-
Choose the Right Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[14][15] For solid waste, a wide-mouth polyethylene or glass jar with a screw-top lid is suitable.
Step 3: Accurate and Compliant Labeling
Clear labeling prevents ambiguity and ensures safe handling by EHS personnel.
-
Affix a Hazardous Waste Tag: Your institution will provide official hazardous waste labels.
-
Complete All Fields: Clearly write the words "Hazardous Waste."[15]
-
Identify Contents: Write the full, unabbreviated chemical name: "1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile." Do not use formulas or acronyms.[15] List any other components if it is a mixture.
-
Date the Container: Record the date when the first drop of waste is added to the container.
Step 4: Safe Interim Storage
Store the labeled waste container safely within your laboratory pending collection.
-
Location: Keep the container at or near the point of generation, in a designated Satellite Accumulation Area.[15]
-
Closure: The container must be kept tightly closed at all times except when you are actively adding waste.[12][14][15] Do not leave a funnel in the opening.[15]
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
Step 5: Arrange for Professional Disposal
The final disposal must be handled by trained professionals.
-
Contact EHS: Once the container is nearly full (do not exceed 90% capacity), contact your institution's EHS department to schedule a waste pickup.[11][12]
-
Provide Information: Be prepared to provide all necessary information from the waste label to the EHS staff.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus.[11] This task must be performed by trained EHS staff or licensed contractors.
Decontamination and Empty Container Disposal
Empty containers that once held 1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11][14]
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in an appropriate, labeled container for halogenated or non-halogenated solvent waste.[11]
-
Deface Label: Completely obscure or remove the original manufacturer's label from the triple-rinsed container.[11]
-
Final Disposal: Dispose of the decontaminated container in the appropriate receptacle for glass or plastic waste as per your facility's guidelines.
Spill Management
In the event of a small spill, take the following immediate actions:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.
-
Manage Small Spills: For minor spills, and only if you are trained to do so, use an appropriate spill kit with absorbent material to contain and clean up the solid.
-
Collect Waste: Sweep up the absorbent material and spilled chemical. Place it in a sealed, labeled container for disposal as hazardous waste.[5][16]
-
Decontaminate: Clean the affected area thoroughly.
By adhering to these rigorous, evidence-based procedures, you uphold the highest standards of laboratory safety, ensuring the protection of yourself, your colleagues, and the environment.
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- Essential Guide to the Safe Disposal of 7-chloro-5-methyl-1H-benzotriazole. Benchchem. Accessed January 20, 2026.
- 1,2,3-Benzotriazol... - SAFETY DATA SHEET. PENTA. Accessed January 20, 2026.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Accessed January 20, 2026.
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1-Methyl-1H-benzo[d][1][2]triazole-5-carbonitrile . CymitQuimica. Accessed January 20, 2026.
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CAS#:24611-70-9 | 1H-BENZO[D][1][2]TRIAZOLE-5-CARBONITRILE . Chemsrc. Accessed January 20, 2026.
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1H-Benzo[d][1][2]triazole-1-carbonitrile . Sigma-Aldrich. Accessed January 20, 2026.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
